Chromotropic acid disodium salt
Description
The exact mass of the compound 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4883. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPCIMUGMJQPD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-25-4 (Parent) | |
| Record name | Sodium chromotropate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6059609 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Sodium chromotropate | |
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CAS No. |
129-96-4 | |
| Record name | Sodium chromotropate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
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| Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.522 | |
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Foundational & Exploratory
An In-depth Technical Guide to Chromotropic Acid Disodium Salt (CAS 5808-22-0)
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Part 1: Core Principles and Physicochemical Characteristics
Chromotropic acid disodium salt, scientifically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a highly versatile and valuable reagent in analytical chemistry.[1] Its utility stems from its ability to form distinctly colored complexes with a variety of analytes, making it a cornerstone for many spectrophotometric assays.[2] While its applications are broad, it is most renowned for its high sensitivity and specificity in the detection of formaldehyde.[3]
The compound typically appears as an off-white, beige, or light gray powder and is readily soluble in water.[4] This high aqueous solubility makes it exceptionally convenient for the preparation of analytical reagents.[5]
Table 1: Physicochemical Properties of this compound Dihydrate
| Property | Value | Source(s) |
| CAS Number | 5808-22-0 | [4] |
| Molecular Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O | [6] |
| Molecular Weight | 400.29 g/mol | [6] |
| Synonyms | Disodium chromotropate dihydrate, 4,5-Dihydroxynaphthalene-2,7-disulfonate disodium salt | [4] |
| Appearance | Off-white to grey or brown powder | [4] |
| Melting Point | >300 °C | [4] |
| Solubility | Very soluble in water | [5] |
| EC Number | 204-972-9 | [4] |
Part 2: Synthesis and Manufacturing Overview
While detailed industrial synthesis protocols are proprietary, the manufacturing process for chromotropic acid is rooted in established naphthalene chemistry. The synthesis generally involves the sulfonation of naphthalene to produce naphthalene-1,3,6-trisulfonic acid, which serves as a key intermediate.[7] This intermediate then undergoes further processing, including hydroxylation, to yield the final 4,5-dihydroxy-naphthalene-2,7-disulfonic acid structure.[8] The acid is subsequently neutralized with a sodium base to form the stable disodium salt.
Part 3: The Cornerstone Application: Formaldehyde Detection
The most critical and widely recognized application of this compound is in the sensitive and specific determination of formaldehyde.[3] This method is recommended by regulatory bodies such as the National Institute for Occupational Safety and Health (NIOSH) and is valued for its reliability.[3][9]
The Reaction Mechanism: Causality Behind the Color
The reaction's success hinges on the formation of a stable, intensely colored chromogen. For years, the structure was thought to be a simple adduct. However, extensive spectroscopic studies have provided strong evidence that the final product is a mono-cationic dibenzoxanthylium structure . This planar, aromatic cation is highly colored, exhibiting a strong absorbance maximum around 570-580 nm.
The reaction proceeds in a strongly acidic medium, typically concentrated sulfuric acid, which facilitates two key steps:
-
Electrophilic Aromatic Substitution: One molecule of formaldehyde acts as an electrophile, forming a methylene bridge that couples two molecules of chromotropic acid.
-
Dehydration and Oxidation: The strong acid then catalyzes a dehydration and subsequent oxidation event, leading to the formation of the planar, conjugated dibenzoxanthylium chromogen responsible for the characteristic purple color. The intensity of this color is directly proportional to the initial formaldehyde concentration.[10]
Caption: Mechanism of the Chromotropic Acid-Formaldehyde Reaction.
Standard Spectrophotometric Protocol (NIOSH-based)
This protocol is the established standard for quantifying formaldehyde in various samples, including air collected on sorbent tubes. The use of concentrated sulfuric acid is critical for the reaction but requires stringent safety precautions.
Step-by-Step Methodology:
-
Sample Preparation: Elute the formaldehyde from the sampling media (e.g., bisulfite-impregnated paper) using a known volume of formaldehyde-free distilled water or a 1% sodium bisulfite solution.[11]
-
Aliquot Transfer: Transfer a precise aliquot (e.g., 2.0 mL) of the sample eluate into a clean, dry glass test tube suitable for heating and acid exposure.
-
Reagent Addition: Add 1.0 mL of a freshly prepared chromotropic acid solution (typically 0.25% w/v in water) to the sample aliquot and mix well.[11]
-
Acidification (Critical Step): Carefully and slowly add 5.0 mL of concentrated sulfuric acid to the mixture.[11] This step is highly exothermic and must be performed with appropriate personal protective equipment (PPE) in a fume hood. Mix gently during addition.
-
Color Development: Allow the solution to cool to room temperature. Some protocols may require heating in a water bath (e.g., 60°C for 20 minutes) to ensure complete reaction, followed by cooling.
-
Spectrophotometric Measurement: Measure the absorbance of the purple solution at the wavelength of maximum absorbance (λmax), typically 570-580 nm, against a reagent blank.[3][11]
-
Quantification: Determine the formaldehyde concentration by comparing the sample's absorbance to a calibration curve prepared using known formaldehyde standards.
A Greener Alternative: The Magnesium Sulfate (MgSO₄) Method
Recognizing the hazards of concentrated sulfuric acid, researchers have developed "greener" methods. One effective alternative replaces sulfuric acid with magnesium sulfate, which catalyzes the formation of a different, yet equally quantifiable, colored complex.
Principle of the Green Method: In the presence of MgSO₄ and heat, formaldehyde reacts with an excess of chromotropic acid to form a stable Mg²⁺/cyclotetrachromotropylene complex.[1] This red-colored product has a different absorption maximum (λmax ≈ 535 nm) than the traditional method.[1] The key advantage is the complete elimination of hazardous concentrated acids.
Step-by-Step Methodology:
-
Sample and Reagent Preparation: Prepare aqueous solutions of the sample, chromotropic acid (e.g., 5% m/v), and magnesium sulfate (e.g., 60% m/v).[1]
-
Reaction Mixture: In a test tube, combine 1.0 mL of the sample solution, 1.0 mL of the chromotropic acid solution, and 1.0 mL of the magnesium sulfate solution.
-
Color Development: Heat the mixture in a steam bath for a defined period (e.g., 25 minutes).
-
Cooling and Dilution: After heating, cool the reaction tube to room temperature and dilute the contents to a final volume (e.g., 10 mL) with deionized water.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting red solution at 535 nm against a reagent blank.[1]
-
Quantification: Calculate the formaldehyde concentration using a calibration curve prepared under identical conditions.
General Analytical Workflow
The process, whether using the standard or green method, follows a consistent and self-validating workflow from sample collection to final analysis.
Caption: General workflow for formaldehyde determination.
Performance Characteristics and Data
The choice of method can be guided by comparing their analytical performance metrics.
Table 2: Comparison of Formaldehyde Detection Methods
| Parameter | Standard Method (H₂SO₄) | Green Method (MgSO₄) | Source(s) |
| λmax | ~570-580 nm | ~535 nm | [11],[1] |
| Linear Range | 0.03 - 7.00 mg/L | 3 - 11 mg/L | ,[1] |
| Limit of Detection (LOD) | 0.005 mg/L | ~0.9 mg/L (derived from range) | ,[1] |
| Molar Absorptivity | ~1.8 x 10⁴ L·mol⁻¹·cm⁻¹ | Not Reported | |
| Key Advantage | High Sensitivity | Enhanced Safety (No H₂SO₄) | ,[1] |
| Key Disadvantage | Hazardous Reagent | Lower Sensitivity | [11],[1] |
Known Interferences and Mitigation
While highly specific, the accuracy of the chromotropic acid method can be affected by certain substances.
-
Oxides of Nitrogen (NOx): Nitrate and nitrite ions are significant interferences, producing a yellow-brown color that can mask the purple formaldehyde adduct.[7] This interference can be mitigated by adding a sulfite-urea solution, which eliminates nitrite as nitrogen gas.[1]
-
Other Aldehydes: The method is highly selective for formaldehyde. Other aldehydes, ketones, and organic acids generally do not interfere.[3]
-
Phenols: High concentrations of phenols may cause interference.[11]
-
Ethanol and Xylene: These solvents can interfere with vapor-phase analysis but can be removed using a porous polymer sorbent (Tenax GC) pre-trap.[9]
Part 4: Other Key Analytical Applications
Indirect Determination of Methanol
Chromotropic acid is used for the indirect detection of methanol, a critical analysis for preventing poisoning from contaminated alcoholic beverages. The principle relies on the quantitative oxidation of methanol to formaldehyde, which is then detected.
Caption: Workflow for indirect methanol determination.
Protocol Overview:
-
A sample containing methanol is treated with an oxidizing agent, such as potassium permanganate in an acidic medium.
-
The methanol is quantitatively converted to formaldehyde.
-
Any excess oxidizing agent is neutralized (e.g., with sodium bisulfite).
-
Chromotropic acid and sulfuric acid are added, and the standard procedure for formaldehyde detection is followed to quantify the amount of formaldehyde produced, which is stoichiometric to the original methanol content.
Determination of Nitrates
Chromotropic acid is also a reliable reagent for the direct spectrophotometric determination of nitrate ions in water and air samples.[3] The reaction, which also occurs in a concentrated sulfuric acid medium, produces a yellow-colored product with a maximum absorbance at 410 nm.
Step-by-Step Methodology:
-
Sample Preparation: Place 2.5 mL of the nitrate-containing sample into a dry 10 mL volumetric flask, cooled in a water bath (10-20°C).
-
Interference Removal: Add one drop of a sulfite-urea solution to eliminate interferences from nitrites and oxidizing agents. Swirl to mix.
-
Chloride Masking: Add 2.0 mL of an antimony sulfate solution to mask interference from chloride ions. Swirl and allow to cool for at least 4 minutes.
-
Reagent Addition: Add 1.0 mL of chromotropic acid reagent (0.1% in concentrated H₂SO₄) and swirl.
-
Acidification: Carefully bring the volume to the 10 mL mark with concentrated sulfuric acid, stopper the flask, and mix by inverting several times.
-
Color Development: Allow the reaction to proceed at room temperature for 45 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the yellow solution at 410 nm against a reagent blank.
Part 5: Relevance in Pharmaceutical Development
For drug development professionals, controlling impurities and residual process chemicals is paramount. Formaldehyde is used in the manufacturing of some vaccines to inactivate viruses and detoxify toxins; therefore, its residual levels must be strictly monitored to ensure product safety. The chromotropic acid method provides the sensitivity required for this quality control step.
Furthermore, formaldehyde can be a degradation product or impurity in various excipients and active pharmaceutical ingredients (APIs). For instance, the drug dipyrone can be selectively oxidized to release formaldehyde, which can then be quantified using the chromotropic acid method to determine the parent drug's concentration in pharmaceutical preparations. This demonstrates its utility in stability studies and formulation analysis.
Part 6: Safety, Handling, and Storage
This compound is classified as a hazardous chemical. It can cause skin and serious eye irritation and may cause respiratory irritation.[6]
-
Handling: Always handle the powder in a well-ventilated area or fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat. Avoid creating and inhaling dust.[6]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Acid Safety: When using the standard NIOSH-based protocols, extreme caution must be exercised when handling concentrated sulfuric acid. Always add acid to water/solution slowly, never the other way around, and perform the work in a chemical fume hood.
Part 7: Conclusion
This compound (CAS 5808-22-0) is a powerful and enduring analytical reagent. Its high specificity for formaldehyde, coupled with the sensitivity of the resulting spectrophotometric methods, solidifies its role in environmental monitoring, industrial hygiene, and crucially, in the quality control and safety assurance of pharmaceutical products. While the classic method's reliance on concentrated sulfuric acid presents a significant hazard, the development of greener, safer alternatives ensures that the unique analytical power of the chromotropic acid reaction will continue to be accessible to researchers and scientists for years to come.
References
-
The Determination of Nitrate. (n.d.). SciSpace. Retrieved from [Link]
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Gasparini, F., Weinert, P. L., & Pezza, H. R. (2008). A simple and green analytical method for the determination of formaldehyde. Journal of the Brazilian Chemical Society, 19(8), 1542-1548. Retrieved from [Link]
- Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876.
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Ladeira, C., & Andrade, L. (n.d.). SPECTROPHOTOMETRIC METHOD FOR NITRATE ANALYSIS. ResearchGate. Retrieved from [Link]
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Hach. (n.d.). Nitrogen, Nitrate. Retrieved from [Link]
- Henkel & Cie GmbH. (1973). Process for the preparation of naphthalene-1,3,6-trisulphonic acid.
- Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. Analytical Chemistry, 49(12), 1865-1867.
-
Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. ACS Publications. Retrieved from [Link]
- Ghadirzadeh, M. R., et al. (2019). Introducing a New Kit based on Modified Chromotropic Acid Method for Easy Determination of Methanol. American Journal of Pharmacology and Toxicology, 14(1), 1-6.
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PubChem. (n.d.). Chromotropic acid. Retrieved from [Link]
- 3M. (2002). Determination of Formaldehyde Vapors in Air Using 3M 3721 Formaldehyde Monitors.
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Wikipedia. (n.d.). Chromotropic acid. Retrieved from [Link]
- Pinto, V. E., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-176.
- Zhang, J., Thickett, D., & Green, L. (1994). Two tests for the detection of volatile organic acids and formaldehyde.
- Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Science Publishing.
- Moghimi, A. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical and Bioanalytical Chemistry Research, 3(2), 149-157.
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CAMEO. (2022). Chromotropic acid. Retrieved from [Link]
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Lachenmeier, D. W., et al. (2008). Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution. scite.ai. Retrieved from [Link]
- Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Science Publishing.
- Low, L. K. (n.d.). QUALITATIVE TEST OF FORMALDEHYDE (Chromotropic Acid Test). SEAFDEC Repository.
- West, P. W., & Sen, B. (1956). Microdetermination of Formaldehyde with Chromatropic Acid. Analytical Chemistry, 28(11), 1826-1829.
- Cole-Parmer. (n.d.).
- Al-Majthoub, M. M., et al. (2024). Simple spectrophotometric estimation of formalin in cheese samples by chromotropic reagent. Chemical Research and Technology, 1, 95-100.
- NVWA. (n.d.). Annex 2 – Formaldehyde.
- Fisher Scientific. (2023).
- ACS Reagent Chemicals. (2017). Chromotropic Acid, Disodium Salt.
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SINAINT. (n.d.). SINAINT® this compound Dihydrate | CAS No. 5808-22-0. Retrieved from [Link]
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Wikipedia. (n.d.). Chromotropic acid. Retrieved from [Link]
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PrecisionFDA. (n.d.). CHROMOTROPIC ACID. Retrieved from [Link]
- MDPI. (2023).
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Chromotropic Acid Disodium Salt: A Technical Guide for Analytical Applications
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the application of chromotropic acid disodium salt as a pivotal analytical reagent. It moves beyond simple procedural outlines to provide a deeper understanding of the chemical principles, methodological nuances, and validation requirements essential for robust and reliable analytical outcomes.
Core Chemical and Physical Properties
This compound, systematically named 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is most commonly available as a dihydrate. Its fundamental properties are crucial for its application in sensitive analytical methods.
Table 1: Physicochemical Properties of this compound Dihydrate
| Property | Value | Source(s) |
| CAS Number | 5808-22-0 | [1][2] |
| Molecular Formula | C₁₀H₆Na₂O₈S₂·2H₂O | [3][4] |
| Molecular Weight | 400.29 g/mol | [2][4][5] |
| Appearance | Off-white to buff or light brown powder | [1][6] |
| Melting Point | >300 °C | [7] |
| Solubility | Soluble in water | [6][8] |
| Synonyms | Disodium 4,5-dihydroxynaphthalene-2,7-disulfonate, Chromotrope 2R | [3][9] |
Principle of Action: The Chemistry of Colorimetric Detection
The utility of this compound in analytical chemistry is rooted in its ability to form intensely colored complexes with specific analytes, most notably formaldehyde and nitrate ions. This property allows for their quantification using spectrophotometry.
The Formaldehyde Reaction: A Mechanistic Perspective
The reaction between formaldehyde and chromotropic acid in a concentrated sulfuric acid medium is a cornerstone of trace formaldehyde analysis and is the basis for the NIOSH Method 3500.[10][11] The reaction proceeds via an electrophilic aromatic substitution, leading to the formation of a purple-colored dibenzoxanthylium monocationic chromogen.[7][12]
The role of concentrated sulfuric acid is multifaceted and critical:
-
Dehydration: It acts as a powerful dehydrating agent, facilitating the condensation reaction between formaldehyde and the chromotropic acid molecules.
-
Protonation: It provides the highly acidic environment necessary for the formation and stabilization of the carbocation intermediates.
-
Oxidation: The strong acid also serves as the oxidizing agent in the final step to form the stable, colored chromogen.[13][14]
The final product exhibits a strong absorbance maximum around 580 nm, allowing for sensitive and specific quantification.[11][12]
Caption: Reaction pathway for formaldehyde detection.
The Nitrate Reaction
Chromotropic acid also reacts with nitrate ions in a highly acidic medium (typically 75-97% sulfuric acid) to produce a stable, yellow-colored complex with an absorption maximum at approximately 410 nm.[1][2][15] This reaction provides a simple and rapid method for the spectrophotometric determination of nitrates in various matrices, including water and air samples.[1][15]
Validated Experimental Protocols
The following sections provide detailed, step-by-step protocols derived from established methods. These protocols are designed to be self-validating through the inclusion of blanks, standards, and quality control checks.
Protocol for Formaldehyde Determination (Adapted from NIOSH Method 3500)
This method is suitable for the quantification of formaldehyde in aqueous samples or air samples collected in a sodium bisulfite solution.[8]
3.1.1 Reagent Preparation
-
Chromotropic Acid Reagent (1% w/v): Dissolve 0.10 g of this compound dihydrate in deionized water and dilute to 10 mL. This solution should be freshly prepared weekly and stored in a brown bottle.[8]
-
Absorbing Solution (1% Sodium Bisulfite): Dissolve 1.0 g of sodium bisulfite (NaHSO₃) in 100 mL of deionized water. Prepare fresh weekly.[8]
-
Sulfuric Acid: Concentrated (96%) sulfuric acid.
-
Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting 2.7 mL of 37% formalin solution to 1 L with deionized water. Standardize this solution titrimetrically.[8]
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the 1% sodium bisulfite solution to cover the expected sample concentration range (e.g., 0.1 to 2.0 µg/mL).[8]
3.1.2 Analytical Procedure
-
Sample Preparation: Pipette a 4 mL aliquot of the sample solution (or standard/blank) into a 25 mL glass-stoppered flask.[8]
-
Reagent Addition: Add 0.1 mL of the 1% chromotropic acid solution to the flask and mix thoroughly.[8]
-
Acidification: Carefully and slowly add 6 mL of concentrated sulfuric acid to the flask. Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE). Mix well.
-
Color Development: Stopper the flask and heat in a water bath at 60°C for 15-20 minutes.[6][16]
-
Cooling: Remove the flasks and allow them to cool to room temperature.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 580 nm using a spectrophotometer. Use a reagent blank (4 mL of absorbing solution carried through the entire procedure) to zero the instrument.[12]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the formaldehyde concentration in the samples from this curve.
Caption: Workflow for formaldehyde quantification.
3.1.3 Causality and Trustworthiness
-
Why Sodium Bisulfite? Formaldehyde in air samples is trapped in a sodium bisulfite solution to form a stable addition product, preventing its loss through volatilization or polymerization. This complex is readily decomposed in the acidic conditions of the assay, releasing the formaldehyde for reaction.[4][17]
-
Heating Step: The 60°C heating step accelerates the reaction, ensuring complete color development within a practical timeframe.[6][16]
-
Self-Validation: The use of a reagent blank corrects for any background absorbance from the reagents themselves. The calibration curve, constructed from standards of known concentration, ensures the accuracy of the quantification.
Protocol for Nitrate Determination
This protocol is effective for determining nitrate concentrations in water samples.
3.2.1 Reagent Preparation
-
Chromotropic Acid Solution: Dissolve 100 mg of this compound dihydrate in 100 mL of concentrated (95-97%) sulfuric acid.
-
Sulfuric Acid: Concentrated (95-97%).
-
Nitrate Stock Solution (100 mg/L NO₃⁻): Dissolve 0.1371 g of anhydrous sodium nitrate (NaNO₃) in deionized water and dilute to 1 L.
-
Calibration Standards: Prepare working standards by diluting the stock solution to cover the desired range (e.g., 0.5 to 10 mg/L).[15]
3.2.2 Analytical Procedure
-
Sample Preparation: Place 2.0 mL of the water sample (or standard/blank) into a dry reaction tube.
-
Acidification & Reaction: Carefully add 8.0 mL of concentrated (95-97%) sulfuric acid containing the dissolved chromotropic acid. Mix well and allow the reaction to proceed for at least 2 hours at room temperature.[15]
-
Spectrophotometric Measurement: Measure the absorbance of the yellow complex at 410 nm against a reagent blank.[15]
-
Quantification: Prepare a calibration curve from the standard solutions and determine the nitrate concentration in the sample.
Addressing Interferences: Ensuring Method Specificity
No analytical method is without potential interferences. Acknowledging and mitigating these is key to generating trustworthy data.
Table 2: Common Interferences and Mitigation Strategies
| Analyte | Interference | Mitigation Strategy | Source(s) |
| Formaldehyde | Nitrates & Nitrites | Produce a yellow-orange color, interfering at 580 nm. For air samples, absorption in sodium bisulfite solution prevents the formation of nitrate ions from atmospheric NOx. | [4][5][17] |
| Phenols | Can cause a negative bias. Specialized removal techniques may be required if phenol concentrations are high. | [8] | |
| Other Aldehydes | Generally, little interference is observed from other aldehydes, making the method highly specific. | [11] | |
| Nitrate | Nitrites | Reacts to form a colored product. Add urea to the sample to catalytically decompose nitrite as nitrogen gas. | [1][2] |
| Chloride | High concentrations can interfere. Mask the chloride by adding antimony(III) sulfate solution. | [1][2] | |
| Oxidizing Agents | Can interfere with color development. Add excess sodium sulfite to remove this interference. | [1][2] |
Conclusion: The Enduring Relevance of a Classic Reagent
This compound remains an indispensable reagent for its simplicity, sensitivity, and cost-effectiveness in the quantification of formaldehyde and nitrates. While modern chromatographic techniques exist, the spectrophotometric methods described herein offer a robust and accessible approach, particularly for routine analysis and screening. By understanding the underlying chemical principles, carefully controlling experimental parameters, and proactively addressing potential interferences, researchers can leverage this classic reagent to generate high-quality, reliable data critical to scientific advancement and safety assessment.
References
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Bulumac, P., Cretu, M., Macoveanu, M., & Doroftei, F. (2014). SPECTROPHOTOMETRIC METHOD FOR NITRATE ANALYSIS. Environmental Engineering and Management Journal, 13(10). Available at: [Link]
-
Chandrashekar, R., & Rajashekar, T. S. (2012). Detection of formaldehyde in textiles by chromotropic acid method. Indian Journal of Dermatology, Venereology and Leprology, 78(4), 516. Available at: [Link]
-
Scope. (n.d.). Spectrophotometric Determination of Nitrate in Air. Available at: [Link]
-
3M Company. (2002). DETERMINATION OF FORMALDEHYDE VAPORS IN AIR USING 3M 3721 FORMALDEHYDE MONITORS. Available at: [Link]
-
Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. Analytical Chemistry, 49(12), 1865–1867. Available at: [Link]
-
Ramachandran, T. P. (1965). The Determination of Nitrate. LSU Historical Dissertations and Theses. 1073. Available at: [Link]
-
Sleeth, R. B., & Hirt, R. C. (1966). Determination of Formaldehyde by the Chromotropic Acid Method in the Presence of Oxides of Nitrogen. American Industrial Hygiene Association Journal, 27(3), 244–248. Available at: [Link]
-
Sleeth, R. B., & Hirt, R. C. (1966). Determination of Formaldehyde by the Chromotropic Acid Method in the Presence of Oxides of Nitrogen. AIHA Journal, 27(3), 244-248. Available at: [Link]
-
Ribeiro, M. F. M., Pezza, H. R., & Pezza, L. (2017). validation of nitrogen-nitrate analysis by the chromotropic acid method. INIS-IAEA. Available at: [Link]
-
Gholivand, M. B., Torkashvand, M., & Malekzadeh, G. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical and Bioanalytical Chemistry Research, 3(2), 149-157. Available at: [Link]
-
Georghiou, P. E., & Ho, C. K. J. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. Available at: [Link]
-
Georghiou, P. E. (2019). The chemistry of the chromotropic acid method for the analysis of formaldehyde. ResearchGate. Available at: [Link]
-
Fagnani, E., Melios, C., & Pezza, H. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-6. Available at: [Link]
-
Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. ACS Publications. Available at: [Link]
-
SEAFDEC. (n.d.). QUALITATIVE TEST OF FORMALDEHYDE (Chromotropic Acid Test). Available at: [Link]
-
American Chemical Society. (2017). Chromotropic Acid, Disodium Salt. ACS Reagent Chemicals. Available at: [Link]
-
Netherlands Food and Consumer Product Safety Authority. (n.d.). Annex 2 – Formaldehyde. Available at: [Link]
-
Hach. (n.d.). Nitrogen, Nitrate. Available at: [Link]
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NIOSH. (1994). Formaldehyde by Visible Absorption Spectrophotometry: Method 3500. Available at: [Link]
-
Wikipedia. (n.d.). Chromotropic acid. Available at: [Link]
-
Fagnani, E., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. ResearchGate. Available at: [Link]
-
Fagnani, E., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Semantic Scholar. Available at: [Link]
-
NIOSH. (1994). FORMALDEHYDE by VIS: Method 3500. Centers for Disease Control and Prevention. Available at: [Link]
-
Daniels, V. (1994). The Chromotropic Acid Test for Formaldehyde. Journal of the American Institute for Conservation, 33(1), 47-53. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of Chromotropic Acid Disodium Salt
Introduction: The Enduring Relevance of Chromotropic Acid
Chromotropic acid, known systematically as 4,5-dihydroxynaphthalene-2,7-disulfonic acid, and its disodium salt are cornerstones in the world of analytical chemistry and dye synthesis. First synthesized in the late 19th century, this compound remains indispensable for the highly specific and sensitive colorimetric determination of formaldehyde, a critical quality control and safety parameter in numerous industries, including pharmaceuticals, textiles, and environmental monitoring.[1][2] Its utility also extends to the detection of other analytes such as nitrates and certain metals, and it serves as a key intermediate in the production of various azo dyes.[3][4]
This technical guide provides a comprehensive overview of the synthesis and purification of chromotropic acid disodium salt, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are presented with an emphasis on the underlying chemical principles, ensuring a deep understanding of the experimental choices and process controls that lead to a high-purity final product.
Synthesis of Chromotropic Acid: A Modern Approach
The most common and industrially viable route to chromotropic acid involves a Sandmeyer-type reaction starting from the readily available H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid).[5][6] This process hinges on two key transformations: the diazotization of the primary aromatic amine of H-acid, followed by a copper-catalyzed hydrolysis of the resulting diazonium salt to introduce a hydroxyl group.
The Chemistry Behind the Synthesis: A Closer Look at the Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool in aromatic chemistry, allowing for the substitution of an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate.[3][7] The reaction proceeds through a free-radical mechanism.
The synthesis of chromotropic acid from H-acid can be conceptually broken down into three main stages:
-
Diazotization of H-acid: The primary aromatic amine of H-acid is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0-5°C).[8] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen of the amino group.[8]
-
Hydrolysis of the Diazonium Salt: The diazonium group is then replaced by a hydroxyl group. In a classic Sandmeyer reaction, this is facilitated by a copper(I) catalyst, such as copper(I) oxide or copper(I) salts.[9] The copper(I) species initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then reacts with water (hydrolysis) to yield the desired hydroxyl group.
-
Formation of the Disodium Salt: The resulting chromotropic acid is then converted to its more stable and water-soluble disodium salt by neutralization with a sodium base, such as sodium hydroxide or sodium carbonate.
Experimental Protocol: Synthesis of this compound from H-acid
This protocol outlines a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials and Reagents:
-
H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice
Step-by-Step Procedure:
-
Preparation of the H-acid Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend H-acid in deionized water. Cool the suspension to 0-5°C using an ice-salt bath.
-
Diazotization: Slowly add concentrated hydrochloric acid to the cooled suspension with vigorous stirring. In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it to 0-5°C. Add the cold sodium nitrite solution dropwise to the H-acid suspension over a period of 1-2 hours, ensuring the temperature remains below 5°C. The completion of the diazotization can be monitored by testing for the absence of H-acid using thin-layer chromatography (TLC) and the presence of excess nitrous acid using starch-iodide paper.
-
Preparation of the Copper(I) Catalyst: In a separate vessel, prepare a solution of copper(II) sulfate in hot water. Cool the solution and then add a solution of sodium bisulfite to reduce the Cu(II) to Cu(I). A precipitate of copper(I) sulfite will form.
-
Hydrolysis (Sandmeyer Reaction): Slowly and carefully add the cold diazonium salt suspension to the prepared copper(I) catalyst suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature. Nitrogen gas will be evolved during this step. After the addition is complete, the reaction mixture is typically heated to drive the hydrolysis to completion.
-
Neutralization and Isolation: Cool the reaction mixture and neutralize it with a solution of sodium hydroxide to a slightly alkaline pH. This will precipitate any copper salts and convert the chromotropic acid to its disodium salt. The precipitated copper salts are removed by filtration. The filtrate containing the this compound is then treated with sodium chloride to "salt out" the product, reducing its solubility and causing it to precipitate.
-
Collection of the Crude Product: The precipitated crude this compound is collected by filtration, washed with a saturated sodium chloride solution to remove impurities, and then pressed to remove excess liquid.
Purification of this compound: Achieving Analytical Grade Purity
For its use as an analytical reagent, particularly in sensitive applications like formaldehyde detection, the purity of this compound is paramount.[10] The primary method for purifying the crude product is recrystallization.
The Principles of Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[11] The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[11] By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the mother liquor.[12]
Experimental Protocol: Recrystallization of this compound
Materials and Reagents:
-
Crude this compound
-
Deionized water
-
Activated carbon (decolorizing charcoal)
-
Ethanol (optional)
-
Filter paper
-
Büchner funnel and flask
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot deionized water. The high solubility of the salt in water makes it a suitable solvent.[4] Bring the solution to a gentle boil on a hot plate with stirring.
-
Decolorization: If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb colored impurities. Boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Collection of Pure Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold deionized water or a mixture of water and ethanol to remove any remaining mother liquor. The use of a water/ethanol mixture can aid in drying.[7]
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature or in a desiccator under vacuum. The final product should be an off-white to light gray crystalline powder.[13]
Quality Control and Characterization
The purity of the final this compound product can be assessed by various analytical techniques:
-
Appearance: The purified product should be an off-white to light gray or beige powder.[14]
-
Solubility: It should be freely soluble in water.[4]
-
Purity Assay: Purity can be determined by titration or by spectrophotometric methods. A high-purity product should have an assay of ≥98.5%.[15]
-
Sensitivity Tests: For analytical grade material, sensitivity tests for the detection of formaldehyde and nitrate are crucial to ensure its performance as a reagent.[16]
Data Summary
| Parameter | Specification | Reference |
| Chemical Formula | C₁₀H₆Na₂O₈S₂·2H₂O | [17] |
| Molecular Weight | 400.29 g/mol | |
| Appearance | Off-white to light gray/beige powder | [14] |
| Solubility | Soluble in water | [4] |
| Purity (Assay) | ≥98.5% | [15] |
| Melting Point | >300 °C | [13] |
Visualizing the Workflow
Synthesis Pathway
Caption: Synthesis of Chromotropic Acid from H-Acid.
Purification Workflow
Caption: Purification via Recrystallization.
Conclusion
The synthesis and purification of this compound, while based on classic organic reactions, require careful control of experimental parameters to achieve a high-purity product suitable for demanding analytical applications. The Sandmeyer-type synthesis from H-acid offers a reliable and scalable route, and a well-executed recrystallization protocol is essential for removing impurities. By understanding the chemical principles behind each step, researchers and professionals can confidently produce and utilize this important chemical compound.
References
-
[Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination]([Link], Vol. 74, Issue 2, Article 12.pdf)
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Chromotropic acid disodium salt solubility in different solvents
An In-Depth Technical Guide to the Solubility of Chromotropic Acid Disodium Salt
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 5808-22-0), a critical reagent in analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative and qualitative solubility of this compound across a range of solvents, explores the physicochemical factors influencing its dissolution, and explains the causal link between its solubility and its primary applications. A detailed, field-proven protocol for empirical solubility determination, aligned with international standards, is provided, alongside essential safety and handling information.
Introduction and Physicochemical Overview
This compound, systematically named 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a highly valued chromogenic reagent.[1][2] It is most renowned for its specific and sensitive reaction with formaldehyde in the presence of concentrated sulfuric acid, which produces a distinct purple-colored complex, forming the basis of a widely used quantitative assay.[3][4][5] Its utility also extends to the spectrophotometric determination of nitrates and various metal ions.[3][6]
The compound is typically available as the dihydrate, an off-white to tan or grayish-brown crystalline powder.[7][8] Understanding its solubility is not merely an academic exercise; it is fundamental to the successful design, execution, and interpretation of any analytical protocol in which it is employed. The dissolution behavior dictates reagent preparation, reaction kinetics, and ultimately, the accuracy and reliability of experimental results.
Table 1: Core Physicochemical Properties of this compound Dihydrate
| Property | Value | Source(s) |
| CAS Number | 5808-22-0 | [9][10][11] |
| Molecular Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O | [9][12] |
| Molecular Weight | 400.29 g/mol | [7][11] |
| Appearance | Off-white to buff/tan/brown powder | [1][7][8] |
| Melting Point | >300 °C | [7][8][11] |
| pH of Solution | 3.6 (10 g/L in H₂O at 20 °C) | [11][13] |
Comprehensive Solubility Profile
The solubility of this compound is dominated by the presence of two highly polar sulfonate (-SO₃⁻) groups and two hydroxyl (-OH) groups on the naphthalene core. These functional groups facilitate strong dipole-dipole interactions and hydrogen bonding, particularly with polar protic solvents.
Quantitative and Qualitative Solubility Data
The dissolution capacity of the salt varies significantly with the nature of the solvent. The data below has been synthesized from various technical datasheets and chemical databases.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Solubility Value | Observations & Remarks | Source(s) |
| Water | Polar Protic | 170 g/L at 20 °C | Highly soluble due to the ionic nature and hydrogen bonding capabilities of the sulfonate and hydroxyl groups. | [11][13][14] |
| Ethanol | Polar Protic | Low / Sparingly Soluble | Solubility is significantly lower than in water. Often used as an anti-solvent for recrystallization. | [1][13] |
| Diethyl Ether | Non-polar Aprotic | Insoluble | The non-polar nature of ether cannot overcome the lattice energy of the ionic salt. | [1] |
| Concentrated Sulfuric Acid | Highly Polar Acid | Readily Soluble | Dissolves to form a solution essential for the chromogenic reaction with formaldehyde. This is a reactive dissolution. | [1][4][15] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Expected to be soluble due to the high polarity of DMSO. | |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Expected to be soluble due to the high polarity of DMF. |
Factors Influencing Solubility
-
pH: As a salt of a disulfonic acid, the compound's solubility in aqueous media is pH-dependent. In strongly acidic solutions, protonation of the sulfonate groups can occur, potentially altering solubility, though it remains soluble in concentrated sulfuric acid for analytical purposes.[16]
-
Temperature: In line with Le Chatelier's principle for most solid solutes, increasing the temperature of the solvent will generally increase both the rate of dissolution and the overall solubility of this compound in water.[16] This principle is utilized when preparing solutions for analysis, where dissolving the salt in hot water is recommended to ensure complete dissolution.[15][17]
-
Ionic Strength: In solutions with high concentrations of other electrolytes, the solubility may be affected by the common ion effect or changes in the activity coefficient of the solute.
Causality: Linking Solubility to Application
The specific solubility characteristics of this compound are directly responsible for its utility in its most common application: the detection of formaldehyde.
The established NIOSH Method 3500 and other similar protocols require the reagent to be dissolved in concentrated sulfuric acid.[3][4] The high solubility in this harsh medium is critical. Sulfuric acid serves a dual purpose: it acts as a solvent and as a catalyst and dehydrating agent for the reaction. The reaction proceeds by formaldehyde condensing with two molecules of chromotropic acid to form a purple dibenzoxanthylium cation, which is the chromogen measured spectrophotometrically at approximately 580 nm.[3][18]
If the reagent were not soluble in concentrated sulfuric acid, this one-pot reaction would be impossible, and a far more complex, multi-step analytical procedure would be necessary. Similarly, its high aqueous solubility allows for the easy preparation of stock solutions and standards.
Caption: Logical flow from molecular properties to analytical application.
Standardized Protocol: Aqueous Solubility Determination (Shake-Flask Method)
To ensure reproducible and accurate solubility data, adherence to a standardized protocol is paramount. The following methodology is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility") , specifically the Shake-Flask Method, which is suitable for substances with solubilities above 0.01 g/L.[19][20][21][22][23]
Principle
An excess amount of the solid solute (this compound) is agitated in a defined volume of solvent (deionized water) at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Materials and Equipment
-
This compound Dihydrate (≥98.5% purity)
-
Deionized Water (Type II or better)
-
Volumetric flasks and pipettes (Class A)
-
Glass-stoppered flasks or centrifuge tubes
-
Constant temperature orbital shaker or water bath
-
Centrifuge (capable of >3000 x g)
-
Syringe filters (0.45 µm, chemically compatible)
-
UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preliminary Test:
-
To estimate the approximate solubility, add about 100 mg of the substance to a 10 mL vial.
-
Add deionized water in 1 mL increments, vortexing for 1 minute after each addition.
-
Observe the volume at which the solid completely dissolves. This provides a rough order-of-magnitude for the main experiment. For chromotropic acid, we expect it to dissolve readily.
-
-
Main Experiment (Equilibration):
-
Prepare three separate glass-stoppered flasks.
-
Add an amount of this compound to each flask that is at least five times greater than the amount expected to dissolve. For example, add ~1.0 g of the salt to 5 mL of deionized water in each flask.
-
Place the sealed flasks in a constant temperature shaker set to 20 ± 0.5 °C.
-
Agitate the flasks at a moderate speed (e.g., 150 rpm) to keep the solid suspended.[24]
-
Continue agitation for 24 hours. To confirm equilibrium, take a measurement at 24 hours, and then continue agitation for another 24 hours and take a second measurement. The results should agree within ±5%.
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand at the test temperature for at least 1 hour to let the bulk of the solid settle.
-
To obtain a clear, solid-free supernatant, centrifuge an aliquot from each flask at the test temperature.
-
Alternative: Carefully filter an aliquot through a 0.45 µm syringe filter. Discard the first 25% of the filtrate to avoid adsorption effects.
-
-
Analysis:
-
Prepare a series of calibration standards of known concentrations of this compound in deionized water.
-
Measure the absorbance of the standards and the clear saturated samples at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer.
-
Construct a calibration curve (Absorbance vs. Concentration).
-
Use the absorbance of the saturated samples and the calibration curve to determine their concentration, which represents the aqueous solubility.
-
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An In-depth Technical Guide to the Stability and Storage of Chromotropic Acid Disodium Salt
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and optimal storage conditions for chromotropic acid disodium salt (C₁₀H₆Na₂O₈S₂·2H₂O). Adherence to these guidelines is critical for ensuring the reagent's integrity, leading to reproducible and reliable results in sensitive analytical applications.
Introduction: The Importance of Reagent Integrity
This compound is a highly valued reagent in analytical chemistry, primarily for the colorimetric and fluorometric determination of substances like formaldehyde, nitrates, and various metal ions.[1][2][3] Its efficacy hinges on its chemical structure, which is susceptible to degradation if not handled and stored correctly. This guide moves beyond mere procedural steps to explain the underlying chemical principles governing its stability, empowering researchers to make informed decisions in the laboratory.
Foundational Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for comprehending its stability profile. The dihydrate form is the most common commercially available variant.
-
Appearance: Typically an off-white, greyish, or tan powder.[4][5] A significant deviation from this appearance can be an initial indicator of degradation or impurity.
-
Solubility: The compound is soluble in water, a key property for preparing the aqueous solutions used in most analytical methods.[4][6][7]
-
Hygroscopicity: The dihydrate nature indicates its affinity for water. While not aggressively hygroscopic, improper storage in humid conditions can lead to clumping and potential degradation.
-
pH: A 10 g/L aqueous solution typically exhibits a pH of approximately 3.6, indicating it is acidic in nature.[4][8][9]
| Property | Value | Source(s) |
| CAS Number | 5808-22-0 | [10][11] |
| Molecular Formula | C₁₀H₆Na₂O₈S₂·2H₂O | [10][11] |
| Molecular Weight | 400.28 g/mol | [12][13] |
| Melting Point | >300 °C | [4][5][8] |
| Storage Temperature | Room Temperature (below +30°C) | [4][14] |
Critical Factors Influencing Stability
The stability of this compound, in both solid and solution form, is not absolute. Several environmental factors can compromise its integrity. The diagram below illustrates the key destabilizing factors that can lead to the degradation of the reagent.
Caption: Key environmental factors leading to the degradation of this compound.
Light Sensitivity
This compound is explicitly noted as being light-sensitive.[4][7] The naphthalene ring system with its hydroxyl groups is susceptible to photo-oxidation.
-
Causality: Exposure to UV radiation or even strong, direct sunlight can induce photochemical reactions.[15][16] This can break down the chromophore, leading to a loss of its color-forming capabilities and the appearance of discoloration (often a darkening or browning) in the solid powder.
-
Mitigation: Always store the solid reagent in opaque or amber-colored containers.[15][17] When preparing solutions, use amber glassware or wrap containers in aluminum foil to protect them from light.
Moisture and Hygroscopicity
The presence of moisture is a significant threat to the long-term stability of the solid reagent.
-
Causality: As a dihydrate, the compound is in equilibrium with atmospheric moisture. High humidity can lead to the absorption of excess water, causing the powder to clump. This excess moisture can facilitate hydrolysis or create an environment conducive to oxidative degradation, especially if other impurities are present. Safety data sheets frequently recommend avoiding moisture.[16]
-
Mitigation: Keep the container tightly closed when not in use.[6][10][11] Storage in a desiccator is recommended for long-term stability, particularly in humid laboratory environments.
Temperature
While the compound has a very high melting point, elevated storage temperatures can accelerate degradation.
-
Causality: Heat provides the activation energy for unwanted chemical reactions. Long-term storage above the recommended +30°C (86°F) can accelerate oxidation and other decomposition pathways, even in the absence of light and moisture.[4][14]
-
Mitigation: Store the reagent in a cool, dry, and well-ventilated area away from direct heat sources like ovens or incubators.[6][10]
Incompatible Materials & Oxidative Stability
This compound is incompatible with several classes of chemicals.
-
Causality: The hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation. Contact with strong oxidizing agents will rapidly degrade the reagent.[4][11][15] It is also incompatible with strong acids, acid chlorides, and acid anhydrides.[4][7]
-
Mitigation: Ensure the reagent is not stored in proximity to strong oxidizers (e.g., peroxides, nitrates, perchlorates). When used in methods requiring strong acids like sulfuric acid, solutions should be prepared fresh, as the stability in such harsh matrices is limited.[2][18]
Recommended Storage and Handling Protocols
Based on the scientific principles outlined above, the following protocols are recommended for maximizing the shelf-life and reliability of this compound.
Solid (Powder) Form
| Parameter | Recommendation | Rationale |
| Container | Original, tightly sealed, opaque, or amber glass bottle. | Prevents light exposure and moisture ingress.[10][11][15] |
| Location | Cool, dry, well-ventilated area. | Minimizes thermal and moisture-related degradation.[6][10] |
| Temperature | Room temperature, not to exceed 30°C (86°F). | Slows the rate of potential decomposition reactions.[4][14] |
| Atmosphere | Store in a desiccator for long-term storage. | Protects from atmospheric humidity.[16] |
| Shelf Life | At least 2 years if stored correctly. | Empirically determined stability under ideal conditions.[1][19] |
Aqueous Solutions
The stability of chromotropic acid in solution is significantly lower than in its solid form.
-
Preparation: Always use high-purity (e.g., Type I or Type II) water for solution preparation.
-
Storage: Store aqueous solutions in a refrigerator (2-8°C), protected from light (amber bottles).
-
Shelf Life: It is strongly recommended to prepare solutions fresh for each use. If storage is necessary, solutions should not be kept for more than a few days and should be visually inspected for discoloration before use.
-
Acidic Solutions: Solutions prepared in concentrated sulfuric acid (as required for formaldehyde analysis) are highly reactive and must be prepared immediately before use and handled with extreme care.[2][20]
Recognizing Degradation
-
Solid: A noticeable change from off-white/tan to dark brown or black. Clumping or a "wet" appearance indicates moisture absorption.
-
Solution: A freshly prepared solution should be clear to very pale yellow. The development of a yellow, brown, or purple color indicates degradation and the solution should be discarded.
Experimental Workflow: Validating Reagent Stability
This protocol provides a self-validating system to ensure the integrity of your chromotropic acid stock, particularly when used for quantitative analysis like the determination of formaldehyde.
Caption: Workflow for spectrophotometric validation of chromotropic acid solution stability.
Protocol Steps:
-
Prepare a fresh solution of chromotropic acid in the required matrix (e.g., 75% sulfuric acid) according to your analytical protocol.[1]
-
Prepare a set of standards (e.g., formaldehyde standards) and a reagent blank.[20]
-
Perform the colorimetric reaction and measure the absorbance of the standards and blank at the specified wavelength (e.g., 580 nm for formaldehyde).[1][2]
-
Plot a calibration curve. Note the R² value and the slope.
-
Store the remaining stock chromotropic acid solution under your proposed storage conditions (e.g., refrigerated and protected from light).
-
After a defined period (e.g., 24, 48, or 72 hours), repeat steps 2-4 using the stored solution.
-
Compare the results. A significant decrease in the slope of the calibration curve or a poor R² value indicates that the reagent has degraded and is no longer suitable for quantitative analysis.
References
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Loba Chemie. (2024). This compound DIHYDRATE EXTRA PURE Safety Data Sheet.
-
Oxford Lab Fine Chem LLP. (n.d.). This compound 99% ar Material Safety Data Sheet.
-
Giant Chem Solutions. (n.d.). MATERIAL SAFETY DATA SHEET - this compound AR.
-
Carl ROTH. (2024). Safety Data Sheet: this compound dihydrate.
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Chromotropic acid sodium salt, dihydrate.
-
ChemicalBook. (n.d.). This compound DIHYDRATE CAS#: 5808-22-0.
-
Carl ROTH. (2025). Safety Data Sheet: this compound dihydrate.
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - this compound 98%.
-
Guidechem. (n.d.). This compound DIHYDRATE 5808-22-0 wiki.
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Fisher Scientific. (2024). SAFETY DATA SHEET - this compound dihydrate.
-
Chemodex. (n.d.). This compound dihydrate - CAS-Number 5808-22-0.
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PubChem. (n.d.). Disodium chromotropate dihydrate.
-
CymitQuimica. (n.d.). CAS 5808-22-0: this compound dihydrate.
-
Loba Chemie. (n.d.). This compound DIHYDRATE AR/ACS Safety Data Sheet.
-
Chem-Impex. (n.d.). This compound dihydrate.
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AdipoGen. (n.d.). This compound dihydrate | CAS 5808-22-0.
-
Sigma-Aldrich. (n.d.). This compound dihydrate for analysis ACS,Reag. Ph Eur.
-
Various Authors. (n.d.). The chemistry of the chromotropic acid method for the analysis of formaldehyde.
-
ACS Reagent Chemicals. (2017). Chromotropic Acid, Disodium Salt.
-
Wikipedia. (n.d.). Chromotropic acid.
-
Sigma-Aldrich. (n.d.). Chromotropic acid puriss. p.a., ACS reagent.
-
CAMEO. (2022). Chromotropic acid.
-
Chem-Impex. (n.d.). This compound dihydrate (Product Page).
-
Sigma-Aldrich. (n.d.). Chromotropic acid technical grade.
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ChemicalBook. (n.d.). This compound DIHYDRATE | 5808-22-0.
-
Merck Millipore. (n.d.). This compound dihydrate CAS 5808-22-0 | 102498.
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Chromotropic acid disodium salt mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Chromotropic Acid Disodium Salt
Introduction
This compound (4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt) is a high-purity, water-soluble reagent renowned in analytical chemistry for its remarkable specificity and sensitivity, particularly in the colorimetric determination of formaldehyde. Its utility extends to the detection of other analytes such as titanium, nitrates, and methanol, establishing it as a versatile tool in environmental, industrial, and clinical laboratories. This guide provides a detailed exploration of the core mechanisms underpinning its action, offering field-proven insights and robust protocols for its application. We will dissect the chemical transformations that govern its function, beginning with its most prominent role in formaldehyde analysis.
The Core Mechanism: Chromotropic Acid-Formaldehyde Reaction
The cornerstone of chromotropic acid's analytical utility is its highly specific reaction with formaldehyde in the presence of concentrated sulfuric acid. This reaction yields a characteristic purple-colored product, the intensity of which is directly proportional to the formaldehyde concentration and can be quantified spectrophotometrically.
Causality of the Reaction Chemistry
The overall process is a multi-step acid-catalyzed condensation reaction. The role of concentrated sulfuric acid is twofold: it acts as both a catalyst and a dehydrating agent, driving the reaction to completion.
-
Protonation of Formaldehyde: The reaction is initiated by the protonation of the formaldehyde molecule by the strong acid, forming a highly reactive carbocation (an electrophile).
-
Electrophilic Aromatic Substitution: The electron-rich naphthalene ring system of chromotropic acid, activated by its two hydroxyl groups, acts as a nucleophile. The protonated formaldehyde attacks the aromatic ring at a position ortho to one of the hydroxyl groups, a position of high electron density. This is a classic electrophilic aromatic substitution.
-
Second Condensation: The initial condensation product then reacts with a second molecule of chromotropic acid. This second electrophilic substitution is facilitated by the formation of a benzylic carbocation intermediate under the strongly acidic and dehydrating conditions.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization and subsequent dehydration, leading to the formation of a highly conjugated dibenzoxanthene derivative. This extensive conjugation is responsible for the compound's strong absorption of visible light, resulting in the distinct purple color. The maximum absorbance is typically observed between 570 and 580 nm.
Visualization of the Reaction Pathway
The following diagram illustrates the key steps in the formation of the colored product.
Caption: Figure 1: Simplified reaction pathway for the condensation of formaldehyde with two molecules of chromotropic acid.
Experimental Protocol: Spectrophotometric Determination of Formaldehyde
This protocol provides a self-validating system for the accurate quantification of formaldehyde in aqueous samples. The causality behind each step is explained to ensure robust and reproducible results.
Reagent Preparation
-
Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of deionized water. This solution should be stored in a refrigerator and protected from light. Rationale: A fresh solution is crucial as the reagent can degrade over time, leading to high background absorbance and reduced sensitivity.
-
Concentrated Sulfuric Acid (H₂SO₄): Use high-purity, analytical grade sulfuric acid (approx. 18 M). Rationale: The acid's purity is paramount as impurities can interfere with the color development. Its high concentration is essential for catalysis and dehydration.
-
Formaldehyde Stock Solution (e.g., 1000 mg/L): Prepare by diluting a certified formaldehyde standard.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the stock solution. Rationale: A multi-point calibration curve is essential to verify the linearity of the response within the desired analytical range.
Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow for the quantification of formaldehyde.
Detailed Procedure
-
Sample Preparation: Pipette 2.0 mL of each calibration standard, the blank (deionized water), and the unknown sample into separate, labeled glass test tubes.
-
Reagent Addition: Add 0.5 mL of the 0.5% chromotropic acid solution to each tube. Mix well.
-
Acidification & Color Development: Carefully and slowly, add 5.0 mL of concentrated sulfuric acid to each tube. The addition should be done with caution in a fume hood, as the reaction is highly exothermic. Swirl the tubes during addition.
-
Incubation: Loosely cap the tubes and place them in a water bath at 60°C for 15 minutes to ensure complete color development. Rationale: Heating accelerates the reaction to completion, ensuring maximum color development and stable readings.
-
Cooling: Remove the tubes and allow them to cool to room temperature.
-
Spectrophotometric Measurement: Zero the spectrophotometer at 580 nm using the reagent blank. Measure the absorbance of each standard and sample.
-
Data Analysis: Plot a calibration curve of absorbance versus formaldehyde concentration for the standards. Determine the concentration of the unknown sample using its absorbance and the linear regression equation from the calibration curve.
Data Summary
| Parameter | Typical Value |
| Wavelength of Max. Absorbance (λmax) | 580 nm |
| Molar Absorptivity (ε) | ~4.7 x 10⁴ L mol⁻¹ cm⁻¹ |
| Linear Range | 0.1 - 10 mg/L |
| Limit of Detection (LOD) | ~0.02 mg/L |
Mechanisms in Other Applications
While the formaldehyde reaction is its most famous, chromotropic acid also forms colored complexes with other substances.
Detection of Titanium
In the presence of sulfuric acid, chromotropic acid forms a stable, yellow-to-red colored complex with titanium(IV) ions. The mechanism involves the formation of a chelate where the titanium ion is coordinated by the two adjacent hydroxyl groups of the chromotropic acid molecule. This method is highly sensitive for the determination of titanium in various materials.
Detection of Nitrates and Nitrites
The detection of nitrate (NO₃⁻) relies on its reduction to nitrite (NO₂⁻), followed by a reaction in an acidic medium. The chromotropic acid method for nitrates involves their reaction in concentrated sulfuric acid to form nitronium ions (NO₂⁺), which then nitrate the chromotropic acid ring. The resulting nitro-substituted product is yellow and can be measured colorimetrically. This provides a direct method for nitrate determination without a prior reduction step.
Trustworthiness: A Self-Validating System
The reliability of the chromotropic acid method is contingent on controlling key experimental variables.
-
Temperature and Time: The rate and completeness of the color development are temperature-dependent. The protocol-specified incubation at 60°C for 15 minutes is a field-proven standard to achieve a stable and maximal absorbance plateau. Deviations can lead to incomplete reaction or degradation of the colored product.
-
Acid Concentration: The concentration of sulfuric acid is critical. It must be high enough to be an effective dehydrating agent and catalyst. Dilution of the acid will inhibit the reaction and prevent color formation.
-
Interferences: The high specificity for formaldehyde is a key advantage. However, substances that can be oxidized to formaldehyde under the reaction conditions (e.g., methanol, ethylene glycol) can cause positive interference. Certain oxidizing and reducing agents can also interfere. Phenols have been noted to cause interference by reacting with formaldehyde, reducing the amount available to react with the chromotropic acid. A well-prepared reagent blank is essential to account for any background absorbance from the reagents themselves.
Conclusion
The mechanism of action of this compound is a classic example of targeted molecular design for analytical chemistry. Its efficacy is rooted in a specific, acid-catalyzed condensation reaction that transforms a colorless reagent into a highly colored and stable product in the presence of formaldehyde. By understanding the underlying chemical principles—from electrophilic substitution to chelation—and meticulously controlling experimental parameters, researchers can leverage chromotropic acid as a robust, sensitive, and reliable tool for quantitative analysis in diverse scientific fields.
References
-
Title: Spectrophotometric determination of formaldehyde in air using chromotropic acid Source: National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods (NMAM), Method 3500 URL: [Link]
-
Title: Formaldehyde. Method 8106. Source: Hach Company URL: [Link]
-
Title: Spectrophotometric Determination of Titanium in Rocks Using Chromotropic Acid Source: Analytical Sciences, The Japan Society for Analytical Chemistry URL: [Link]
-
Title: Spectrophotometric determination of nitrate in water using chromotropic acid Source: Journal of the Chinese Chemical Society URL: [Link]
A Researcher's Guide to the Spectroscopic Profile of Chromotropic Acid Disodium Salt
This technical guide provides an in-depth exploration of the spectroscopic characteristics of chromotropic acid disodium salt (4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt), a versatile reagent pivotal in analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the application of UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy for the characterization of this compound.
Introduction: The Analytical Versatility of this compound
This compound is a highly water-soluble, off-white to light brown powder widely recognized for its utility as a chromogenic reagent.[1][2] Its molecular structure, featuring a naphthalene core substituted with hydroxyl and sulfonic acid groups, imparts a rich chemical reactivity that is exploited in numerous analytical methods.[1] Most notably, it is a cornerstone reagent for the quantitative determination of formaldehyde, where it forms a distinct purple-colored complex in the presence of concentrated sulfuric acid.[3][4] This high specificity and sensitivity also extend to the detection of other analytes, including nitrates, and various metal ions like aluminum and titanium, making it an indispensable tool in environmental monitoring, quality control, and clinical diagnostics.[5][6] Understanding its spectroscopic signature is paramount for its effective application and for ensuring the integrity of analytical data.
Molecular Structure and Key Functional Groups
To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of this compound. The key features that give rise to its characteristic spectra are the naphthalene aromatic ring system, the two phenolic hydroxyl (-OH) groups, and the two sulfonate (-SO₃⁻) groups.
Caption: Molecular structure of this compound.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for characterizing this compound, owing to the conjugated π-electron system of its naphthalene core. This technique is particularly valuable for quantitative analysis, forming the basis of many colorimetric assays.
Experimental Protocol: A Practical Approach
A robust UV-Vis analysis begins with meticulous sample preparation to ensure accuracy and reproducibility.
-
Solvent Selection: Due to its high polarity and solubility, deionized water is the solvent of choice for preparing solutions of this compound.[2]
-
Sample Preparation:
-
Accurately weigh a precise amount of the compound using an analytical balance.
-
Dissolve the solid in a known volume of deionized water in a Class A volumetric flask to prepare a stock solution.
-
Perform serial dilutions from the stock solution to prepare a series of standards with concentrations appropriate for constructing a calibration curve.
-
-
Instrumentation and Measurement:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a wavelength range of at least 200-600 nm.
-
Use the same batch of deionized water as the blank reference.
-
Caption: General workflow for quantitative UV-Vis analysis.
Interpretation of the UV-Vis Spectrum
The aqueous UV spectrum of this compound exhibits characteristic absorption bands in the ultraviolet region. These absorptions arise from π → π* electronic transitions within the naphthalene ring system. The hydroxyl and sulfonate substituents modulate the energies of these transitions.
Table 1: UV-Visible Spectroscopic Data for this compound
| Wavelength (λmax) | Solvent | Molar Absorptivity (ε) | Reference |
| 316 nm | Water | Data not readily available | [7] |
| 332 nm | Water | Data not readily available | [7] |
| 346 nm | Water | Data not readily available | [7] |
While the molar absorptivity for the free compound is not consistently reported in the literature, its application in quantitative assays provides insight into its strong chromogenic potential. For instance, the well-known reaction with formaldehyde in concentrated sulfuric acid yields a purple product with a maximum absorbance at approximately 571-580 nm and a molar absorptivity in the range of 1.65 x 10⁴ L·mol⁻¹·cm⁻¹.[4][8] This demonstrates the compound's utility in forming highly absorbing species, which is the cornerstone of its analytical applications.
Infrared (IR) Spectroscopy: Unveiling Molecular Vibrations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence of its key structural features.
Experimental Protocol: Solid-State Analysis
For solid samples like this compound, the KBr pellet method is a common and effective technique.
-
Sample Preparation:
-
Thoroughly dry both the sample and high-purity potassium bromide (KBr) to remove any residual water, which can interfere with the spectrum, particularly in the O-H stretching region.
-
Grind a small amount of the sample (typically 1-2 mg) with about 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.
-
Interpretation of the IR Spectrum
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3400-3500 (broad) | O-H stretch | The broad nature of this peak is indicative of hydrogen bonding from the phenolic hydroxyl groups and likely includes contributions from the water of hydration.[3] |
| ~3100-3000 | Aromatic C-H stretch | These absorptions are characteristic of the C-H bonds on the naphthalene ring. |
| ~1600-1450 | Aromatic C=C stretch | Multiple bands in this region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene core. |
| ~1200 | S=O stretch | A strong absorption band in this region is a hallmark of the sulfonate group (SO₃⁻).[7] |
| ~1080 and ~1000 | O=S=O stretch | These peaks are also characteristic of the sulfonate group. |
| ~900-675 | Aromatic C-H bend (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |
The presence of a very broad O-H stretching band, along with the strong S=O stretching vibrations and the characteristic aromatic C=C and C-H absorptions, provides a definitive fingerprint for the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom in the this compound structure.
Experimental Protocol: Best Practices for High-Resolution Spectra
High-quality NMR data is contingent on careful sample preparation and the selection of appropriate experimental parameters.
-
Solvent Selection: Deuterium oxide (D₂O) is the ideal solvent for NMR analysis of this compound due to the compound's excellent water solubility and the presence of exchangeable hydroxyl protons.[7]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of D₂O in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; any suspended solids will degrade the spectral resolution.
-
An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for accurate chemical shift referencing.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.
-
Acquire both ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignment of all signals.
-
Interpretation of NMR Spectra
The high symmetry of the chromotropic acid molecule simplifies its NMR spectra, leading to a smaller number of signals than might be expected from its total number of atoms.
¹H NMR Spectrum
The ¹H NMR spectrum in D₂O shows two signals in the aromatic region, each integrating to two protons. The hydroxyl protons are typically not observed as they exchange with the deuterium of the solvent.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum displays six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound in D₂O
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H | 7.20 | Doublet | H-3, H-6 | [7] |
| ¹H | 7.92 | Doublet | H-1, H-8 | [7] |
| ¹³C | 106.44 | CH | C-3, C-6 | [7] |
| ¹³C | 116.18 | Quaternary C | C-10 | [7] |
| ¹³C | 118.12 | CH | C-1, C-8 | [7] |
| ¹³C | 134.64 | Quaternary C | C-9 | [7] |
| ¹³C | 141.36 | Quaternary C | C-2, C-7 | [7] |
| ¹³C | 153.76 | Quaternary C | C-4, C-5 | [7] |
The unambiguous assignment of these signals, as confirmed by 2D NMR techniques, provides a definitive structural confirmation of this compound.[7]
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The characteristic UV-Vis absorption bands, the distinct vibrational modes observed in the IR spectrum, and the detailed structural information revealed by ¹H and ¹³C NMR spectroscopy collectively form a robust basis for the identification, purity assessment, and quantitative analysis of this important reagent. For researchers and drug development professionals, a thorough understanding of these spectroscopic properties is essential for leveraging the full analytical potential of this compound in their scientific endeavors.
References
-
CDC Stacks. (n.d.). Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound Dihydrate: A Key Reagent for Analysis and Synthesis. Retrieved from [Link]
-
Chemical Research and Technology. (2024). Simple spectrophotometric estimation of formalin in cheese samples by chromotropic reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Spectrophotometric determination of formaldehyde with chromotropic acid in phosphoric acid medium assisted by microwave oven | Request PDF. Retrieved from [Link]
-
Georghiou, P. E., Ho, C. K. (Jimmy), & Jablonski, C. R. (1991). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 69(8), 1207–1215. [Link]
-
ResearchGate. (2022, May 23). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. Retrieved from [Link]
-
Loba Chemie. (n.d.). 5808-22-0 CAS | this compound | Laboratory Chemicals | Article No. 02834. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid. Retrieved from [Link]
-
Scharlab. (n.d.). Chromotropic acid, disodium salt dihydrate, for analysis, ExpertQ®, ACS. Retrieved from [Link]
-
Wikipedia. (n.d.). Chromotropic acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid, Disodium Salt Dihydrate, 98%. Retrieved from [Link]
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Chromotropic acid disodium salt safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data Sheet of Chromotropic Acid Disodium Salt
Introduction: A Researcher's Imperative for Safety
This compound (CAS No: 5808-22-0), a dihydrate of 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a vital reagent in analytical chemistry.[1][2][3] It is widely employed as a highly sensitive and specific colorimetric agent for the detection of various ions and compounds, most notably formaldehyde and nitrates.[4][5] Its utility in environmental monitoring, quality control, and pharmaceutical analysis makes it a common substance in research and development laboratories.[6] However, its prevalence necessitates a deep, field-proven understanding of its safety profile. This guide moves beyond a simple recitation of safety data sheet (SDS) sections, providing an in-depth analysis for the professional scientist. It is structured to explain the causality behind safety protocols, ensuring that every procedure is a self-validating system for laboratory safety.
Section 1: Chemical Identity and Physicochemical Properties
Understanding a chemical's fundamental properties is the bedrock of its safe handling. These identifiers and characteristics dictate its behavior under various laboratory conditions.
Key Identifiers
A substance's identity is unequivocally established through standardized numbering and nomenclature systems. This ensures that researchers are always referencing the correct material, eliminating a primary source of potential error.
| Identifier | Value | Source(s) |
| CAS Number | 5808-22-0 | [1][7][8][9][10] |
| EC Number | 204-972-9 | [8][9][11][12] |
| Chemical Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O | [1][2][3][9][13] |
| Synonyms | 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate; Disodium chromotropate dihydrate | [1][3][9][12] |
Physicochemical Characteristics
The physical state and properties inform storage, handling, and emergency response procedures. For instance, as a powdered solid, the primary route of unintended exposure is inhalation of dust, a fact that directly influences the personal protective equipment (PPE) required.
| Property | Value | Source(s) |
| Appearance | Off-white, greyish-white, or beige powder/solid | [3][6][7][14] |
| Molecular Weight | 400.28 - 400.3 g/mol | [2][3][10][13] |
| Odor | Odorless | [3][14] |
| Melting Point | >300 °C (572 °F) | [10][15] |
| Solubility | Soluble in water | [2][15] |
| Stability | Stable under normal storage conditions | [7][14][15] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. While some suppliers do not classify this substance as hazardous, the more prevalent and conservative classification indicates specific risks that must be managed.[8][11][16] The consensus among multiple safety data sheets points to irritant properties.[3][7][9][12][17]
GHS Hazard Statements
GHS Pictogram and Signal Word
The diagram below illustrates the direct hazard profile of this compound according to the most common GHS classifications.
Caption: GHS Hazard Profile for this compound.
Section 3: Toxicological Profile and Routes of Exposure
While comprehensive toxicological data such as LD50 and LC50 values are largely unavailable, the identified hazards are based on irritant effects upon contact.[1][15][18] The primary routes of occupational exposure are inhalation of dust and direct contact with the skin and eyes.[7]
-
Inhalation: Inhaling the dust can lead to irritation of the respiratory tract.[7][15][17]
-
Skin Contact: Direct contact causes skin irritation.[7][15][17]
-
Eye Contact: The substance is a serious eye irritant, capable of causing significant discomfort and potential damage if not addressed immediately.[7][15][17]
-
Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[15]
Chronic effects from prolonged exposure have not been fully investigated.[1][19] The substance is not classified as a carcinogen, mutagen, or reproductive toxin.[7][11]
Section 4: Exposure Controls and Personal Protection
Mitigating the risks identified in the previous sections requires a multi-layered approach, starting with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).
Engineering Controls
The first line of defense is to control airborne dust at the source.
-
Ventilation: Use only in a well-ventilated area.[7][9][14] A laboratory fume hood or other local exhaust ventilation is essential when handling quantities that may generate dust.[15][20]
-
Process Enclosures: For larger-scale operations, process enclosures should be used to contain the material.[20]
Personal Protective Equipment (PPE)
PPE is mandatory when handling this compound. The following workflow guides the selection process based on the specific laboratory task.
Caption: PPE Selection Workflow for Handling Chromotropic Acid.
-
Eye/Face Protection: Chemical safety goggles are required.[8][17] In situations with a higher risk of dust or splash, a face shield should also be worn.
-
Skin Protection: Wear suitable protective gloves, such as nitrile rubber.[3][8] A lab coat is necessary to protect street clothing and skin.[20]
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use an approved/certified particulate respirator.[8][16][20]
Section 5: Safe Handling and Storage
Proactive measures during handling and storage are critical to preventing exposure and maintaining chemical integrity.
Precautions for Safe Handling
-
Avoid contact with skin, eyes, and clothing.[7]
-
Use in a well-ventilated area and keep away from sources of ignition as the dust, like many fine organic powders, may be combustible at high temperatures.[1][20]
-
Ground all equipment containing the material to prevent static discharge.[1][20]
Conditions for Safe Storage
-
Protect from moisture and direct sunlight, as these are conditions to avoid.[11][14][17]
-
Store away from incompatible materials such as strong oxidizing agents.[11][19]
Section 6: Emergency Procedures
Even with robust controls, accidental exposures or spills can occur. A clear, rehearsed emergency plan is essential.
Protocol 1: Emergency First Aid Measures
The following protocol outlines the immediate steps to be taken following an exposure. Medical attention should always be sought if symptoms persist.
Caption: First Aid Decision Flowchart for Accidental Exposure.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7][9] If you feel unwell, call a poison center or doctor.[7]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[9] If skin irritation occurs, seek medical advice.[7][9]
-
If in Eyes: Rinse cautiously and immediately with water for at least 15 minutes.[7][16] Remove contact lenses if present and easy to do so. Continue rinsing.[7][9] Get immediate medical attention as this is a serious eye irritant.[7]
-
If Swallowed: Rinse mouth thoroughly with water.[8][9] Do not induce vomiting.[9][14] Call a poison center or doctor if you feel unwell.[9][14]
Protocol 2: Accidental Spill Response (Small Scale)
-
Evacuate & Secure: Evacuate unnecessary personnel from the immediate area.[14]
-
Don PPE: Wear appropriate PPE, including a respirator, gloves, and eye protection.[7]
-
Contain & Clean:
-
Decontaminate: Once the solid is removed, clean the spill surface with water and dispose of the cleaning materials in the waste container.[20]
-
Disposal: Dispose of the waste according to local, state, and federal regulations.[7][14]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or foam.[7][8][9] Avoid using a heavy water jet, which could scatter the dust.[9][14]
-
Specific Hazards: The product may be combustible at high temperatures.[1][8] Upon combustion, it may produce hazardous decomposition products including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[1][7][8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][16]
Section 7: Stability and Reactivity
-
Reactivity: The product is generally non-reactive under normal conditions.[14] However, the enrichment of fine dust can lead to the danger of a dust explosion, a common hazard for many organic powders.[11][21]
-
Chemical Stability: The material is stable under recommended storage and handling conditions.[7][15]
-
Conditions to Avoid: Heat, dust formation, excess light, and moisture.[7][14][17][19]
Conclusion
This compound is an invaluable tool for the modern researcher, but its safe use is non-negotiable. While its acute toxicity is not considered high, its potent irritant effects on the skin, eyes, and respiratory system demand respect and careful handling. By understanding the causal links between its physicochemical properties and its hazards, and by implementing robust engineering controls, correct PPE, and clear emergency protocols, scientists can confidently utilize this reagent while ensuring a safe and compliant laboratory environment.
References
- MATERIAL SAFETY DATA SHEET - Giant Chem Solutions. (n.d.).
- SAFETY DATA SHEET - Spectrum Chemical. (2019, February 13).
- Safety Data Sheet: this compound dihydrate - Carl ROTH. (2024, March 3).
- This compound DIHYDRATE EXTRA PURE - Loba Chemie. (2024, December 30).
- This compound DIHYDRATE AR/ACS - Loba Chemie. (n.d.).
- Safety Data Sheet: this compound dihydrate - Carl ROTH. (2025, March 10).
- This compound ar/acs - Alpha Chemika. (n.d.).
- Material Safety Data Sheet - ChemSupply Australia. (2012, August 15).
- Chromotropic acid, disodium salt MSDS - Actylis Lab Solutions. (2010, June 10).
- This compound 98% - Oxford Lab Fine Chem LLP. (n.d.).
- chromotropic acid disodium dihydrate salt - SD Fine-Chem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- SAFETY DATA SHEET - Fisher Scientific. (2023, October 19).
- Disodium chromotropate dihydrate - PubChem. (n.d.).
- This compound dihydrate reagent grade, ≥95.0% - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
- This compound dihydrate - Merck Millipore. (n.d.).
- This compound dihydrate - Chemodex. (n.d.).
- Chromotropic Acid, Disodium Salt | ACS Reagent Chemicals. (2017, February 28).
- This compound dihydrate - Chem-Impex. (n.d.).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- Safety Data Sheet: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate - Chemos GmbH&Co.KG. (n.d.).
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A Technical Guide to Chromotropic Acid Disodium Salt: Historical Background and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromotropic acid, chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid, and its disodium salt, are compounds of significant historical and contemporary importance in analytical chemistry and chemical synthesis. This technical guide provides an in-depth exploration of the historical background and discovery of chromotropic acid, tracing its origins from early 20th-century dye chemistry to its establishment as a cornerstone reagent for the detection of formaldehyde and other analytes. We will delve into the initial synthesis, the seminal work that established its analytical utility, and the evolution of its applications, providing a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Genesis of a Chromogenic Reagent
The name "chromotropic acid" is derived from the Greek words chrōma (color) and tropos (a turn or change), aptly describing its characteristic property of changing color in the presence of certain chemical substances.[1] This attribute has made it an invaluable tool in colorimetric analysis for over a century. The compound is a water-soluble, white to off-white crystalline solid, typically available as its more stable disodium salt dihydrate.[2] Its molecular structure, featuring two hydroxyl and two sulfonic acid groups on a naphthalene core, is key to its reactivity and utility.
Table 1: Chemical and Physical Properties of Chromotropic Acid and its Disodium Salt
| Property | Chromotropic Acid | Chromotropic Acid Disodium Salt Dihydrate |
| Chemical Formula | C₁₀H₈O₈S₂ | C₁₀H₆Na₂O₈S₂·2H₂O |
| Molar Mass | 320.30 g/mol | 400.28 g/mol |
| Appearance | White crystalline powder | White to grey, beige, or brown powder |
| Solubility in Water | Soluble | Very soluble |
| IUPAC Name | 4,5-dihydroxynaphthalene-2,7-disulfonic acid | Disodium 4,5-dihydroxynaphthalene-2,7-disulfonate dihydrate |
| CAS Number | 148-25-4 | 5808-22-0 |
The Dawn of Synthesis: A Dye Intermediate Emerges
The story of chromotropic acid begins in the early 20th century, a period of intense innovation in the synthetic dye industry. The initial synthesis of chromotropic acid was not driven by its potential as an analytical reagent but rather as an intermediate in the production of azo dyes.
The Pioneering Synthesis by BASF (1904)
The first documented industrial synthesis of chromotropic acid is detailed in a German patent, DE 147852 , granted to Badische Anilin- & Soda-Fabrik (BASF) in 1904.[2] The patent, titled "Verfahren zur Darstellung von 1.8-Dioxy-naphthalin-3.6-disulfonsäure" (Process for the preparation of 1,8-dihydroxy-naphthalene-3,6-disulfonic acid), describes a method for producing chromotropic acid from a chlorinated naphthalene derivative.
Historical Synthesis Protocol (BASF, 1904)
The process outlined in the 1904 patent involves the alkaline hydrolysis of 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid. The core of this innovative method was the replacement of the chlorine atom with a hydroxyl group, a significant chemical transformation at the time.
Experimental Workflow: BASF's 1904 Synthesis of Chromotropic Acid
Caption: Workflow for the historical synthesis of chromotropic acid as per the 1904 BASF patent.
A Paradigm Shift: The Birth of a Legendary Analytical Reagent
For over three decades, the primary application of chromotropic acid remained within the dye industry. However, in 1937, a seminal publication by the Hungarian chemist, E. Eegriwe, transformed the scientific utility of this compound.
Eegriwe's Landmark Discovery (1937)
In his paper published in Zeitschrift für Analytische Chemie, Eegriwe described a highly specific and sensitive colorimetric reaction between chromotropic acid and formaldehyde.[3] This discovery laid the foundation for the most widely used and enduring analytical application of chromotropic acid.
Eegriwe, E. (1937). Über eine neue, für Formaldehyd spezifische und sehr empfindliche Reaktion. Zeitschrift für Analytische Chemie, 110(1), 22–29.
The reaction, carried out in concentrated sulfuric acid, produces a characteristic violet-colored species. The intensity of the color is directly proportional to the concentration of formaldehyde, allowing for its quantitative determination.
The Chromotropic Acid Method for Formaldehyde Detection
Eegriwe's method, often referred to as the "Chromotropic Acid Method," became the standard for formaldehyde analysis for many decades and is still in use today in various modified forms.[1] The National Institute for Occupational Safety and Health (NIOSH) Method 3500 for the determination of formaldehyde is a testament to the enduring legacy of this discovery.[1]
Experimental Protocol: Eegriwe's Method (Conceptual)
-
Sample Preparation: An aqueous sample containing or suspected of containing formaldehyde is prepared.
-
Reagent Addition: A solution of chromotropic acid (or its disodium salt) in water is added to the sample.
-
Acidification and Heating: Concentrated sulfuric acid is carefully added to the mixture. The reaction mixture is then heated, typically in a water bath.
-
Color Development: A violet color develops in the presence of formaldehyde.
-
Spectrophotometric Analysis: The absorbance of the solution is measured at a specific wavelength (around 580 nm) to quantify the formaldehyde concentration.
Logical Relationship: Chromotropic Acid-Formaldehyde Reaction
Caption: The logical flow of the chromotropic acid method for formaldehyde detection.
The specificity of this reaction is a key aspect of its success; other aldehydes and ketones do not produce the same colored product, making the test highly reliable.[1]
Expansion of Analytical Applications
Following the discovery of its reaction with formaldehyde, the analytical potential of chromotropic acid was further explored for the determination of other inorganic and organic compounds.
-
Nitrate Determination: In 1960, a method for the direct spectrophotometric determination of nitrate anions using chromotropic acid was developed by West and Lyles.[1]
-
Herbicide Analysis: The reagent has also been utilized for the quantitative determination of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1]
These applications, while not as widespread as the formaldehyde test, demonstrate the versatility of chromotropic acid as a chromogenic reagent.
Conclusion: An Enduring Legacy in Chemical Analysis
The history of this compound is a compelling narrative of scientific evolution. From its origins as an intermediate in the burgeoning dye industry of the early 20th century to its pivotal role in analytical chemistry, this compound has left an indelible mark on various scientific disciplines. The initial synthesis by BASF in 1904 provided the chemical foundation, while the groundbreaking work of Eegriwe in 1937 unlocked its true potential as a highly specific and sensitive reagent. For researchers, scientists, and drug development professionals, understanding the historical context and the fundamental chemistry of chromotropic acid provides a deeper appreciation for this venerable tool of chemical analysis and a foundation for its continued application and innovation.
References
-
Eegriwe, E. (1937). Über eine neue, für Formaldehyd spezifische und sehr empfindliche Reaktion. Zeitschrift für Analytische Chemie, 110(1), 22–29. [Link]
-
Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1994). NIOSH Manual of Analytical Methods (4th ed., Method 3500). [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Wikipedia contributors. (2023, October 29). Chromotropic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
- West, P. W., & Lyles, G. L. (1960). A new method for the determination of nitrates. Analytica Chimica Acta, 23, 227-232.
Sources
Methodological & Application
Chromotropic acid disodium salt for formaldehyde detection protocol
An Application Note and Protocol for the Quantification of Formaldehyde using the Chromotropic Acid Method
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the determination of formaldehyde concentrations in aqueous samples using the chromotropic acid disodium salt method. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable and sensitive colorimetric assay. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles, validation considerations, and troubleshooting advice to ensure robust and reproducible results.
Principle of the Method: The Chemistry of Color
The chromotropic acid method is a highly selective and sensitive technique for the quantification of formaldehyde. The underlying chemistry involves an electrophilic aromatic substitution reaction. In a concentrated sulfuric acid medium, two molecules of chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) condense with one molecule of formaldehyde.
The concentrated sulfuric acid serves two critical roles:
-
Dehydration: It acts as a dehydrating agent, facilitating the condensation reaction.
-
Oxidation: It oxidizes the intermediate product, leading to the formation of a stable, purple-colored quinonoidal chromophore.
The intensity of the purple color produced is directly proportional to the concentration of formaldehyde in the sample. This color development allows for quantitative measurement using a spectrophotometer at a specific wavelength, typically around 580 nm.
Reaction Mechanism Diagram
Caption: The reaction of formaldehyde with two molecules of chromotropic acid.
Materials and Reagents
Instrumentation
-
Spectrophotometer (Visible range, capable of reading at 580 nm)
-
Cuvettes (1 cm path length, glass or quartz)
-
Calibrated Micropipettes and tips
-
Volumetric flasks (Class A)
-
Glass test tubes or vials with caps
-
Heating block or water bath capable of maintaining 95-100°C
-
Analytical balance
Reagents
-
This compound (C₁₀H₆Na₂O₈S₂), ACS reagent grade
-
Sulfuric acid (H₂SO₄), concentrated (95-98%), trace metal grade or better
-
Formaldehyde solution (37% w/w), certified
-
Deionized (DI) water or HPLC-grade water
Reagent Preparation
Critical Note: The preparation of the chromotropic acid reagent involves adding concentrated sulfuric acid. This is a highly exothermic process and must be performed with extreme caution in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Always add acid to water or the reagent solution slowly.
Chromotropic Acid Reagent (0.5% w/v)
-
Carefully weigh 0.50 g of this compound and place it into a 100 mL glass beaker or flask.
-
Add approximately 5 mL of DI water and swirl to dissolve the salt completely. Some gentle warming may be required.
-
Place the beaker in an ice bath to cool.
-
Slowly, and with constant stirring, add concentrated sulfuric acid to bring the final volume to 100 mL. The solution will become very hot.
-
Allow the reagent to cool to room temperature. Store in a dark, glass bottle. This reagent is stable for several weeks when stored at 4°C and protected from light.
Formaldehyde Stock Solution (approx. 1000 µg/mL)
The exact concentration of commercial formaldehyde solutions can vary. It is recommended to standardize the stock solution using a method like iodometric titration. For routine use, a stock can be prepared as follows:
-
Pipette 0.27 mL of 37% formaldehyde solution into a 100 mL volumetric flask.
-
Dilute to the mark with DI water. This creates a stock solution of approximately 1000 µg/mL.
Preparation of Calibration Standards
Prepare a series of calibration standards by diluting the formaldehyde stock solution. A typical calibration range is 0.1 to 2.0 µg/mL.
| Standard ID | Stock Solution Volume (µL) | Final Volume (mL) | Final Formaldehyde Conc. (µg/mL) |
| Blank | 0 | 10 | 0.0 |
| STD 1 | 10 | 10 | 0.1 |
| STD 2 | 25 | 10 | 0.25 |
| STD 3 | 50 | 10 | 0.5 |
| STD 4 | 100 | 10 | 1.0 |
| STD 5 | 150 | 10 | 1.5 |
| STD 6 | 200 | 10 | 2.0 |
Experimental Protocol
This protocol is designed for a final reaction volume of 6.0 mL. Adjust volumes proportionally if necessary.
Workflow Diagram
Caption: Step-by-step experimental workflow for formaldehyde detection.
Step-by-Step Procedure
-
Labeling: Label a set of glass test tubes for your blank, calibration standards, and unknown samples.
-
Sample Addition: Pipette 2.0 mL of each standard and unknown sample into their respective tubes.
-
Reagent Addition: In a chemical fume hood, carefully add 4.0 mL of the prepared chromotropic acid reagent to each tube.
-
Mixing: Cap the tubes securely and mix the contents thoroughly. A vortex mixer is recommended. The solution will be hot.
-
Incubation: Place the tubes in a heating block or water bath set to 95°C for 30 minutes. This step is crucial for complete color development.
-
Cooling: After incubation, remove the tubes and allow them to cool to room temperature. It is advisable to keep them in the dark during cooling to prevent photodegradation of the colored product.
-
Spectrophotometry: Zero the spectrophotometer at 580 nm using the "Blank" sample.
-
Measurement: Measure the absorbance of each standard and unknown sample at 580 nm.
Data Analysis and Interpretation
-
Construct the Calibration Curve: Plot the absorbance values of the calibration standards (Y-axis) against their corresponding formaldehyde concentrations in µg/mL (X-axis).
-
Perform Linear Regression: Calculate the best-fit line for the data points. The resulting equation will be in the form y = mx + c , where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. A good calibration curve should have a coefficient of determination (R²) value of ≥ 0.995.
-
Calculate Unknown Concentrations: Use the absorbance values of your unknown samples to calculate their formaldehyde concentration using the regression equation: Concentration (x) = (Absorbance (y) - Intercept (c)) / Slope (m)
Method Performance and Considerations
Specificity and Interferences
The chromotropic acid method is highly specific for formaldehyde. However, certain compounds can interfere with the assay:
-
Phenols and Aromatic Compounds: Can react with formaldehyde or the reagent, leading to inaccurate results.
-
Nitrates and Nitrites: High concentrations of nitrates can cause a yellow discoloration, interfering with the absorbance reading.
-
Alcohols (Methanol, Ethanol): While generally not a major issue at low concentrations, high levels of alcohols can slightly inhibit color development.
-
Acrolein: Can produce a weak positive interference.
It is always recommended to run a sample matrix blank (a sample without the analyte of interest but containing all other components of the sample matrix) to check for potential interferences.
Sensitivity and Range
The method is highly sensitive, with a typical limit of detection (LOD) in the range of 0.1 µg/mL. The linear dynamic range is generally between 0.1 and 2.0 µg/mL. Samples with higher concentrations must be diluted to fall within this range.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Color Development | Reagent degradation; Insufficient heating; Low formaldehyde concentration. | Prepare fresh reagent; Ensure incubator is at the correct temperature (95°C) for the full 30 min; Check sample concentration. |
| High Blank Absorbance | Contaminated glassware; Contaminated DI water; Degraded reagent. | Use acid-washed glassware; Use fresh, high-purity water; Prepare fresh chromotropic acid reagent. |
| Poor Linearity (R² < 0.995) | Pipetting errors; Inaccurate standard preparation; Spectrophotometer drift. | Calibrate pipettes; Prepare fresh standards carefully; Allow spectrophotometer to warm up; Re-blank before reading samples. |
| Precipitate Formation | Reagent was not fully dissolved; Contaminants in the sample. | Ensure chromotropic acid salt is fully dissolved before adding all the sulfuric acid; Filter samples if they contain particulates. |
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Always handle it inside a chemical fume hood with appropriate PPE (goggles, face shield, acid-resistant gloves and apron).
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle the concentrated solution in a well-ventilated area or fume hood.
-
Heating: The heating step involves high temperatures. Use appropriate handling tools (tongs, heat-resistant gloves) to move tubes.
References
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Formaldehyde by VISIBLE ABSORPTION SPECTROPHOTOMETRY, Method 3500. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]
-
Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. [Link]
-
Environmental Protection Agency (EPA). (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). [Link]
- Kitchens, J. F., et al. (1976). Investigation of selected potential environmental contaminants: Formaldehyde. U.S. Environmental Protection Agency.
- Feigl, F., & Anger, V. (2012). Spot Tests in Inorganic Analysis. Elsevier.
Application Note: Spectrophotometric Determination of Nitrate Using Chromotropic Acid
Abstract
This application note provides a comprehensive guide for the determination of nitrate in aqueous samples using the chromotropic acid spectrophotometric method. This method is noted for its sensitivity and specificity, making it a valuable tool for researchers, scientists, and professionals in drug development and environmental monitoring. We will delve into the underlying chemical principles, provide a detailed experimental protocol, address potential interferences, and offer insights into method validation. The information presented herein is grounded in established scientific literature and standardized methods to ensure accuracy and reliability.
Introduction
Nitrate (NO₃⁻) is a ubiquitous ion in the environment, originating from both natural and anthropogenic sources, such as agricultural runoff and wastewater discharge. Accurate quantification of nitrate is crucial in various fields, including environmental science, agriculture, and the pharmaceutical industry, where it can be an indicator of contamination or a critical process parameter. The chromotropic acid method offers a reliable and sensitive spectrophotometric approach for nitrate determination, circumventing some of the complexities and interferences associated with other analytical techniques.
Principle of the Method
The spectrophotometric determination of nitrate using chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) is based on the formation of a yellow-colored complex in a strong sulfuric acid medium.[1][2][3] In the presence of concentrated sulfuric acid, nitrate reacts with two molecules of chromotropic acid to yield a product that exhibits maximum absorbance at approximately 410-430 nm.[2][4][5] The intensity of the yellow color is directly proportional to the nitrate concentration in the sample, adhering to the Beer-Lambert law within a specific concentration range.
A critical aspect of this method is the management of potential interferences. The protocol incorporates specific reagents to mitigate these effects:
-
Sulfite-Urea Solution: This reagent is employed to eliminate interferences from residual chlorine, certain other oxidizing agents, and nitrites.[1][4][6] Sulfite reduces oxidizing agents, while urea facilitates the decomposition of nitrite into nitrogen gas, preventing its reaction with chromotropic acid.[1]
-
Antimony(III) Sulfate Solution: This is used to mask interference from chloride ions, which can otherwise diminish the color intensity.[1][6] Antimony(III) also helps to suppress interference from iron(III).[6]
The strong acidic environment provided by concentrated sulfuric acid is essential for the reaction to proceed.[3] The heat generated upon the addition of sulfuric acid must be carefully managed to ensure reproducible results.[7]
Experimental Protocol
This protocol is designed to be a self-validating system, with each step explained to ensure methodological robustness.
Apparatus
-
Spectrophotometer suitable for measurements in the visible region (around 410 nm), equipped with matched cuvettes (1 cm path length).[1]
-
Volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL), pipettes, and other standard laboratory glassware.
-
A cooling water bath (e.g., a tray of cold water) maintained at 10-20°C.[4]
Reagents
-
Standard Nitrate Stock Solution (100 mg/L NO₃⁻-N): Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃), previously dried at 105°C for 24 hours, in deionized water and dilute to 1000 mL in a volumetric flask. This solution is stable for several months when stored at 4°C.
-
Standard Nitrate Working Solution (10 mg/L NO₃⁻-N): Dilute 100 mL of the stock solution to 1000 mL with deionized water.
-
Chromotropic Acid Reagent (0.1% w/v): Dissolve 100 mg of purified chromotropic acid (disodium salt) in 100 mL of concentrated sulfuric acid (H₂SO₄).[4] This solution should be stored in a brown bottle and prepared fresh every two weeks.[4] A colorless reagent indicates the absence of nitrate contamination in the sulfuric acid.[4]
-
Sulfite-Urea Reagent: Dissolve 5 g of urea and 4 g of anhydrous sodium sulfite (Na₂SO₃) in 100 mL of deionized water.[1]
-
Antimony(III) Sulfate Reagent: Heat 0.5 g of antimony metal in 80 mL of concentrated sulfuric acid until the metal dissolves.[1] Cool the solution and carefully add it to 20 mL of ice water.[1] If crystals form upon standing, they can be redissolved by gentle heating.[1]
-
Concentrated Sulfuric Acid (H₂SO₄): Analytical reagent grade, nitrate-free.
Preparation of Standard Curve
-
Prepare a series of nitrate standards in the range of 0.1 to 5.0 mg/L NO₃⁻-N by diluting appropriate volumes of the standard nitrate working solution (10 mg/L) into 100 mL volumetric flasks with deionized water.[4]
-
Pipette 2.0 mL of each standard solution and a deionized water blank into separate, dry 10 mL volumetric flasks.[4]
-
Proceed with the color development as described in the analytical procedure (Section 3.4).
-
Measure the absorbance of each standard at 410 nm against the blank.
-
Plot a calibration curve of absorbance versus nitrate concentration (mg/L NO₃⁻-N).
Analytical Procedure
-
Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.
-
Aliquotting: Pipette 2.0 mL of the sample (or an appropriate dilution) into a dry 10 mL volumetric flask.
-
Interference Removal: Add one drop of the sulfite-urea reagent and mix.[4]
-
Cooling: Place the flask in a cooling water bath (10-20°C).[4]
-
Antimony Addition: Add 2.0 mL of the antimony(III) sulfate reagent and swirl the flask while it remains in the cooling bath.[4]
-
Chromotropic Acid Addition: After approximately 4 minutes in the cooling bath, add 1.0 mL of the chromotropic acid reagent and mix.[4]
-
Sulfuric Acid Addition: Carefully add concentrated sulfuric acid to bring the volume to near the 10 mL mark.
-
Color Development: Stopper the flask and mix by inverting it four times.[4] Allow the solution to stand at room temperature for 45 minutes for full color development.[4]
-
Final Volume Adjustment: After 45 minutes, adjust the volume to exactly 10 mL with concentrated sulfuric acid and mix gently to avoid gas bubbles.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at 410 nm against a reagent blank prepared with deionized water. The measurement should be taken between 15 minutes and 24 hours after the final volume adjustment.[4]
Experimental Workflow Diagram
Caption: Experimental workflow for nitrate determination.
Method Validation and Troubleshooting
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 410 nm | [4] |
| Typical Concentration Range | 0.1 - 5.0 mg/L NO₃⁻-N | [4] |
| Color Stability | Stable for at least 48 hours | [3] |
| Minimum Detectable Quantity | ~50 µg/L NO₃⁻-N | [4] |
Potential Interferences and Mitigation
| Interferent | Effect | Mitigation | Reference |
| Nitrite (NO₂⁻) | Reacts to form a yellow color | Addition of urea | [1][4] |
| Residual Chlorine & Oxidizing Agents | Can produce a yellow color | Addition of sodium sulfite | [1][4] |
| Chloride (Cl⁻) | Reduces color intensity | Addition of antimony(III) | [1][6] |
| Iron(III) (Fe³⁺) | Can form colored complexes | Addition of antimony(III) | [1][6] |
| Barium and Lead | Can precipitate in sulfuric acid | Remove by filtration prior to analysis | - |
Troubleshooting
-
Low or No Color Development:
-
Check the age and quality of the chromotropic acid reagent; it should be freshly prepared.
-
Ensure the sulfuric acid is concentrated and nitrate-free.
-
Verify the accuracy of standard and sample dilutions.
-
-
High Blank Absorbance:
-
The sulfuric acid may be contaminated with nitrate. Use a new, high-purity batch.
-
Glassware may not be properly cleaned.
-
-
Poor Reproducibility:
-
Inconsistent cooling during the addition of reagents can affect the reaction. Maintain a consistent temperature in the water bath.
-
Ensure thorough mixing after each reagent addition.
-
Conclusion
The chromotropic acid method provides a robust and sensitive means for the spectrophotometric determination of nitrate. By understanding the chemical principles and carefully controlling experimental parameters, particularly the management of interferences and temperature, researchers can achieve accurate and reproducible results. This application note serves as a detailed guide to aid in the successful implementation of this valuable analytical technique.
References
- Standard Test Methods for Nitrite-Nitrate in Water (ASTM D3867-99).
- DETERMINATION OF NITRATE BY CHROMOTROPIC ACID METHOD. (2025, January 6). YouTube.
- Spectrophotometric Determination of Nitr
-
Nitrogen, Nitrate . Hach. [Link]
- SPECTROPHOTOMETRIC METHOD FOR NITRATE ANALYSIS.
- Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method. RSC Publishing.
- The Determination of Nitr
- The Spectrophotometric Determination of Nitr
Sources
- 1. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 2. cdn.hach.com [cdn.hach.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
Application Note: Spectrophotometric Determination of Titanium in Environmental Samples using the Chromotropic Acid Method
Introduction: The Need for Titanium Monitoring
Titanium (Ti) is the ninth most abundant element in the Earth's crust and is increasingly prevalent in environmental matrices due to its widespread industrial use.[1] A primary driver of this is the extensive production and use of titanium dioxide (TiO₂) nanoparticles in paints, pigments, sunscreens, cosmetics, and paper industries.[2][3][4] The subsequent release of these materials into wastewater and sludge means that titanium can accumulate in aquatic and terrestrial ecosystems, making the determination of trace amounts of titanium increasingly important for environmental monitoring and regulatory compliance.[4][5]
While advanced techniques like Inductively Coupled Plasma (ICP) spectrometry offer high sensitivity, they involve significant capital and operational costs.[4][6] For many laboratories, spectrophotometric methods provide a simple, rapid, and cost-effective alternative.[4] Among these, the chromotropic acid method stands out for its superior sensitivity compared to other colorimetric reagents like hydrogen peroxide.[7][8] This application note provides a comprehensive guide and detailed protocols for the reliable quantification of titanium in environmental water and soil samples using this robust method.
Principle of the Method: The Ti(IV)-Chromotropic Acid Complex
The chromotropic acid method is a spectrophotometric technique based on the formation of a highly stable, colored complex between tetravalent titanium (Ti(IV)) and chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid). In an acidic medium, Ti(IV) ions react instantaneously with chromotropic acid to produce a yellow-to-red complex, with the specific color being dependent on the pH of the solution.[7][9]
An improved version of the method demonstrates that the optical density of the complex is stable and independent of pH in the range of 3 to 6.[7] The analysis is typically performed by measuring the absorbance of this complex at its wavelength of maximum absorbance (λmax), which is approximately 470 nm.[7] The intensity of the color, and thus the absorbance, is directly proportional to the concentration of titanium in the sample, following the Beer-Lambert law.
Caption: Conceptual diagram of the chromotropic acid reaction for titanium determination.
Key Performance Parameters & Interference Management
The reliability of the chromotropic acid method hinges on controlling experimental variables and mitigating the effects of interfering ions.
Performance Characteristics
The following table summarizes the key quantitative parameters for the method.
| Parameter | Value / Condition | Rationale & Citation |
| Wavelength (λmax) | ~470 nm | Wavelength of maximum absorbance for the Ti-chromotropic acid complex, providing highest sensitivity.[7] |
| Optimal pH Range | 3.0 - 6.0 | Ensures the formation of a stable colored complex with consistent optical density.[7] |
| Color Development | Instantaneous | The reaction is rapid, eliminating the need for a lengthy incubation period.[7] |
| Complex Stability | At least 12 hours | Provides a wide and convenient window for measurement after sample preparation.[7] |
| Reagent Stability | 7 days (in dark bottle) | Chromotropic acid can be photosensitive; preparing it in 0.3N H₂SO₄ enhances its stability.[7] |
Management of Chemical Interferences
The most significant interference in the analysis of titanium comes from Iron(III), which also forms a colored complex with chromotropic acid.[7][10] Other multivalent ions can also potentially interfere.
Causality of Interference Management: The interference from Fe(III) is effectively eliminated by reducing it to Fe(II) using a suitable reducing agent. Fe(II) does not form a colored complex under the acidic conditions of the assay. Ascorbic acid is the preferred reducing agent due to its efficiency and because it does not interfere with the titanium complex.[7] The addition of ascorbic acid prior to the colorimetric reagent ensures that any Fe(III) present in the digested sample is converted to Fe(II), thereby masking its interference. This step is a critical component of a self-validating protocol. An improved method using a combination of ascorbic and acetic acids at a pH of 3-4 has been shown to overcome Fe(III) interference up to 200 µg/mL.[7]
Overall Experimental Workflow
The entire process, from sample acquisition to data generation, follows a systematic workflow. Proper execution of each stage is crucial for achieving accurate and reproducible results.
Caption: High-level workflow for titanium analysis in environmental samples.
Detailed Experimental Protocols
These protocols provide step-by-step instructions for reagent preparation, sample digestion, and final colorimetric analysis.
Protocol 1: Reagent and Standard Preparation
-
Chromotropic Acid Solution (0.5% w/v): Dissolve 0.5 g of the disodium salt of chromotropic acid in 100 mL of 0.3 N sulfuric acid (H₂SO₄). Store this solution in a dark-colored bottle and prepare fresh weekly.[7]
-
Ascorbic Acid Solution (10% w/v): Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily to ensure its reducing capacity.
-
Sodium Acetate Buffer (pH ~4.7): Dissolve approximately 13.6 g of sodium acetate trihydrate in 100 mL of deionized water. Adjust pH as needed with acetic acid.
-
Titanium Stock Standard (1000 mg/L): Use a commercially available certified 1000 mg/L titanium standard solution. Alternatively, dissolve a precisely weighed amount of pure titanium dioxide (TiO₂) in a minimal amount of hot concentrated sulfuric acid and dilute to a known volume with deionized water.
-
Titanium Working Standards (e.g., 0.1 - 2.0 mg/L): Prepare a series of working standards by performing serial dilutions of the titanium stock standard with deionized water. The concentration range should bracket the expected concentration of the samples.
Protocol 2: Sample Preparation
A. Water Samples (Total Recoverable Titanium) This protocol is adapted from general principles for total recoverable metals analysis, such as those outlined by the EPA.[11]
-
Homogenization: Shake the collected water sample vigorously to ensure a homogeneous suspension of any particulate matter.
-
Acidification & Digestion: Transfer 50 mL of the homogenized sample to a 100 mL beaker. Add 1 mL of concentrated nitric acid (HNO₃) and 2.5 mL of concentrated hydrochloric acid (HCl).[11]
-
Heating: Place the beaker on a hot plate and gently heat to a slow boil, reducing the volume to approximately 20 mL. Ensure the sample does not boil dry.
-
Final Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask. Rinse the beaker with deionized water and add the rinsings to the flask. Dilute to the mark with deionized water and mix thoroughly.
-
Filtration: Filter the diluted digest through a 0.45 µm filter to remove any remaining particulate matter before analysis.
B. Soil & Sediment Samples This protocol outlines a strong acid digestion to solubilize titanium from the solid matrix.
-
Sample Preparation: Air-dry the soil or sediment sample and grind it using a mortar and pestle to pass through a 100-mesh sieve.
-
Weighing: Accurately weigh approximately 0.5 g of the dried, sieved sample into a 100 mL beaker suitable for acid digestion.
-
Acid Digestion: In a fume hood, add 10 mL of concentrated nitric acid (HNO₃) and 5 mL of concentrated hydrochloric acid (HCl). Cover the beaker with a watch glass.
-
Heating & Reflux: Heat the mixture on a hot plate at a low temperature (e.g., 95°C) and allow it to reflux for 30-45 minutes. Do not allow the sample to boil vigorously or go to dryness.[11]
-
Final Dilution: Cool the digest and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water.
-
Filtration/Centrifugation: Filter the diluted digest through a 0.45 µm acid-resistant filter or centrifuge to separate the insoluble silicate residue. The clear supernatant is used for analysis.
Protocol 3: Colorimetric Analysis
-
Sample Aliquot: Pipette an appropriate volume (e.g., 10 mL) of the prepared sample digest (from Protocol 2) into a 25 mL volumetric flask. Note: The aliquot size may need adjustment to ensure the final concentration falls within the calibration range.
-
Blank and Standards: Prepare a method blank using deionized water and process the working standards in the same manner as the samples.
-
Interference Masking: Add 1 mL of the 10% ascorbic acid solution to each flask. Swirl gently and let it stand for 5 minutes to ensure complete reduction of Fe(III).
-
Color Development: Add 2 mL of the 0.5% chromotropic acid solution to each flask and mix.
-
pH Adjustment & Dilution: Add 2 mL of the sodium acetate buffer solution. Dilute to the 25 mL mark with deionized water and invert the flask several times to mix thoroughly.
-
Spectrophotometric Measurement: Using a spectrophotometer, measure the absorbance of the standards and samples against the method blank at 470 nm.[7]
Data Analysis and Quality Control
-
Calibration Curve: Plot a graph of absorbance versus the concentration (mg/L) of the prepared titanium working standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.
-
Concentration Calculation: Use the calibration curve equation to calculate the concentration of titanium in the measured solutions.
-
Final Sample Concentration: Account for all dilution factors from the sample preparation and analysis steps to report the final titanium concentration in the original environmental sample (e.g., in mg/L for water or mg/kg for soil).
-
Quality Control:
-
Method Blank: The absorbance of the method blank should be close to zero, indicating no significant contamination.
-
Spike Recovery: Analyze a sample spiked with a known concentration of titanium. The recovery should typically be within 85-115% to validate the method's accuracy for the specific sample matrix.
-
Duplicate Analysis: Analyze a sample in duplicate. The relative percent difference (RPD) between the duplicates should be below 15-20% to demonstrate method precision.
-
Conclusion
The chromotropic acid method offers a reliable, sensitive, and accessible analytical tool for quantifying titanium in various environmental samples. Its primary advantages are the simplicity of the instrumentation required and the stability of the colored complex. By carefully managing pH and implementing a robust strategy for masking interferences, particularly from iron, researchers can achieve accurate and precise results. This makes the method highly suitable for routine environmental screening, quality control in industrial settings, and research applications where cost-effectiveness and ease of use are paramount.
References
- (Time in K
- Al-Ardhi, S., & Al-Farttoosi, M. (2019). Spectrophotometric determination of titanium(IV) using chromotropic acid and a flow injection manifold. Analyst.
- Banerjee, B. C. (1975). Spectrophotometric Determination of Traces of Titanium in Silicates. Transactions of the Indian Ceramic Society.
- Hahn, R. B., & Johnson, J. L. (1954). Spectrophotometric Investigation of Reaction of Titanium with Chromotropic Acid. Analytical Chemistry.
- Reis, F. E., Maringolo, V., & Rocha, D. L. (2019). Fast and Simple Spectrophotometric Procedure for Determination of TiO₂ in Paint Samples. Brazilian Journal of Analytical Chemistry.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Titanium.
- Lenher, V., & Crawford, W. G. (1913). A New Colorimetric Method for Titanium. Journal of the American Chemical Society.
- Testing Laboratory. (2023). EPA 2023 Titanium Dioxide Nanoparticles Test in Water.
- Aliyeva, R. A., et al. (2021). Extraction-Spectrophotometric Determination of Titanium With 2,6-Dimercapto-4-Isopropylphenol and Hydrophobic Amines. Journal of Chemical Technology and Metallurgy.
- Lopez-Garcia, I., et al. (2001). Determination of tin and titanium in soils, sediments and sludges using electrothermal atomic absorption spectrometry with slurry sample introduction. Journal of Analytical Atomic Spectrometry.
- U.S. Environmental Protection Agency. (1994). Methods for the Determination of Metals in Environmental Samples, Supplement 1 (Method 200.2).
- (DTIC document not cited)
- (Field method document not cited)
- (Metallography.org document not cited)
- (NIH document not cited)
- (911Metallurgist document not cited)
- Watkins, P. S. (2014). Quantification of Titanium Dioxide Nanoparticles in Environmental Matrices. Texas Tech University.
- Yulizar, Y., et al. (2020). Determination and characterization of titanium in environmental waters and sludges. IOP Conference Series: Materials Science and Engineering.
- International Organization for Standardization. (1978). ISO 3977:1978 Aluminium and aluminium alloys — Determination of titanium — Spectrophotometric chromotropic acid method.
- (Wasag et al. not cited)
- (Advanced Pl
- (ResearchGate request on interference colors not cited)
- (AZoM document on corrosion not cited)
- (MDPI document on Ti complexes not cited)
- Zall, D. M. (1968). US Patent 3,397,964A: Spot test for titanium in cu-ni alloy.
- Thermo Fisher Scientific. (n.d.). The Analysis of Trace Impurities in Titanium Alloys Using the iCAP 7000 Plus Series ICP-OES.
- (Journal of Chemical Technology and Metallurgy document not cited)
- (ResearchGate request on interferences
- (PubMed Central document not cited)
- (ChemRxiv document not cited)
- (ASTM B265 document not cited)
Sources
- 1. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 2. brjac.com.br [brjac.com.br]
- 3. testinglab.com [testinglab.com]
- 4. wecmelive.com [wecmelive.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. zenodo.org [zenodo.org]
- 9. US3397964A - Spot test for titanium in cu-ni alloy - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Note: Spectrophotometric Determination of Hexavalent Chromium [Cr(VI)] in Aqueous Solutions
Introduction and Scope
Hexavalent chromium [Cr(VI)] is a significant environmental and health concern due to its high toxicity and carcinogenicity.[1] Its presence in industrial effluents, drinking water, and pharmaceutical manufacturing processes necessitates sensitive and reliable analytical methods for its quantification. While various techniques such as ion chromatography and atomic absorption spectrometry are employed for chromium analysis, UV-Vis spectrophotometry remains a cornerstone method due to its accessibility, cost-effectiveness, and high sensitivity.[2][3]
This document addresses the determination of Cr(VI) using a colorimetric reagent. While the query specified chromotropic acid, a thorough review of authoritative analytical literature and regulatory methods (such as those from the U.S. EPA) reveals that 1,5-diphenylcarbazide is the universally accepted, highly specific, and validated reagent for this purpose.[4][5][6] Chromotropic acid is a valuable reagent for the detection of other substances, notably formaldehyde and nitrates, but it is not the standard reagent for Cr(VI).[7][8]
Therefore, to ensure scientific integrity and provide a field-proven protocol, this application note details the definitive 1,5-diphenylcarbazide method for the spectrophotometric determination of Cr(VI). We provide the fundamental chemical principles, detailed experimental protocols, and a framework for method validation to ensure trustworthy and reproducible results for researchers, scientists, and quality control professionals.
Principle of the Method
The determination of Cr(VI) using 1,5-diphenylcarbazide is based on a highly specific and sensitive redox reaction that occurs in an acidic medium. The process unfolds in two primary steps:
-
Oxidation-Reduction: In the presence of acid, hexavalent chromium (present as chromate, CrO₄²⁻, or dichromate, Cr₂O₇²⁻) acts as a strong oxidizing agent. It oxidizes the 1,5-diphenylcarbazide to 1,5-diphenylcarbazone. In this process, Cr(VI) is reduced to the more stable trivalent state, Cr(III).[6]
-
Complexation: The newly formed 1,5-diphenylcarbazone immediately undergoes a chelation reaction with the Cr(III) ions generated in situ. This forms a stable, intensely colored red-violet coordination complex.[5]
The intensity of this red-violet color is directly proportional to the initial concentration of Cr(VI) in the sample and is quantified by measuring its absorbance at a maximum wavelength (λmax) of approximately 540 nm.[1]
Caption: Chemical reaction pathway for Cr(VI) detection.
Materials and Reagents
Apparatus
-
UV-Vis Spectrophotometer, suitable for measurements at 540 nm.
-
Matched quartz or glass cuvettes (1 cm path length).
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL).
-
Class A volumetric pipettes.
-
Analytical balance (± 0.1 mg).
-
pH meter.
Reagents and Solutions
-
Deionized (DI) Water: ASTM Type I or equivalent.
-
1,5-Diphenylcarbazide (DPC) Reagent: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle in a refrigerator. This solution should be prepared fresh weekly as it can degrade.
-
Sulfuric Acid Solution (H₂SO₄), ~6N: Slowly and carefully add 167 mL of concentrated H₂SO₄ to approximately 800 mL of DI water. Cool the solution and dilute to a final volume of 1 L.
-
Phosphoric Acid (H₃PO₄), 1 M: Dilute 68 mL of concentrated (85%) H₃PO₄ to 1 L with DI water.[1][5]
-
Potassium Dichromate Stock Solution (1000 mg/L Cr(VI)): Accurately weigh 2.829 g of analytical grade potassium dichromate (K₂Cr₂O₇), previously dried at 105°C for 1 hour. Dissolve in DI water in a 1000 mL volumetric flask and dilute to the mark.
-
Intermediate Cr(VI) Solution (100 mg/L): Pipette 10.00 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with DI water.
-
Working Cr(VI) Solution (10 mg/L): Pipette 10.00 mL of the 100 mg/L intermediate solution into a 100 mL volumetric flask and dilute to the mark with DI water. This solution should be prepared fresh daily.
Experimental Protocols
The following protocols provide a self-validating system for the accurate determination of Cr(VI).
Sources
- 1. jeest.ub.ac.id [jeest.ub.ac.id]
- 2. Total Chromium & Hexavalent Chromium Measurement | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
- 7. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 8. 5808-22-0 CAS | CHROMOTROPIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 02835 [lobachemie.com]
Application Note: Colorimetric Determination of Boric Acid with Chromotropic Acid
Introduction: The Significance of Boron Quantification
Boric acid and its corresponding borate salts are compounds of significant interest across diverse scientific and industrial fields. In agriculture, boron is an essential micronutrient for plant growth, yet it becomes toxic at elevated concentrations, necessitating careful monitoring in irrigation water and soil.[1] In industrial applications, borates are utilized in the manufacturing of glass, ceramics, and detergents. From a toxicological perspective, the ingestion of large quantities of boron can adversely affect the central nervous system.[1] Consequently, the development of reliable, accessible, and sensitive methods for the quantification of boric acid is paramount for quality control, environmental monitoring, and safety assessments.
This application note provides a comprehensive protocol for the colorimetric determination of boric acid using chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid). This method is predicated on the formation of a stable, colored complex between boric acid and chromotropic acid in a concentrated sulfuric acid medium. The intensity of the resulting color is directly proportional to the boric acid concentration and can be quantified spectrophotometrically.
Principle of the Method: Unveiling the Chemistry
The scientific foundation of this assay is the reaction between boric acid and the vicinal diols (hydroxyl groups on adjacent carbon atoms) of the chromotropic acid molecule. Boric acid, acting as a Lewis acid, undergoes an esterification reaction with two molecules of chromotropic acid to form a stable anionic chelate complex.
Causality of Experimental Conditions:
-
Concentrated Sulfuric Acid: This reagent serves a dual, critical purpose. Firstly, it acts as a powerful dehydrating agent, driving the esterification equilibrium towards the formation of the boron-chromotropic acid complex by removing the water molecules produced during the reaction. Secondly, it provides the highly acidic environment required to facilitate the formation of the specific 1:2 (boron:chromotropic acid) complex, which is responsible for the color change.[2]
-
Heat Generation: The addition of concentrated sulfuric acid to aqueous samples is a highly exothermic reaction. This generated heat further promotes the reaction kinetics, ensuring complete complex formation. Careful and controlled addition is essential for safety and reproducibility.
The resulting complex exhibits a distinct color, allowing for its quantification by measuring the absorbance of light at a specific wavelength.
Caption: Experimental workflow for generating a standard curve.
-
Aliquot Standards: Into a series of appropriately labeled test tubes, pipette 2.0 mL of each working standard solution (e.g., 0, 1, 2, 5, 8, 10 mg/L). The '0' standard serves as the reagent blank.
-
Add Chromotropic Acid: Add 0.5 mL of the 0.5% chromotropic acid reagent to each tube and mix.
-
Acidification (Critical Step): Under a fume hood , carefully and slowly add 5.0 mL of concentrated sulfuric acid to each tube. The solution will become hot.
-
Expert Insight: The acid should be added slowly down the side of the tube to allow for controlled mixing and heat dissipation. Do not cap the tubes during or immediately after this step due to pressure buildup.
-
-
Reaction and Cooling: Gently swirl each tube to ensure thorough mixing. Allow the tubes to stand for at least 30 minutes to cool to room temperature.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined optimal wavelength (typically around 350-360 nm). A wavelength scan using a mid-range standard is recommended to determine the precise λmax for your instrument and reagent lot.
-
Use the reagent blank (0 mg/L standard) to zero the instrument.
-
Measure the absorbance of each standard.
-
-
Calibration Curve: Plot a graph of absorbance (y-axis) versus boron concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.
Protocol for Sample Analysis
-
Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm filter. If the expected boron concentration is high, dilute the sample with deionized water to fall within the linear range of the standard curve.
-
Analysis: Pipette 2.0 mL of the prepared sample into a test tube and follow steps 2 through 5 of the standard curve protocol.
-
Calculation: Determine the concentration of boron in the sample using the absorbance value and the linear regression equation from the standard curve:
Boron Concentration (mg/L) = (Absorbance_sample - c) / m
Where 'm' is the slope and 'c' is the y-intercept of the calibration curve. Remember to multiply the result by any dilution factor used during sample preparation.
Method Validation and Performance
The following table summarizes typical performance characteristics for the colorimetric determination of boron. It is imperative that each laboratory validates these parameters independently.
| Parameter | Typical Value/Range | Rationale & Self-Validation |
| Wavelength (λmax) | ~350 - 360 nm | The precise peak absorbance should be confirmed by a wavelength scan to ensure maximum sensitivity. |
| Linear Range | 0.5 - 10 mg/L Boron | The range over which absorbance is directly proportional to concentration. A calibration curve with an R² > 0.995 validates linearity. |
| Limit of Detection (LOD) | ~0.1 mg/L | The lowest concentration that can be reliably distinguished from the blank. Typically calculated as 3.3 * (Standard Deviation of Blank / Slope of Curve). |
| Limit of Quantitation (LOQ) | ~0.3 mg/L | The lowest concentration that can be quantified with acceptable precision and accuracy. Typically calculated as 10 * (Standard Deviation of Blank / Slope of Curve). |
Interferences and Trustworthiness of the Protocol
A robust protocol must account for potential interferences. The trustworthiness of results depends on identifying and mitigating these factors.
-
Oxidizing Agents (e.g., Nitrates, Chromates): These can interfere with the color development. If their presence is suspected, they may need to be removed or reduced prior to analysis.
-
Heavy Metal Ions (e.g., Iron, Copper): High concentrations of certain metals can form colored complexes or precipitate in the acidic medium.
-
Mitigation: The addition of a chelating agent like EDTA to the sample before the addition of chromotropic acid can effectively mask these interfering ions. A common approach is to incorporate EDTA into a buffer solution added to the sample. [3]* Turbidity: Particulate matter will scatter light and lead to erroneously high absorbance readings.
-
Mitigation: All samples must be clarified by filtration (e.g., 0.45 µm filter) before analysis.
-
References
-
Shao, J., et al. (2000). Equilibrium and kinetic studies on the complexation of boric acid with chromotropic acid. Journal of the Chemical Society, Dalton Transactions, (21), 3895-3900. Available at: [Link]
-
Jun, Z., Oshima, M., & Motomizu, S. (1988). Determination of boron with chromotropic acid by high-performance liquid chromatography. Analyst, 113, 1631-1634. Available at: [Link]
-
Motomizu, S., Oshima, M., & Toei, K. (1978). Spectrophotometric Determination of Boron in Natural Waters by Solvent Extraction with Chromotropic Acid and Removal of the Excess of Reagent. Analyst, 103(1231), 1016-1021. Available at: [Link]
-
APHA, AWWA, WEF. (2017). 4500-B Boron. In Standard Methods For the Examination of Water and Wastewater. American Public Health Association. Available at: [Link]
-
Lumex Instruments. (n.d.). Determination of boron in water by fluorimetric method with FLUORAT-02 analyzer. Available at: [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Microchemical Journal, 56(3), 285-304. Available at: [Link]
Sources
Application Notes and Protocols for the Determination of Formaldehyde in Food Samples Using Chromotropic Acid Disodium Salt
Introduction: The Chromotropic Acid Method for Formaldehyde Detection
Formaldehyde, a chemical with the formula CH₂O, is sometimes used illicitly as a preservative in food products to extend their shelf life.[1][2] However, its use in this manner is prohibited in many countries due to its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC).[1] Therefore, sensitive and reliable methods for the detection of formaldehyde in food are crucial for consumer protection and regulatory compliance.
One of the most established and widely used methods for the determination of formaldehyde is the chromotropic acid method.[3][4] This spectrophotometric technique is valued for its simplicity, sensitivity, selectivity, and cost-effectiveness.[3] The method relies on the specific reaction between formaldehyde and chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in a strongly acidic medium, typically concentrated sulfuric acid.[3][5] This reaction produces a characteristic purple-colored complex, a monocationic dibenzoxanthylium dye, which exhibits maximum absorbance at approximately 571-580 nm.[1][3][6][7][8] The intensity of the color produced is directly proportional to the concentration of formaldehyde present in the sample, allowing for quantitative analysis.
Principle of the Method
The core of this analytical method is the chemical reaction between formaldehyde and two molecules of chromotropic acid. This reaction, which requires a strong acid catalyst and heat, results in the formation of a stable violet-colored product. The reaction mechanism, while not fully elucidated, is understood to involve the electrophilic substitution of the aromatic rings of chromotropic acid by formaldehyde.[5]
The concentration of the resulting colored complex is determined by measuring its absorbance using a spectrophotometer at the wavelength of maximum absorption (λmax). By comparing the absorbance of the sample to a calibration curve prepared with known concentrations of formaldehyde, the amount of formaldehyde in the original food sample can be accurately quantified.[3][6]
Visualization of the Analytical Workflow
The overall process for the determination of formaldehyde in food samples using the chromotropic acid method can be visualized as a multi-step workflow, from sample preparation to final analysis.
Caption: Experimental workflow for formaldehyde analysis.
Detailed Protocols
Reagents and Equipment
-
Chromotropic Acid Disodium Salt (C₁₀H₆Na₂O₈S₂·2H₂O): Analytical reagent grade.[9]
-
Sulfuric Acid (H₂SO₄): Concentrated (95-98%), analytical grade.
-
Formaldehyde Standard Solution (approx. 1000 ppm): Prepare by diluting 2.7 mL of 37% formaldehyde solution to 1 L with deionized water. Standardize using a suitable method, such as iodometric titration.[3]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water. Typical concentration ranges for the calibration curve are 0.1 to 10 ppm.
-
Deionized Water: High purity, free from formaldehyde.
-
Spectrophotometer: Capable of measuring absorbance at 571-580 nm.
-
Glassware: Volumetric flasks, pipettes, test tubes, beakers.
-
Heating Block or Water Bath: Capable of maintaining a constant temperature.
-
Distillation Apparatus: For sample preparation.
Preparation of Reagents
-
Chromotropic Acid Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of deionized water. This solution should be prepared fresh daily.[6]
Sample Preparation (General Protocol)
The goal of sample preparation is to isolate formaldehyde from the complex food matrix. Distillation is a common and effective method.[2][4][10]
-
Solid or Semi-Solid Samples (e.g., cheese, fish):
-
Liquid Samples (e.g., milk):
-
Pipette 100 mL of the liquid sample into a distillation flask.
-
Add 100 mL of deionized water.[10]
-
-
Distillation:
-
Acidify the sample in the distillation flask with phosphoric acid to a pH of approximately 1-2.[2][10]
-
Connect the flask to a distillation apparatus.
-
Gently heat the flask and collect the distillate. The distillation rate should be controlled to avoid charring.
-
Collect a specific volume of the distillate (e.g., 50 mL) for analysis.[10]
-
Analytical Procedure
-
Calibration Curve:
-
Pipette a known volume (e.g., 1.0 mL) of each working standard solution into a series of clean, dry test tubes.
-
Prepare a blank by pipetting 1.0 mL of deionized water into a separate test tube.
-
-
Sample Analysis:
-
Pipette 1.0 mL of the collected distillate from the sample preparation step into a test tube.
-
-
Color Development:
-
To each test tube (standards, blank, and sample), add 1.0 mL of the 0.5% chromotropic acid solution and mix well.[6]
-
Carefully and slowly add 8.0 mL of concentrated sulfuric acid to each tube.[6] Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The solution will become hot.
-
Mix the contents of the tubes thoroughly.
-
Place the test tubes in a heating block or water bath set at a specific temperature (e.g., 60°C for 20 minutes or in a boiling water bath for 15 minutes).[2][6][10]
-
After heating, allow the tubes to cool to room temperature.
-
-
Spectrophotometric Measurement:
Data Analysis
-
Construct the Calibration Curve: Plot the absorbance of the standards against their corresponding concentrations (in ppm or mg/L).
-
Determine the Concentration in the Distillate: Use the absorbance of the sample to determine its formaldehyde concentration from the calibration curve.
-
Calculate the Concentration in the Original Food Sample: Account for the initial weight or volume of the sample and the volume of the distillate to calculate the final concentration of formaldehyde in the food sample (e.g., in mg/kg or mg/L).
Method Performance Characteristics
The performance of the chromotropic acid method for formaldehyde determination can be summarized as follows:
| Parameter | Typical Value | Reference |
| Wavelength (λmax) | 571 - 580 nm | [1][3][6] |
| Linear Range | 0.03 - 7.00 mg/L | [3] |
| Limit of Detection (LOD) | 0.005 mg/L | [3] |
| Limit of Quantification (LOQ) | 3.190 mg/L | [1] |
Note: These values can vary depending on the specific instrumentation and experimental conditions.
Causality Behind Experimental Choices
-
Strongly Acidic Medium: The use of concentrated sulfuric acid is critical for the reaction to proceed. It acts as a dehydrating agent and a catalyst, facilitating the condensation reaction between formaldehyde and chromotropic acid.[3][11]
-
Heating: Heating the reaction mixture increases the rate of the color-forming reaction, ensuring complete reaction and maximum color development in a reasonable amount of time.[2][5][6]
-
Distillation: Food matrices are complex and can contain interfering substances. Distillation effectively separates the volatile formaldehyde from non-volatile components like proteins, fats, and carbohydrates, which could otherwise interfere with the colorimetric measurement.[2][4]
Trustworthiness and Self-Validating System
To ensure the trustworthiness of the results, the following practices are essential:
-
Method Blank: A method blank (using deionized water instead of a sample) should be run with each batch of samples to check for contamination of reagents or glassware.
-
Calibration Standards: A fresh set of calibration standards should be prepared regularly to ensure the accuracy of the calibration curve.
-
Spiked Samples: To assess the recovery of the method for a specific food matrix, a known amount of formaldehyde can be added (spiked) into a blank food sample and analyzed. The recovery percentage should fall within an acceptable range (typically 80-120%).
-
Replicate Analysis: Analyzing samples in duplicate or triplicate provides a measure of the precision of the method.
Chemical Reaction Visualization
The reaction between formaldehyde and chromotropic acid in the presence of concentrated sulfuric acid is a key aspect of this analytical method.
Caption: Chromotropic acid and formaldehyde reaction.
References
- Annex 2 – Formaldehyde - NVWA.
- Shariati-Rad, M., Irandoust, M., & Mozaffarinia, N. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical and Bioanalytical Chemistry Research, 3(2), 149-157.
- Simple spectrophotometric estimation of formalin in cheese samples by chromotropic reagent. Chemical Research and Technology, 1 (2024) 95-100.
-
Determination of Formaldehyde by Chromotropic Acid Test. Scribd. [Link]
-
Toxicological Profile for Formaldehyde. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Ho, W. N. S. (n.d.). Determination of Formaldehyde in Food by Spectrophotometry and Ion Interaction Chromatography. CORE. [Link]
-
The Chromotropic Acid Test for Formaldehyde. Conservation OnLine (CoOL). [Link]
-
Qualitative Test of Formaldehyde (Chromotropic Acid Test). SEAFDEC Repository. [Link]
-
Cladera, A., Estela, J. M., & Cerdà, V. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171–176. [Link]
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Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. ResearchGate. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol. CDC Stacks. [Link]
-
Formaldehyde in Food. AOAC International. [Link]
-
This compound dihydrate. MySkinRecipes. [Link]
-
Formaldehyde Analytical Method. 3M. [Link]
-
Formaldehyde Testing of Consumer Products: Regulations & Compliance. QIMA Blog. [Link]
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- 11. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromotropic Acid Disodium Salt in Histology
Introduction: Unveiling the Histochemical Potential of Chromotropic Acid Disodium Salt
This compound, chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a versatile chromogenic reagent with significant applications in analytical chemistry and histology.[1] Its utility stems from its ability to form distinctly colored complexes with specific analytes, enabling their detection and quantification.[1] In the realm of histology, it is most renowned for its highly specific and sensitive reaction with formaldehyde, a common fixative in tissue preparation.[2][3][4] This reaction provides a valuable tool for researchers to visualize and assess the distribution of free or loosely bound formaldehyde within tissue sections.
This comprehensive guide provides detailed protocols and technical insights into the use of this compound for histological staining. We will delve into the well-established method for formaldehyde detection, explore its potential application for identifying titanium deposits, and address the critical aspects of reagent preparation, safety, and interpretation of results.
Core Application: Histochemical Detection of Formaldehyde
The primary and most validated histological application of this compound is the in situ localization of formaldehyde. This is particularly relevant for understanding the effects of formaldehyde-based fixatives on tissues and for detecting residual formaldehyde that may interfere with subsequent staining procedures or analytical techniques.
Principle of the Method: The Chemistry of Color
The detection of formaldehyde using Chromotropic acid is a classic colorimetric reaction.[2][3][4] In a strongly acidic environment, typically provided by concentrated sulfuric acid, two molecules of Chromotropic acid condense with one molecule of formaldehyde. This reaction forms a purple-colored dibenzoxanthylium derivative, a stable chromogen that can be visualized under a light microscope.[2] The intensity of the resulting purple color is directly proportional to the concentration of formaldehyde present in the tissue.[5]
The reaction is highly specific to formaldehyde; other aldehydes, ketones, and carboxylic acids do not produce the characteristic purple coloration, ensuring a high degree of confidence in the staining results.[1]
Experimental Workflow for Formaldehyde Detection
The following diagram illustrates the key steps involved in the histochemical detection of formaldehyde using this compound.
Sources
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- 4. Detection of formaldehyde in textiles by chromotropic acid method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
Application Note: Continuous Monitoring of Formaldehyde Using Flow Injection Analysis with Chromotropic Acid
Abstract
This application note provides a comprehensive guide to the principles, methodology, and practical implementation of Flow Injection Analysis (FIA) coupled with Chromotropic acid chemistry for the continuous and automated monitoring of formaldehyde. Formaldehyde is a critical analyte in diverse fields, including environmental water quality assessment, industrial process control, and ensuring the safety of pharmaceutical and consumer products. The described method offers high selectivity, sensitivity, and sample throughput, making it an ideal solution for laboratories requiring rapid and reliable quantification. This document is intended for researchers, analytical scientists, and quality control professionals, offering detailed protocols, system optimization strategies, and method validation guidelines to ensure data integrity and trustworthiness.
Introduction: The Need for Automated Formaldehyde Monitoring
Flow Injection Analysis (FIA) is a highly efficient and versatile automated technique for chemical analysis first introduced in the mid-1970s.[1][2] Its core principles rely on the precise injection of a sample into a continuously flowing, unsegmented carrier stream.[2][3] The injected sample zone disperses in a controlled manner, reacts with reagents in the stream, and is measured by a flow-through detector.[4] Unlike manual or batch-based methods, FIA provides significant advantages, including high sample throughput, reduced reagent consumption, improved reproducibility, and the potential for real-time process monitoring.[4][5]
Formaldehyde is a compound of significant interest due to its widespread industrial use and its potential health and environmental impacts. Continuous monitoring is crucial in wastewater treatment, drinking water safety, and industrial settings to ensure compliance with regulatory limits.[5] The classic Chromotropic acid method provides excellent selectivity for formaldehyde.[6] This method is based on the reaction of formaldehyde with Chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) in a strongly acidic environment to form a distinct purple-colored product, which can be quantified spectrophotometrically.[7] When integrated into an FIA system, this chemistry becomes a powerful tool for automated, continuous monitoring.
Principle of the FIA-Chromotropic Acid Method
The analytical methodology is founded on the combination of the FIA principles of controlled dispersion and reproducible timing with the specific colorimetric reaction for formaldehyde.[3]
-
Injection and Dispersion : A precisely measured volume of the sample is injected into a carrier stream (typically deionized water). This sample plug is then transported through narrow-bore tubing. As it moves, the sample zone disperses into the carrier stream through a combination of convection and radial diffusion, creating a reproducible concentration gradient.[2]
-
Reagent Confluence : The carrier stream containing the dispersed sample merges with a reagent stream of Chromotropic acid dissolved in concentrated sulfuric acid.
-
Reaction and Detection : The merged stream passes through a heated reaction coil. The elevated temperature facilitates the reaction between formaldehyde and Chromotropic acid, leading to the formation of a purple-colored xanthene dye.[7] The reaction is highly specific to formaldehyde.[6] The solution then flows through a spectrophotometric detector, and the absorbance is continuously measured at the wavelength of maximum absorbance (λ_max ≈ 580 nm). The resulting transient signal, or "fiagram," produces a peak whose height is directly proportional to the formaldehyde concentration in the sample.[4]
The reaction traditionally requires concentrated sulfuric acid, which acts as both a condensing agent and an oxidizing agent.[8] While effective, its corrosive nature is a significant drawback. Recent research has explored greener alternatives, such as using mixtures of less hazardous acids or incorporating catalysts like magnesium sulfate to facilitate the reaction under milder conditions.[8][9] This protocol will focus on the established and widely referenced concentrated sulfuric acid method due to its robustness, while acknowledging the potential for these greener modifications.
Instrumentation and Reagents
Required Instrumentation
-
Peristaltic Pump : A multi-channel pump capable of delivering precise and pulseless flow rates.
-
Autosampler : For unattended analysis of multiple samples.
-
Injection Valve : A low-pressure, two-position valve with a fixed volume sample loop.
-
FIA Manifold : Consisting of pump tubing, transmission tubing (PTFE, 0.5-0.8 mm i.d.), connectors, and confluence points.
-
Reaction Coil : A length of PTFE tubing (e.g., 100-200 cm) immersed in a thermostatically controlled heating bath or block (e.g., 60-95°C).[7]
-
Spectrophotometer : Equipped with a flow-through cell (e.g., 10 mm path length).
-
Data Acquisition System : PC with software for instrument control, data collection, and peak processing.
Preparation of Reagents and Standards
-
Safety Precaution : The preparation and use of the Chromotropic acid reagent involve concentrated sulfuric acid. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Carrier Stream : High-purity, deionized water.
-
Chromotropic Acid Reagent (0.5% w/v) :
-
Carefully and slowly add 900 mL of concentrated sulfuric acid (95-98%) to 100 mL of deionized water in a flask cooled in an ice bath. Always add acid to water.
-
Allow the solution to cool to room temperature.
-
Dissolve 5.0 g of Chromotropic acid disodium salt dihydrate in the cooled sulfuric acid solution.
-
Store in a dark, glass bottle. This reagent is stable for approximately two weeks when stored at 4°C.[7]
-
-
Formaldehyde Stock Standard (1000 mg/L) :
-
Pipette 2.7 mL of formaldehyde solution (37% w/w) into a 1 L volumetric flask.
-
Dilute to the mark with deionized water.
-
Standardize this solution using a reference titration method if required for the highest accuracy.
-
-
Working Calibration Standards (e.g., 0.1 - 10 mg/L) :
-
Prepare a series of working standards by serial dilution of the stock standard with deionized water.
-
Prepare these standards fresh daily to avoid degradation.
-
Experimental Protocol and System Configuration
FIA Manifold Assembly and Workflow
The system is configured as a dual-channel manifold. The sample is injected into a water carrier stream, which then merges with the Chromotropic acid reagent stream before entering the heated reaction coil.
Below is a DOT language script for generating the workflow diagram.
Caption: FIA manifold for the determination of formaldehyde.
Method Parameters and Optimization
Optimizing FIA parameters is crucial for achieving the desired sensitivity, sampling rate, and precision.[10] The causality behind these choices is explained below.
| Parameter | Typical Value | Rationale and Impact on Analysis |
| Carrier/Reagent Flow Rate | 0.5 - 1.5 mL/min | Causality : Controls the residence time of the sample in the system and the degree of dispersion. Faster flow rates decrease analysis time and peak broadening but may reduce sensitivity if the reaction is slow. Slower rates increase reaction time and sensitivity but lower sample throughput.[11] |
| Sample Volume | 50 - 200 µL | Causality : Directly influences the peak height (sensitivity). Larger volumes yield higher peaks but can lead to peak broadening and increased carryover between samples, thus reducing the overall sampling frequency.[1] |
| Reaction Coil Length | 100 - 200 cm | Causality : Determines the residence time in the heated zone, allowing the color-forming reaction to proceed. A longer coil increases reaction time and sensitivity but also increases dispersion, leading to broader peaks. |
| Reaction Temperature | 60 - 95 °C | Causality : The reaction kinetics are temperature-dependent. Higher temperatures accelerate the reaction, increasing peak height and throughput. However, excessively high temperatures can cause reagent degradation or outgassing.[7] |
| Detector Wavelength | 580 nm | Causality : This is the wavelength of maximum absorbance for the formaldehyde-Chromotropic acid complex, providing the highest sensitivity and adherence to Beer's Law.[6] |
Step-by-Step Operating Procedure
-
System Start-up : Turn on the detector and heating bath, allowing them to stabilize.
-
Pump Initiation : Begin pumping deionized water through all channels to wash the system and establish a stable baseline.
-
Reagent Introduction : Switch the reagent line from water to the Chromotropic acid reagent. Allow the system to equilibrate until a stable, low-noise baseline is observed.
-
Calibration : Load the autosampler with blanks and the prepared working standards. Run the calibration sequence from the lowest to the highest concentration. The software will generate a calibration curve by plotting peak height against concentration.
-
Sample Analysis : Load the unknown samples into the autosampler. Interspersed with the samples should be quality control (QC) checks and blanks.
-
Data Acquisition : The system will automatically inject each sample, and the software will record the resulting fiagram, identify peaks, and calculate the concentration based on the calibration curve.
-
System Shutdown : After analysis, flush the entire system with deionized water for at least 15-20 minutes to remove all traces of the corrosive reagent. Finally, pump air through the lines to dry them.
Method Validation and Quality Control
To ensure the trustworthiness of results, a robust validation and quality control protocol is essential.[12] This framework validates the method's performance and monitors it over time.
Initial Method Validation
-
Linearity : Analyze a series of at least 5-7 standards across the expected concentration range. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy : Perform spike-recovery experiments. Add a known amount of formaldehyde standard to a representative sample matrix and calculate the percent recovery. Acceptance criteria are typically 90-110%.
-
Precision : Determine repeatability (intra-day precision) by analyzing a QC standard at least 7 times consecutively. Calculate the relative standard deviation (%RSD), which should be < 5%. Inter-day precision is assessed over several days.
-
Limit of Detection (LOD) and Quantitation (LOQ) : Calculate the LOD and LOQ based on the standard deviation of the response from multiple blank injections (e.g., LOD = 3 × σ_blank / slope of calibration curve).
Ongoing Quality Control
-
Calibration Verification : At the beginning of each analytical run, verify the calibration with a mid-range standard.
-
QC Checks : Analyze a known QC standard after every 10-15 samples to monitor for drift or loss of performance.
-
Blanks : Run a method blank periodically to check for contamination or carryover.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy Baseline | Air bubbles in the flow cell; Pulsating pump flow; Old detector lamp. | Degas reagents; Check pump tubing for flattening and replace if necessary; Replace lamp. |
| No Peaks or Very Small Peaks | Incorrect injection valve timing; Clogged sample or reagent line; Reagent degradation. | Check valve connections and software settings; Flush lines with water; Prepare fresh reagent. |
| Broad, Tailing Peaks | Excessive dispersion; Low flow rate; Dead volume in connections. | Increase flow rate; Shorten reaction coil (if sensitivity allows); Check all fittings for tightness and proper seating. |
| Inconsistent Peak Heights | Leaks in the system; Inconsistent sample loop filling; Air bubbles being injected. | Check all connections for leaks; Ensure autosampler probe is fully immersed; Degas samples if necessary. |
References
-
Ruzicka, J., & Hansen, E. H. (1975). Flow Injection Analysis. Refubium, Freie Universität Berlin. Available at: [Link]
-
Harris, D. C. (2024). Flow Injection Analysis. Chemistry LibreTexts. Available at: [Link]
-
Harvey, D. (2019). Flow Injection Analysis. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Flow injection analysis. Wikipedia. Available at: [Link]
-
Pawar, S. J., et al. (2012). Flow injection: A new approach in analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Zhang, J., Thickett, D., & Green, L. (1994). Two tests for the detection of volatile organic acids and formaldehyde. Journal of the American Institute for Conservation, 33(1), 47-53. Available at: [Link]
- Valcárcel, M., & Luque de Castro, M. D. (1987). Flow Injection Analysis: Principles and Applications. Ellis Horwood.
-
Ruzicka, J. (n.d.). Optimizing FI at continuous flow. Faculty of Pharmacy - Research Portal. Available at: [Link]
-
Garrido, M., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-6. Available at: [Link]
-
Garrido, M., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. ResearchGate. Available at: [Link]
-
Cerdà, V., & Tymecki, Ł. (2022). Flow-Injection Methods in Water Analysis—Recent Developments. Molecules, 27(4), 1421. Available at: [Link]
-
Wikipedia. (n.d.). Chromotropic acid. Wikipedia. Available at: [Link]
-
da Silva, J. C. J., et al. (2011). A simple and green analytical method for the determination of formaldehyde. Journal of the Brazilian Chemical Society, 22(1), 86-91. Available at: [Link]
-
Cerdà, V., & Tymecki, Ł. (2022). Flow-Injection Methods in Water Analysis—Recent Developments. PMC - NIH. Available at: [Link]
-
FIAlab Instruments, Inc. (n.d.). Environmental. FIAlab. Available at: [Link]
-
LibreTexts. (2021). 13.4: Flow Injection Analysis. Chemistry LibreTexts. Available at: [Link]
-
Vanrolleghem, P. A., et al. (2015). Validating data quality for water quality monitoring: Objective comparison of three data quality assessment approaches. modelEAU. Available at: [Link]
-
Tian, Y., et al. (2022). Development, validation, and clinical application of an FIA-MS/MS method for the quantification of lysophosphatidylcholines in dried blood spots. Journal of Clinical Laboratory Analysis, 36(1), e24136. Available at: [Link]
-
Kumar, A., & Singh, A. (2014). Validation methods for water systems of pharmaceutical use. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
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Application Note: Quantification of Methanol in Serum Using Chromotropic Acid Disodium Salt
Introduction: The Clinical Imperative for Methanol Quantification
Methanol, a simple yet highly toxic alcohol, poses a significant public health risk. Commonly found in industrial solvents, antifreeze, and improperly distilled alcoholic beverages, its ingestion can lead to severe metabolic acidosis, permanent blindness due to the destruction of the optic nerve, and death.[1][2] The toxicity of methanol is not inherent but arises from its metabolism by alcohol dehydrogenase (ADH) into formaldehyde and subsequently into formic acid.[3] The accumulation of formic acid is the primary cause of the severe acidosis and cellular damage observed in methanol poisoning.[3]
Rapid and accurate diagnosis is critical to initiate life-saving treatment, which includes the administration of an ADH inhibitor (such as fomepizole or ethanol) and potentially hemodialysis to remove both methanol and its toxic metabolite, formate.[1][4] Therefore, a reliable method for the quantification of methanol in serum is essential in clinical and toxicology laboratories. While gas chromatography (GC) is the gold standard, its requirement for expensive equipment and specialized personnel makes it inaccessible in many settings.[5][6]
This application note details a robust and cost-effective colorimetric method for the quantification of methanol in serum using chromotropic acid disodium salt. This method, recommended by bodies like the Association of Official Analytical Chemists (AOAC) for various matrices, is based on the specific reaction of formaldehyde with chromotropic acid to produce a distinct violet-colored complex that can be measured spectrophotometrically.[3][7]
Principle of the Method: A Two-Step Chemical Conversion
The chromotropic acid method for methanol detection is an indirect process that relies on the chemical transformation of methanol into a chromophore. The workflow involves two primary stages:
-
Oxidation of Methanol: In a strongly acidic medium, methanol in the sample is oxidized to formaldehyde using a potent oxidizing agent, potassium permanganate (KMnO₄).
-
Colorimetric Reaction: The newly formed formaldehyde then reacts specifically with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid. This reaction yields a characteristic violet-colored quinonoidal chromophore. The intensity of this color, measured at a specific wavelength (typically around 570-585 nm), is directly proportional to the initial methanol concentration in the sample.[2][5][8]
Excess permanganate, which has a deep purple color that would interfere with the measurement, is removed by adding a reducing agent like sodium bisulfite or sodium sulfite, which converts the colored Mn⁷⁺ ion to the colorless Mn²⁺ ion.[6][9]
Caption: Workflow for Serum Protein Precipitation.
Detailed Steps:
-
Aliquot Sample: Pipette 0.5 mL of serum (or standard/control) into a microcentrifuge tube.
-
Add Precipitant: Add 1.5 mL of ice-cold acetonitrile or methanol to the tube (a 1:3 sample-to-solvent ratio is effective). [10]3. Mix: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.
-
Incubate: Place the tube at -20°C for 20 minutes to enhance protein precipitation. [9]5. Centrifuge: Centrifuge the tube at a high speed (e.g., 11,000-14,000 rpm) for 30 minutes to pellet the precipitated proteins. [9]6. Collect Supernatant: Carefully collect the clear supernatant, which contains the methanol, and transfer it to a clean test tube for analysis.
PART 3: Colorimetric Reaction and Measurement
-
Sample Aliquot: Pipette 0.5 mL of the protein-free supernatant (from Part 2) or 0.5 mL of each methanol standard into separate, clearly labeled glass test tubes.
-
Acidification & Oxidation: Add 1 drop of 50% phosphoric acid and 2 drops of 5% potassium permanganate solution to each tube. [5]Shake and let the reaction proceed for 10 minutes at room temperature. The solution should turn purple.
-
Decolorization: Add the 2% sodium sulfite solution dropwise (usually 2-4 drops) until the purple color of the excess permanganate disappears completely. [8]Avoid adding a large excess.
-
Color Development: Carefully add 5 mL of the 0.5% chromotropic acid reagent to each tube. Safety Precaution: This reagent contains concentrated sulfuric acid. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and work in a chemical fume hood.
-
Incubation: Place the tubes in a water bath at 70°C for 20 minutes to facilitate color development. [8]6. Cooling: Remove the tubes and allow them to cool to room temperature.
-
Spectrophotometry: Set a spectrophotometer to a wavelength of 575 nm. Zero the instrument using a reagent blank (prepared using 0.5 mL of distilled water instead of a sample). Measure the absorbance of each standard and sample.
PART 4: Data Analysis
-
Calibration Curve: Plot the absorbance values of the methanol standards against their known concentrations (mg/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.
-
Calculate Methanol Concentration: Use the equation from the calibration curve to calculate the methanol concentration in the serum samples based on their absorbance values. Remember to account for the initial dilution factor from the protein precipitation step (e.g., multiply the calculated concentration by the appropriate factor if the sample was diluted).
Troubleshooting and Considerations
-
Matrix Interference: Although protein precipitation removes the majority of interfering substances, other compounds in serum could potentially react. [11][12][13]If matrix effects are suspected, a standard addition method or analysis of spiked recovery samples can be performed to assess accuracy.
-
Presence of Formaldehyde: The method is not specific to methanol if formaldehyde is already present in the sample, as chromotropic acid reacts directly with formaldehyde. [5]In clinical toxicology, however, endogenous formaldehyde levels are negligible, and its presence would typically be a result of methanol metabolism itself.
-
Reagent Purity: The purity of the chromotropic acid is crucial. Impure reagents can lead to high background color in the blank, reducing the sensitivity of the assay. [5][8]* Safety: The use of concentrated sulfuric acid and potassium permanganate requires strict adherence to safety protocols. All steps involving these reagents should be performed in a well-ventilated fume hood.
Conclusion
The this compound method provides a simple, rapid, and reliable means for quantifying methanol in serum, making it a valuable tool for clinical laboratories, especially in resource-limited settings. The key to its successful application in a complex biological matrix like serum lies in the effective removal of proteins prior to the colorimetric reaction. By following the detailed protocol and validation principles outlined in this application note, researchers and clinicians can confidently diagnose methanol intoxication, enabling timely and appropriate patient management.
References
-
Frontiers in Public Health. (2022). Evaluating new simplified assays for harm reduction from methanol poisoning using chromotropic acid kits: An analytical study on Indian and Iranian alcoholic beverages. [Link]
-
Analytical Chemistry. (2005). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. [Link]
-
Journal of Proteome Research. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. [Link]
-
Agilent Technologies. (Date not available). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Cleveland Clinic Journal of Medicine. (1990). Methanol intoxication: clinical features and differential diagnosis. [Link]
-
ResearchGate. (1995). A Method for the Specific Determination of Methanol in Plasma. [Link]
-
International Organisation of Vine and Wine (OIV). (Date not available). Methanol (colorimetry) (Type-IV). [Link]
-
Norwegian Institute of Public Health. (Date not available). METHANOL POISONING AT A GLANCE. [Link]
-
Cleveland Clinic Journal of Medicine. (1990). Methanol intoxication: clinical features and differential diagnosis. [Link]
-
National Institutes of Health (NIH). (Date not available). Rapid Determination of Methanol In Herbaceous Distillates For Their Safety Evaluation by A New Modified Chromotropic Acid Method. [Link]
-
Science Publications. (2019). Introducing a New Kit based on Modified Chromotropic Acid Method for Easy Determination of Methanol. [Link]
-
International Organisation of Vine and Wine (OIV). (Date not available). Methanol (colorimetry) (Type-IV). [Link]
-
National Institutes of Health (NIH). (2009). Simple Diagnostic Tests to Detect Toxic Alcohol Intoxications. [Link]
-
NAUN. (Date not available). Spectroscopic Determination of Methanol Content in Alcoholic Drinks. [Link]
-
ResearchGate. (2016). Toxicological Chemical Analysis of Methanol in Blood of Patients with Acute Ethanol Intoxication for Determining Detectable Quantities of Methanol and Analysis of the Correlation Between Ingested Alcohol. [Link]
-
ResearchGate. (2012). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. [Link]
-
Medichem Middle East. (Date not available). Manual Procedure Alcohol. [Link]
-
MDPI. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. [Link]
-
ResearchGate. (2014). Methanol and matrix effects on the color intensity of test strip. [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
Sources
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- 2. frontiersin.org [frontiersin.org]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluating new simplified assays for harm reduction from methanol poisoning using chromotropic acid kits: An analytical study on Indian and Iranian alcoholic beverages [frontiersin.org]
- 6. Evaluating new simplified assays for harm reduction from methanol poisoning using chromotropic acid kits: An analytical study on Indian and Iranian alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methanol (colorimetry) (Type-IV) | OIV [oiv.int]
- 9. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Troubleshooting & Optimization
Technical Support Center: Interference in the Chromotropic Acid Method for Formaldehyde
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the chromotropic acid-based formaldehyde assay. This guide is designed to provide senior-level scientists with both foundational knowledge and practical troubleshooting advice to ensure the accuracy and reliability of their experimental results. As application scientists with extensive field experience, we understand that robust analytical methods are built on a deep understanding of their underlying chemistry and potential pitfalls.
The chromotropic acid method is a widely used, sensitive, and selective technique for the spectrophotometric determination of formaldehyde.[1] Its reliability hinges on the specific reaction between formaldehyde and 4,5-dihydroxynaphthalene-2,7-disulfonic acid (chromotropic acid) in the presence of concentrated sulfuric acid, which produces a characteristic violet-colored chromogen with an absorbance maximum around 580 nm.[2][3][4] However, like any chemical assay, its accuracy can be compromised by interfering substances that may be present in the sample matrix. This guide will walk you through identifying, understanding, and mitigating these common interferences.
The Core Reaction: A Mechanistic Overview
Understanding the reaction mechanism is the first step toward troubleshooting. In a strongly acidic environment provided by concentrated sulfuric acid, two molecules of chromotropic acid condense with one molecule of formaldehyde. This reaction forms a mono-cationic dibenzoxanthylium salt, which is the intensely colored species measured by the spectrophotometer.[4][5]
Caption: Chromotropic Acid Reaction with Formaldehyde.
Frequently Asked Questions (FAQs)
Q1: What exactly is "interference" in the context of the chromotropic acid assay?
Interference is any phenomenon where a substance, other than the analyte (formaldehyde), alters the final absorbance reading. This can manifest in three primary ways:
-
Positive Interference: A substance other than formaldehyde reacts to produce the same or a similar color, leading to an overestimation of the formaldehyde concentration.
-
Negative Interference: A substance prevents or reduces the formation of the violet chromogen, causing an underestimation of the formaldehyde concentration.[6]
-
Chemical Interference: A substance reacts to produce a different, "off-color" product (e.g., yellow or brown), which can unpredictably affect the absorbance at 580 nm.[7][8]
Q2: How specific is this method for formaldehyde?
The chromotropic acid method is highly selective for formaldehyde.[3] The unique steric and electronic properties of formaldehyde, combined with the structure of chromotropic acid, prevent most other aldehydes, ketones, and organic acids from producing the characteristic violet color.[3] However, certain compounds known as "formaldehyde-releasing compounds" can hydrolyze or oxidize in the hot sulfuric acid to yield formaldehyde, thus giving a positive result.[9]
Q3: What are the most common interfering substances I should be aware of?
The most frequently encountered interfering agents are phenols, oxides of nitrogen (NOx), and certain volatile organic compounds like ethanol and xylene.[7][10][11] The presence of these substances is highly dependent on the sample source, such as air samples from industrial environments or extracts from resin-based products.[6]
Q4: My blank or negative control is showing a high background. What could be the cause?
A high background reading in your blank can be due to several factors. Firstly, the chromotropic acid reagent itself can degrade over time, especially if not stored properly, leading to a darker blank.[7] It is recommended to prepare the reagent fresh and store it at a low temperature (e.g., below 4°C) for no more than a few days.[2] Secondly, contamination in your reagents, particularly the sulfuric acid or the water used for dilutions, could be a source of interfering substances.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a Q&A format, providing probable causes rooted in chemical interference and validated solutions.
Sources
- 1. Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Ch romotropic Acid [analchemres.org]
- 2. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 3. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Improving sensitivity of the Chromotropic acid assay
Technical Support Center: Chromotropic Acid Assay
Introduction
Welcome to the technical support guide for the chromotropic acid (CA) assay for formaldehyde determination. This assay is a widely used spectrophotometric method, valued for its selectivity and simplicity.[1] It remains a cornerstone technique recommended by organizations like the National Institute for Occupational Safety and Health (NIOSH) for analyzing formaldehyde in various matrices.[2][3][4] However, achieving optimal sensitivity and reproducibility can be challenging.
This guide is designed for researchers, scientists, and drug development professionals who use this assay and wish to troubleshoot common problems or proactively enhance its performance. We will move beyond simple procedural steps to explain the underlying chemistry and provide field-proven insights to help you achieve reliable, high-sensitivity results.
Part 1: Understanding the Assay - Core Principles
This section addresses fundamental questions about the assay's mechanism and standard parameters. A solid understanding of these principles is the first step toward effective troubleshooting.
Q1: What is the precise chemical reaction responsible for the color change in the chromotropic acid assay?
The characteristic purple color is the result of a multi-step reaction between formaldehyde and two molecules of chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of a strong acid, typically concentrated sulfuric acid.[5] The acid serves as both a condensing agent and an oxidizing agent.[6] The final product is a highly conjugated mono-cationic dibenzoxanthylium chromogen, which strongly absorbs light around 570-580 nm.[2][5][7] For a long time, the structure was thought to be a para,para-quinoidal adduct, but spectroscopic evidence supports the dibenzoxanthylium structure.[2]
Caption: Reaction mechanism of the chromotropic acid assay.
Part 2: Troubleshooting Guide for Low Sensitivity
Low or inconsistent signal is the most frequent issue encountered. This section provides a systematic approach to diagnosing and resolving these problems.
Q2: My standard curve is flat, or my sample absorbance is near zero. What are the primary causes of low sensitivity?
A lack of signal can stem from several factors, ranging from reagent quality to procedural errors. Before questioning the formaldehyde concentration in your sample, it's crucial to validate the assay's integrity. Use the following workflow to diagnose the problem.
Caption: Systematic troubleshooting workflow for low sensitivity.
Detailed Explanations:
-
Reagent Degradation: The chromotropic acid solution is light-sensitive and should be prepared fresh daily or stored protected from light at 4°C for no more than two days.[5][8]
-
Insufficient Acid Concentration: The reaction requires a strongly acidic environment. Using diluted or old sulfuric acid will prevent the necessary condensation and oxidation steps, resulting in no color formation.[1][2] Concentrated (96-98%) sulfuric acid is required.[1]
-
Improper Heating: Heat is required to drive the reaction to completion. Insufficient heating time or temperature will lead to incomplete color development. An optimal temperature is around 60°C, as higher temperatures do not necessarily improve the reaction rate significantly.[8] Some protocols may use a boiling water bath for a set time.[9]
-
Sample Matrix Interference: Certain organic compounds, such as phenols, alcohols, and some ketones, can compete with chromotropic acid for formaldehyde, thereby inhibiting color formation and giving artificially low readings.[3][10]
Q3: My results are not reproducible. What causes high variability between replicates?
Poor reproducibility is often linked to subtle variations in procedure, especially in the most critical step: adding the sulfuric acid.
-
Heat Generation: The addition of concentrated H₂SO₄ to your aqueous sample is highly exothermic. If the acid is added too quickly, the localized boiling and spattering can lead to sample loss and inconsistent final volumes.
-
Inconsistent Mixing: The dense sulfuric acid must be thoroughly mixed with the less dense aqueous layer. Insufficient mixing leads to a non-homogenous reaction environment, causing variable color development. Vortexing immediately after acid addition (while exercising caution) is critical.[2]
-
Timing: Ensure that the time from reagent addition to heating and from heating to spectrophotometric reading is consistent across all samples, including standards. The color complex is generally stable, but standardization is key to precision.
Part 3: Protocol Optimization for Enhanced Sensitivity
Moving beyond troubleshooting, this section details how to proactively optimize the standard protocol to maximize the signal-to-noise ratio.
Q4: How can I optimize reagent concentrations and ratios for my specific application?
While standard protocols (e.g., NIOSH Method P&CAM 125) provide a robust starting point, optimization can yield significant improvements.[2] The key is managing the ratio of sulfuric acid to the total aqueous volume.
Factorial experiments have shown that the absorbance response for a fixed amount of formaldehyde is a function of both the volume of concentrated sulfuric acid and the aqueous chromotropic acid volume.[7] The goal is to achieve an optimal final acid concentration to drive the reaction without excessive dilution. Response surface methodology has been used to finely tune these parameters, confirming that both sulfuric acid and chromotropic acid concentrations are significant factors.[1]
| Parameter | Standard Range | Optimized Range | Rationale & Reference |
| Chromotropic Acid | 0.25g in 25mL (1% w/v) | 0.14 mL of 5% (w/v) in 10 mL final volume | Ensures CA is in excess. Some studies suggest lower amounts can be suitable.[1] Fresh daily preparation is critical.[5] |
| Sulfuric Acid (96-98%) | 5 mL added to 3 mL aqueous | 5.2 mL in 10 mL final volume | Creates the necessary highly acidic and oxidizing environment. This ratio is critical for color development.[1][2] |
| Sample Volume | 2 mL | 1-2 mL | The ratio of acid to aqueous sample is more important than the absolute volume. Maintain a consistent ratio.[5] |
| Wavelength (λmax) | 580 nm | 574-575 nm | The absorbance maximum of the chromogen is consistently reported in this range.[1][9][11] Verify the λmax on your own instrument. |
Optimized Protocol for High-Sensitivity Formaldehyde Detection
This protocol synthesizes best practices for maximizing sensitivity.
-
Reagent Preparation:
-
Prepare a 1% to 5% (w/v) solution of chromotropic acid disodium salt in formaldehyde-free distilled water. This solution must be prepared fresh daily.
-
Use analytical grade, concentrated (96-98%) sulfuric acid.
-
-
Standard Curve Preparation:
-
Prepare a 1000 mg/L formaldehyde stock solution.
-
Create a series of working standards (e.g., 0.1 to 5.0 mg/L) by diluting the stock solution with formaldehyde-free water. Prepare a "zero" standard using only the diluent.
-
-
Reaction Step:
-
Pipette 2.0 mL of each standard or sample into a clean, acid-resistant glass tube.
-
Add 0.3 mL of the 5% chromotropic acid solution and mix thoroughly by vortexing.[2]
-
CRITICAL STEP: In a fume hood, cautiously and slowly add 3.0 mL of concentrated sulfuric acid to each tube. The acid should be dispensed along the side of the tube to facilitate mixing and control the exothermic reaction.[2]
-
Immediately cap and vortex each tube thoroughly to ensure a homogenous solution.
-
-
Incubation & Measurement:
Part 4: Managing Common Interferences
Assay specificity is high, but not absolute. Understanding and mitigating interferences is vital for accurate quantification in complex samples.
Q5: What common substances interfere with the assay and how?
Interferences can be positive (falsely high signal) or negative (falsely low signal).
| Interferent | Type of Interference | Mechanism & Mitigation |
| Nitrate (NO₃⁻) & Nitrite (NO₂⁻) | Positive | Reacts with chromotropic acid to form a yellow/orange-brown compound with absorbance near 410-440 nm, which can overlap with the 574 nm peak, causing a positive bias.[12][13] Interference is significant at nitrate concentrations above 0.05 mg/mL.[12] Mitigation requires sample dilution or removal of nitrate via chemical or chromatographic methods. |
| Phenols, Acrolein | Negative | These compounds can be encountered in air samples and can interfere with the reaction, typically leading to reduced color formation.[3] Pre-traps or scrubbers may be necessary for air sampling applications. |
| Ethanol, Xylene | Negative | Vapors of these solvents can interfere with the assay. The use of a porous polymer sorbent pre-trap (e.g., Tenax GC) can effectively remove this interference in air sampling.[7] |
| Other Organic Compounds | Negative | Benzene, acetone, and other organic compounds can inhibit color development by competing for formaldehyde in the strong acid.[10] Sample cleanup or dilution may be required. |
Q6: Can the assay be modified to reduce the use of hazardous concentrated sulfuric acid?
Yes, several modifications have been developed to improve safety, although they may come with a trade-off in sensitivity.
-
HCl and H₂O₂: One successful approach replaces concentrated H₂SO₄ with a mixture of concentrated hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂). In this system, dissolved oxygen, activated by the reagents, serves as the oxidant. This method eliminates the hazards of concentrated sulfuric acid.[6][14]
-
Magnesium Sulfate: A "green" alternative method has been proposed that uses magnesium sulfate in place of concentrated acid. This reaction produces a stable Mg²⁺/cyclotetrachromotropylene complex with an absorption maximum at 535 nm.[4][15]
-
Phosphoric Acid: Concentrated phosphoric acid, assisted by microwave irradiation, has also been used to accelerate the reaction, reducing the need for sulfuric acid.[16]
Part 5: Advanced Topics & Alternative Methods
Q7: What are the more sensitive alternatives if the chromotropic acid method is insufficient for my needs?
While optimizing the CA method can achieve a limit of detection around 0.005 - 0.1 µg/mL, some applications require even greater sensitivity.[1][3]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. Formaldehyde is derivatized, commonly with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazone is quantified by HPLC with UV detection. This is considered a gold-standard method for complex matrices.[17][18]
-
Gas Sensors: For air monitoring, gas sensors based on metal oxide semiconductors (MOS) or quartz crystal microbalances (QCM) offer high sensitivity, real-time data, and short response times.[19]
-
Fluorescence Methods: Several fluorescent probes have been developed that react specifically with formaldehyde, offering exceptional sensitivity for biological imaging and quantification in tissues.[17]
-
Other Spectrophotometric Reagents: Reagents like Phenyl J Acid and 2-Hydrazinobenzothiazole can offer approximately two to two-and-a-half times the sensitivity of the chromotropic acid method.[20]
References
- The chemistry of the chromotropic acid method for the analysis of formaldehyde. (2025). Google Search.
-
Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. [Link]
-
National Research Council (US) Committee on Aldehydes. (1981). Formaldehyde and Other Aldehydes. National Academies Press (US). [Link]
-
Shenoy, A. R., & Pilani, A. P. (2012). Detection of formaldehyde in textiles by chromotropic acid method. Indian Journal of Dermatology, Venereology and Leprology, 78(1), 109. [Link]
-
3M Company. (2002). Determination of Formaldehyde Vapors in Air Using 3M 3721 Formaldehyde Monitors. 3M Occupational Health and Environmental Safety Division. [Link]
-
Green, L. R., & Thickett, D. (1994). A Spot Test for Formaldehyde. Journal of the American Institute for Conservation, 33(1), 47-53. [Link]
-
Bricker, C. E., & Johnson, H. R. (1945). Microdetermination of Formaldehyde with Chromotropic Acid. Industrial & Engineering Chemistry Analytical Edition, 17(6), 400-402. [Link]
-
Absalan, G., et al. (2011). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. E-Journal of Chemistry, 8(1), 35-44. [Link]
-
de Oliveira, G. R., et al. (2012). A simple and green analytical method for the determination of formaldehyde. Journal of the Brazilian Chemical Society, 23, 1360-1366. [Link]
-
Zhang, C., et al. (2023). The Sensing Techniques for Formaldehyde Detection. Encyclopedia, 3(1), 268-281. [Link]
-
Georghiou, P. E., & Afkhami, A. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-176. [Link]
-
Annex 2 – Formaldehyde. Netherlands Food and Consumer Product Safety Authority (NVWA). [Link]
-
Li, Q., et al. (2010). Determination of Trace Formaldehyde in Alcoholic Beverage by Chromotropic Acid Spectrophotometry. 2010 International Conference on Electrical and Control Engineering. [Link]
-
Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. Analytical Chemistry, 49(12), 1865-1867. [Link]
-
Alternative method for determining formaldehyde in commercial samples. EU-OSHA. [Link]
-
Sawicki, E., et al. (1961). Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol. Analytical Chemistry, 33(1), 93-96. [Link]
-
Wang, Y., et al. (2017). Methods in Determination of Formaldehyde. In Formaldehyde in Brain. Springer, Singapore. [Link]
-
Zhang, L., et al. (2020). Research Progress in Determination Methods of Formaldehyde Content in Indoor Air. IOP Conference Series: Earth and Environmental Science, 526, 012117. [Link]
-
Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. ACS Publications. [Link]
-
Lavorante, A. F., et al. (2006). Spectrophotometric determination of formaldehyde with chromotropic acid in phosphoric acid medium assisted by microwave oven. Journal of the Brazilian Chemical Society, 17, 608-612. [Link]
-
Georghiou, P. E., & Afkhami, A. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. ResearchGate. [Link]
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. ANALYTICAL METHODS - Formaldehyde - An Assessment of Its Health Effects - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 9. Determination of Trace Formaldehyde in Alcoholic Beverage by Chromotropic Acid Spectrophotometry | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. datapdf.com [datapdf.com]
- 11. nvwa.nl [nvwa.nl]
- 12. pubs.acs.org [pubs.acs.org]
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- 20. stacks.cdc.gov [stacks.cdc.gov]
Troubleshooting color fading in Chromotropic acid reactions
Welcome to the technical support center for the chromotropic acid assay. This guide is designed for researchers, scientists, and drug development professionals who utilize this well-established method for the quantification of formaldehyde or analytes that can be converted to formaldehyde (e.g., methanol). Here, we address common issues, particularly color fading and inconsistent results, providing in-depth, scientifically grounded solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the essential principles of the chromotropic acid reaction. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What is the fundamental principle of the chromotropic acid test for formaldehyde?
A1: The chromotropic acid test is a highly selective colorimetric method for detecting formaldehyde. In a strongly acidic environment provided by concentrated sulfuric acid, two molecules of chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) condense with one molecule of formaldehyde. This reaction forms a characteristic purple-colored monocationic dibenzoxanthylium chromogen.[1][2] The intensity of this purple color, measured spectrophotometrically at its absorption maximum of approximately 570-580 nm, is directly proportional to the concentration of formaldehyde in the sample.[2][3] The reaction requires heating to proceed to completion.[4]
Q2: Why is concentrated sulfuric acid essential for this reaction?
A2: Concentrated sulfuric acid serves two critical roles. First, it creates the highly acidic and dehydrating conditions necessary for the electrophilic aromatic substitution reaction between formaldehyde and chromotropic acid to occur. Second, it acts as an oxidizing agent in the reaction pathway.[5] Using diluted sulfuric acid will result in a failure to form the colored product.[6] While alternative acids like phosphoric acid have been explored to reduce hazard, they often lead to a decrease in sensitivity.[3]
Q3: My application involves measuring methanol, not formaldehyde. How does this work?
A3: The chromotropic acid method is specific to formaldehyde. To measure methanol, the protocol incorporates a preliminary oxidation step. Methanol is first oxidized to formaldehyde using a strong oxidizing agent, such as potassium permanganate in an acidic medium.[7][8] After this conversion, the standard chromotropic acid procedure is followed to quantify the resulting formaldehyde, which serves as an indirect measure of the original methanol concentration.[7]
Part 2: Troubleshooting Guide - Weak, Fading, or Inconsistent Color
This section provides a structured approach to diagnosing and solving the most common problems encountered during the assay.
Category A: Weak or No Color Development
Q4: I'm not seeing the expected deep purple color. My solution is only faintly colored or completely colorless. What's wrong?
A4: This is a common issue that typically points to a problem with one of the three core components of the reaction: the reagents, the reaction conditions, or the sample itself.
Causality & Solution Workflow:
-
Verify Reagent Integrity: The first step is to rule out reagent-related problems.
-
Chromotropic Acid Reagent: If you prepared an aqueous solution of chromotropic acid, it should be made fresh daily, as it is prone to degradation.[2] A more stable reagent can be prepared by dissolving chromotropic acid directly in concentrated sulfuric acid; when protected from light, this solution can be stable for months.[9] The solid reagent itself can degrade over time, often indicated by a change from off-white to a dark brown or gray-green color.[10]
-
Sulfuric Acid Concentration: Ensure you are using concentrated (96-98%) sulfuric acid. The reaction will not proceed in dilute acid.[6] Accidental dilution from wet glassware or improperly prepared reagents can inhibit color formation.
-
-
Check Reaction Conditions:
-
Insufficient Heating: The reaction is not instantaneous and requires heat. Standard protocols often call for heating in a boiling water bath (100°C) for a set period, typically 25-30 minutes, to ensure full color development.[11][12] No color will develop at room temperature.[12]
-
Incorrect Reagent Sequence: Reagents must be added in the correct order. Typically, the sample is mixed with the chromotropic acid solution before the careful, slow addition of concentrated sulfuric acid due to the exothermic nature of the dilution.[2]
-
-
Consider the Sample:
-
Analyte Concentration: The formaldehyde concentration in your sample may be below the method's limit of detection (LOD). Try running a known positive control standard to confirm that the assay is performing correctly.
-
Strongly Inhibitory Matrix: Your sample may contain substances that completely inhibit the reaction. See Q6 for more on interferences.
-
Category B: Color Fading & Instability
Q5: The purple color develops initially but then fades before I can take a reading. Why is my color unstable?
A5: While the final chromogen is generally stable for several hours, and even days, premature fading suggests an issue with interfering substances or improper execution of the final steps.[12]
Causality & Solution Workflow:
-
Presence of Oxidizing or Reducing Agents: Strong oxidizing or reducing agents in the sample matrix can destroy the formed chromogen. This is distinct from interference that prevents its formation.
-
Improper Cooling: After the heating step, samples should be allowed to cool to room temperature before measurement.[2] Significant temperature differences between the sample and the spectrophotometer can lead to measurement drift that may be misinterpreted as fading.
-
Photodegradation: While not the most common cause, the chromogen may be sensitive to prolonged exposure to high-intensity light. It is good practice to keep samples protected from direct light after color development.
-
Excessive Heat or Time: Over-heating or extending the reaction time significantly beyond the validated protocol can sometimes lead to the degradation of the colored product.
Category C: Inconsistent & Irreproducible Results
Q6: My replicates are not consistent, and my standard curve is not linear. What are the likely causes?
A6: Poor reproducibility and non-linearity often point to procedural variability or the presence of non-specific interferences in the sample.
Causality & Solution Workflow:
-
Procedural Variability:
-
Inaccurate Pipetting: Given the small volumes often used, especially for the sample and chromotropic acid, precise and consistent pipetting is critical.
-
Inconsistent Heating: Ensure all samples and standards are heated for the same amount of time at the same temperature. Using a water bath or a dry block heater is essential for uniformity.
-
Layering of Sulfuric Acid: When adding the dense sulfuric acid, it can form a layer at the bottom of the tube. It is crucial to mix the solution thoroughly (e.g., with a vortex mixer) after adding the acid to ensure a homogeneous reaction medium.[6]
-
-
Chemical Interference:
-
Phenols: Phenol is a major negative interferent. It does not produce a color itself but reacts in a way that decreases the absorbance of the formaldehyde-chromogen at 580 nm, leading to artificially low results.[13]
-
Nitrates: Chromotropic acid also reacts with nitrate ions to produce a yellow-colored product, which can interfere with the formaldehyde measurement.[14]
-
Other Organics: High concentrations of certain organic compounds like ethanol and xylene have been reported to interfere with the reaction.[1]
-
To diagnose interference, consider running a spike-and-recovery experiment. Add a known amount of formaldehyde standard to your sample matrix and measure the recovery. A recovery significantly less than 100% suggests the presence of an inhibitor.
Part 3: Visualization & Data
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Weak or No Color | Degraded Chromotropic Acid Reagent | Prepare fresh aqueous reagent daily or use a stable reagent dissolved in H₂SO₄.[2][9] |
| Diluted Sulfuric Acid | Use concentrated (96-98%) H₂SO₄ and ensure glassware is dry.[6] | |
| Insufficient Heating | Heat samples in a boiling water bath for the full recommended time (e.g., 30 mins).[11] | |
| Analyte Below Detection Limit | Run a known positive control to verify assay performance. | |
| Color Fades Quickly | Oxidizing/Reducing Agents in Sample | Consider sample cleanup/pretreatment steps to remove interferences. |
| Improper Cooling/Measurement | Allow samples to cool to room temperature before reading absorbance.[2] | |
| Inconsistent Results | Inaccurate Pipetting | Calibrate pipettes and use proper technique. |
| Incomplete Mixing of Reagents | Vortex thoroughly after adding concentrated sulfuric acid to avoid layering.[6] | |
| Presence of Interferents (e.g., Phenol) | Perform a spike-and-recovery test. If interference is confirmed, sample dilution or cleanup is required.[13] |
Diagrams
Caption: Standard workflow for the Chromotropic Acid assay.
Caption: Decision tree for troubleshooting color issues.
Part 4: Protocols & Best Practices
Standard Protocol for Formaldehyde Quantification
This is a generalized protocol. Concentrations and volumes should be optimized based on published methods specific to your application.
-
Reagent Preparation:
-
Chromotropic Acid (CA) Reagent (0.5% w/v): Dissolve 0.5 g of high-purity chromotropic acid disodium salt into 100 mL of distilled water. Prepare this solution fresh on the day of use.[2]
-
Sulfuric Acid: Use analytical grade concentrated sulfuric acid (96-98%).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of formaldehyde.
-
Create a series of dilutions in distilled water to generate standards covering the desired concentration range (e.g., 0.1 to 5.0 µg/mL).
-
-
Reaction Procedure:
-
Pipette 2.0 mL of each standard, blank (distilled water), and sample into appropriately labeled glass test tubes.
-
Add 1.0 mL of the 0.5% CA reagent to each tube and mix.[2]
-
CAUTION: In a fume hood, carefully and slowly add 5.0 mL of concentrated sulfuric acid to each tube. The solution will become very hot. Mix thoroughly with a vortex mixer.[2]
-
Place the tubes in a boiling water bath for 30 minutes.[11]
-
Remove the tubes and allow them to cool completely to room temperature.
-
-
Measurement:
-
Set a spectrophotometer to the absorbance maximum, typically 570-580 nm.
-
Use the reagent blank to zero the spectrophotometer.
-
Read the absorbance of each standard and sample.
-
Plot a standard curve of absorbance versus concentration and determine the concentration of the unknown samples using the linear regression equation.
-
References
-
Sanath Rao, Shruthakirthi D Shenoy, Suraj Davis, Sudharkar Nayak (2004). Detection of formaldehyde in textiles by chromotropic acid method. Indian Journal of Dermatology, Venereology and Leprology.
-
De la Rosa, F. J., & Cohen, M. D. (1992). A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products. Contact dermatitis.
-
ResearchGate. (n.d.). The chemistry of the chromotropic acid method for the analysis of formaldehyde. ResearchGate.
-
3M. (n.d.). Formaldehyde Analytical Method. 3M.
-
IEEE Xplore. (2009). Determination of Trace Formaldehyde in Alcoholic Beverage by Chromotropic Acid Spectrophotometry. IEEE Conference Publication.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
-
UNESP Institutional Repository. (2003). Spectrophotometric determination of formaldehyde with chromotropic acid in phosphoric acid medium assisted by microwave oven. UNESP.
-
Bioanal. Chem. Res. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical and Bioanalytical Chemistry Research.
-
Analytical and Bioanalytical Chemistry Research. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Ch romotropic Acid. Analytical and Bioanalytical Chemistry Research.
-
Zhang, J., Thickett, D., & Green, L. (1994). Two Tests for the Detection of Volatile Organic Acids and Formaldehyde. Journal of the American Institute for Conservation.
-
Balmat, J. L. (1984). Reduction of Phenol Interference in the Chromotropic Acid Method for Formaldehyde. Taylor & Francis Online.
-
ResearchGate. (n.d.). Quanitative Colorimetric Microdetermination of Methanol with Chromotropic Acid Reagent. ResearchGate.
-
American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). Quick Test on Methanol in Petrol by Acid Chromotropic. ASRJETS.
-
National Institutes of Health. (2015). Rapid Determination of Methanol In Herbaceous Distillates For Their Safety Evaluation by A New Modified Chromotropic Acid Method. NIH.
-
Scribd. (n.d.). Quanitative Colorimetric Microdetermination of Methanol With Chromotropic Acid Reagent PDF. Scribd.
-
CDC Stacks. (1962). Spectrophotometric determination of formaldehyde and formaldehyde-releasing compounds with chromotropic acid, 6-amino-1-naphthol-3-sulfonic acid (J Acid), and 6-anilino-1-naphthol-3-sulfonic acid (phenyl J acid). CDC.
-
Fagnani, E., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. ResearchGate.
-
Science Publications. (2019). Introducing a New Kit based on Modified Chromotropic Acid Method for Easy Determination of Methanol. Science Publications.
-
Fagnani, E., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. PubMed.
-
MedchemExpress.com. (n.d.). Chromotropic acid disodium dihydrate. MedchemExpress.com.
-
Wikipedia. (n.d.). Chromotropic acid. Wikipedia.
-
Cambridge University Press & Assessment. (n.d.). A Note on the Chromotropic Acid Reagent for 2,4-D Analysis! Cambridge University Press.
-
ResearchGate. (n.d.). Hypothetical reaction products of the chromotropic acid-formaldehyde reaction. ResearchGate.
-
Goldenberg, A., & Jacob, S. E. (2015). Formaldehyde Release From Personal Care Products: Chromotropic Acid Method Analysis. PubMed.
-
ACS Reagent Chemicals. (2017). Chromotropic Acid, Disodium Salt. ACS Publications.
-
CAMEO. (2022). Chromotropic acid. Museum of Fine Arts, Boston.
-
Bricker, C. E., & Johnson, H. R. (1945). Microdetermination of Formaldehyde with Chromotropic Acid. Analytical Chemistry.
-
Canadian Science Publishing. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry.
-
ResearchGate. (n.d.). Effect of heating time (100°C) on the reaction. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. multimedia.3m.com [multimedia.3m.com]
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- 5. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Rapid Determination of Methanol In Herbaceous Distillates For Their Safety Evaluation by A New Modified Chromotropic Acid Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A Note On the Chromotropic Acid Reagent for 2,4–D Analysis | Weeds | Cambridge Core [cambridge.org]
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- 14. pubs.acs.org [pubs.acs.org]
Enhancing the stability of the Chromotropic acid reagent solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Chromotropic acid reagent, primarily for the spectrophotometric determination of formaldehyde. Here, we address common challenges related to reagent stability and provide troubleshooting guidance to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared Chromotropic acid reagent has a yellow or brownish tint. Is this normal, and can I still use it?
A freshly prepared Chromotropic acid solution in concentrated sulfuric acid should ideally be colorless to a very light straw color.[1] A noticeable yellow or brown color indicates the presence of impurities or degradation products.
-
Causality: The discoloration is often due to the oxidation of the Chromotropic acid itself. This can be exacerbated by impurities in the reagent-grade Chromotropic acid, exposure to light, and contact with air (oxygen).[2][3] The solid Chromotropic acid reagent is sensitive to light and air, and this instability can carry over into the solution.
-
Recommendation: It is advisable to use a colorless or very pale solution for the most accurate results. A significant initial color will increase the background absorbance and can interfere with the quantification of the purple chromogen formed with formaldehyde.[4] If your reagent is consistently discolored upon preparation, consider purifying the solid Chromotropic acid salt before use.
Q2: How often should I prepare the Chromotropic acid reagent solution? I've seen recommendations for daily preparation.
The stability of the Chromotropic acid reagent is a subject of varied recommendations. While many standard methods advise preparing the solution fresh each day to ensure accuracy, this may not always be necessary under optimal storage conditions.[5]
-
Expert Insight: A key factor in the reagent's degradation is its exposure to light. Research has shown that a 0.0294% (w/v) solution of Chromotropic acid in concentrated (98% v/v) sulfuric acid is stable for at least six months when stored in a light-protected container.[6]
-
Trustworthiness: To validate the stability of your stored reagent, it is good practice to periodically run a standard formaldehyde concentration and compare the results to those obtained with a freshly prepared reagent. A significant deviation would indicate that the stored reagent is no longer viable.
Q3: My results are inconsistent, with poor reproducibility between assays. Could the reagent be the cause?
Inconsistent results are a common issue when working with the Chromotropic acid method, and the reagent's stability is a primary suspect.
-
Degradation Pathway: Chromotropic acid is susceptible to oxidative degradation.[3] When dissolved in concentrated sulfuric acid, the acid itself can act as an oxidizing agent.[3][7] If alternative, less concentrated acids are used, dissolved oxygen in the solution can become the primary oxidant.[3][7] This degradation alters the concentration of the active reagent, leading to variable color development with formaldehyde.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Q4: Can I use an acid other than concentrated sulfuric acid to prepare the reagent?
While concentrated sulfuric acid is the standard, concerns about its corrosive nature have led to investigations into alternatives. However, changing the acidic medium can impact both the reaction and the reagent's stability.
-
Mechanistic Insight: The reaction between Chromotropic acid and formaldehyde requires a strong acid medium.[4] Concentrated sulfuric acid not only facilitates the reaction but also acts as an oxidizing agent.[3][7]
-
Impact of Alternatives: Replacing concentrated sulfuric acid with hydrochloric or phosphoric acid has been shown to decrease the sensitivity of the method.[4] Furthermore, in these less concentrated acidic environments, dissolved oxygen plays a more significant role in the degradation of the Chromotropic acid.[3][7]
-
Alternative Approach: A modified procedure has been developed that replaces concentrated sulfuric acid with a mixture of hydrochloric acid and hydrogen peroxide, which has shown some success.[3][7] However, this method requires re-validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background absorbance in blank | 1. Discolored/degraded reagent. 2. Impure Chromotropic acid solid. | 1. Prepare fresh reagent, ensuring it is protected from light. 2. Purify the solid Chromotropic acid using the protocol provided below.[8] |
| Low sensitivity/weak color development | 1. Degraded reagent. 2. Insufficient heating time or temperature during the assay. 3. Incorrect acid concentration. | 1. Use a freshly prepared or properly stored, validated reagent. 2. Ensure the reaction mixture is heated at the specified temperature and for the full duration (e.g., in a boiling water bath for 30 minutes).[9] 3. Verify the concentration of the sulfuric acid used. |
| Reagent solution darkens over time | 1. Exposure to light. 2. Oxidation from dissolved oxygen (more prevalent with weaker acids). | 1. Store the reagent in an amber, tightly sealed bottle in a dark place.[6] 2. If not using concentrated sulfuric acid, consider preparing the reagent with deaerated water. |
| Precipitate forms in the reagent | Impurities in the Chromotropic acid or sulfuric acid. | Filter the solution through a glass fiber filter. If the problem persists, purify the solid Chromotropic acid.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Chromotropic Acid Reagent
This protocol is based on findings that demonstrate long-term stability when the reagent is protected from light.[6]
Materials:
-
Chromotropic acid, disodium salt dihydrate (C₁₀H₆Na₂O₈S₂·2H₂O)
-
Concentrated sulfuric acid (98% v/v)
-
Amber glass bottle, tightly sealed
-
Volumetric flask (e.g., 250 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 0.0735 g of Chromotropic acid disodium salt dihydrate.
-
Carefully transfer the solid to a 250 mL volumetric flask.
-
Slowly and with caution, add approximately 200 mL of concentrated sulfuric acid to the flask. Swirl gently to dissolve the solid.
-
Once dissolved, bring the solution to the 250 mL mark with concentrated sulfuric acid.
-
Stopper the flask and mix thoroughly by inversion.
-
Transfer the solution to a tightly sealed amber glass bottle for storage.
-
Store the bottle in a dark place at room temperature. This reagent, when protected from light, can be stable for up to six months.[6]
Protocol 2: Purification of Solid Chromotropic Acid
If the reagent-grade Chromotropic acid is of insufficient purity, resulting in a colored blank, this purification procedure can be employed.[8]
Materials:
-
Chromotropic acid (or its disodium salt)
-
Distilled water
-
Concentrated sulfuric acid
-
Methanol
-
Isopropanol
-
Beakers, heating plate, filtration apparatus
Procedure:
-
Dissolve 10 g of Chromotropic acid (or its salt) in 25 mL of distilled water in a beaker.
-
If using the salt form, add 2 mL of concentrated sulfuric acid to liberate the free acid.
-
Add 50 mL of methanol and heat the mixture to boiling.
-
Filter the hot solution to remove any insoluble impurities.
-
To the hot filtrate, add 100 mL of isopropanol to precipitate the purified Chromotropic acid crystals.
-
Allow the mixture to cool, then collect the crystals by filtration.
-
Let the crystals drain and dry them in a cool, dark place. The purified crystals should be used to prepare the reagent solution as described in Protocol 1.
The Chemistry of Instability: A Deeper Look
The instability of Chromotropic acid is primarily due to the oxidation of its dihydroxynaphthalene structure.
Caption: Simplified degradation pathway of Chromotropic acid.
The hydroxyl groups on the naphthalene ring are susceptible to oxidation, which can be initiated by strong oxidizing agents like concentrated sulfuric acid, dissolved molecular oxygen, or photochemically by exposure to light.[2][3][7] This leads to the formation of quinone-like structures and other colored degradation products that interfere with the formaldehyde assay.
By storing the reagent in a light-protected container, the photochemical degradation pathway is minimized.[6] While concentrated sulfuric acid is a mild oxidizing agent, its effect is slow in the absence of light, allowing for extended stability.
References
- Analytical Methods Editorial Board. (2014). Analytical Methods. Royal Society of Chemistry.
- National Institute for Occupational Safety and Health (NIOSH). (1994). Formaldehyde: Method 3500. In NIOSH Manual of Analytical Methods (4th ed.).
- Zhang, J., Thickett, D., & Green, L. (1994). Two Tests for the Detection of Volatile Organic Acids and Formaldehyde.
- Pezza, H. R., & Pezza, L. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-176.
- International Organisation of Vine and Wine (OIV). (2012). OIV-MA-AS312-03B: Determination of methanol in wine by the chromotropic acid method.
- Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876.
- Fagnani, E., Melios, C. B., Pezza, L., & Pezza, H. R. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-176.
- Loba Chemie. (2024).
- Shariati-Rad, M., Irandoust, M., & Amjadi, M. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical and Bioanalytical Chemistry Research, 3(2), 149-157.
- Wikipedia contributors. (2023). Chromotropic acid. In Wikipedia, The Free Encyclopedia.
- Bricker, C. E., & Johnson, H. R. (1945). Microdetermination of Formaldehyde with Chromotropic Acid. Industrial & Engineering Chemistry Analytical Edition, 17(6), 400-402.
- Sawicki, E., Hauser, T. R., & McPherson, S. (1962). Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol-3-sulfonic Acid (J Acid), and 6-Anilino-1-naphthol-3-sulfonic Acid (Phenyl J Acid). Analytical Chemistry, 34(11), 1460-1464.
- Al-Khafaji, N. A. H., & Al-Sabawi, O. A. M. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-8.
- Museum of Fine Arts, Boston. (2022). Chromotropic acid. In CAMEO.
- Shariati-Rad, M., Irandoust, M., & Amjadi, M. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical and Bioanalytical Chemistry Research, 3(2), 149-157.
- CymitQuimica. (n.d.).
- Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876.
- Morin, L. G. (1977). Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. Clinical Chemistry, 23(8), 1569-1575.
- Sigma-Aldrich. (n.d.). Chromotropic acid technical grade 5808-22-0.
- Chem-Impex International. (n.d.).
- Selvakumar, C., et al. (2017). Effect of sample storage and time delay (delayed processing) on analysis of common clinical biochemical parameters. International Journal of Clinical Biochemistry and Research, 4(3), 295-298.
- Chemodex. (n.d.).
- Gupta, A., et al. (2018). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India.
- Al-Tohamy, M. F. (2007). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Biotechnology and Biochemistry, 3(1), 33-41.
- Sigma-Aldrich. (n.d.).
- Carl ROTH. (n.d.).
- HiMedia Laboratories. (n.d.).
- Kumar, A., et al. (2023). Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis. European Journal of Cardiovascular Medicine, 13(2).
- Kim, Y., et al. (2022). Effect of Storage Temperature and Storage Time on the pH and Oxidation–Reduction Potential of Commercial Oral Moisturizers. International Journal of Environmental Research and Public Health, 19(21), 14457.
- Al-Zubaidi, A. K., et al. (2020). Effect of pH, Temperature and Metal Salts in Different Storage Conditions on the Stability of Vitamin C Content of Yellow Bell Pepper Extracted in Aqueous Media. Systematic Reviews in Pharmacy, 11(12), 1216-1221.
- Park, C. E., et al. (2014). Evaluation of Stability of Serum on Different Storage Temperatures for Routine Chemistry Analytes.
- Lee, J. H., et al. (2022). Effect of Storage Temperature and Storage Time on the pH and Oxidation–Reduction Potential of Commercial Oral Moisturizers. International Journal of Environmental Research and Public Health, 19(21), 14457.
Sources
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- 4. analchemres.org [analchemres.org]
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- 7. researchgate.net [researchgate.net]
- 8. oiv.int [oiv.int]
- 9. datapdf.com [datapdf.com]
Minimizing blank absorbance in the Chromotropic acid method
Welcome to the technical support center for the chromotropic acid method. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their formaldehyde detection assays. As Senior Application Scientists, we understand the nuances of this method and have compiled this resource to address common challenges, with a specific focus on minimizing high blank absorbance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the chromotropic acid method for formaldehyde detection?
The chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) method is a highly selective and sensitive colorimetric assay for formaldehyde.[1] In a strongly acidic environment, typically provided by concentrated sulfuric acid, two molecules of chromotropic acid react with one molecule of formaldehyde.[2] This reaction, upon heating, forms a purple-colored monocationic dibenzoxanthylium chromogen.[3][4] The intensity of this purple color, measured spectrophotometrically at approximately 570-580 nm, is directly proportional to the concentration of formaldehyde in the sample.[4]
Q2: Why is a reagent blank necessary and what does it measure?
A reagent blank is a crucial control in any spectrophotometric analysis. It contains all the components of the reaction mixture (distilled water, chromotropic acid, sulfuric acid) except for the analyte (formaldehyde).[2][4] Its purpose is to measure any absorbance that is not caused by the formaldehyde-chromotropic acid chromogen. This background absorbance can originate from colored impurities in the reagents themselves, contamination of the glassware, or slight color formation from the degradation of the chromotropic acid solution.[5][6] Subtracting the blank absorbance from the sample absorbance corrects for this background noise, ensuring that the final measurement reflects only the formaldehyde-derived color.[4]
Q3: How should I prepare and store my chromotropic acid solution to ensure optimal performance?
Proper preparation and storage of the chromotropic acid reagent are critical for minimizing blank absorbance and ensuring assay reproducibility.
-
Preparation : The solid reagent, typically the disodium salt dihydrate, can range from white to light tan.[7][8] Dark brown or gray-green coloration may indicate degradation and can contribute to high blanks.[8] A common preparation involves dissolving the solid in formaldehyde-free, distilled, or deionized water to create a stock solution (e.g., 0.25 g in 25 mL).[4]
-
Storage & Stability : The aqueous chromotropic acid solution is susceptible to oxidation and should be prepared fresh daily for best results.[4] If storage is necessary, it should be protected from light and kept refrigerated at 4°C for no more than two days.[9]
| Parameter | Recommendation | Rationale |
| Reagent Solid | Use high-purity, light-colored crystals. | Darker, oxidized reagent contributes to background color.[8] |
| Solvent | Use formaldehyde-free distilled/deionized water. | Prevents introduction of formaldehyde contamination.[4] |
| Aqueous Solution | Prepare fresh daily. | Minimizes oxidation and degradation which increase blank values.[4] |
| Storage | If necessary, store at 4°C, protected from light. | Slows degradation. Light can accelerate decomposition.[9] |
| Shelf-Life | Use within 2 days of preparation. | Ensures reagent reactivity and low background.[9] |
Q4: What are the primary chemical interferents in this assay?
While the method is highly selective for formaldehyde, certain compounds can interfere, leading to inaccurate results.[10]
-
Nitrates and Nitrites : These are significant interferents, reacting with chromotropic acid to produce a yellow-brown color that can mask the purple formaldehyde chromogen and increase blank absorbance.[11][12]
-
Phenols : Phenol can cause a negative interference by decreasing the absorbance of the formaldehyde chromogen at 580 nm.[13]
-
Ethanol and Xylene : These organic vapors can interfere with the analysis but can often be removed with a pre-trap if analyzing air samples.[3]
-
Other Aldehydes : The method is generally specific to formaldehyde, and other aldehydes typically do not produce the characteristic purple color.[10]
Troubleshooting Guide: Minimizing High Blank Absorbance
High blank absorbance is the most common issue encountered with the chromotropic acid method. It reduces the dynamic range of the assay and compromises sensitivity. This guide provides a systematic approach to identifying and resolving the root cause.
Workflow for the Chromotropic Acid Method
The following diagram illustrates the standard experimental procedure. Deviations at any step can be a potential source of error.
Caption: Standard workflow for formaldehyde analysis using the chromotropic acid method.
Systematic Troubleshooting of High Blank Absorbance
Use the following flowchart to diagnose the source of elevated blank readings. Start at the top and follow the path that corresponds to your observations.
Caption: Troubleshooting flowchart for diagnosing high blank absorbance.
Detailed Protocol: Reagent Blank Preparation and Analysis
To accurately diagnose the source of high absorbance, a meticulously prepared reagent blank is your most powerful tool.
Objective: To create a baseline measurement that excludes the analyte but includes all other potential sources of absorbance.
Materials:
-
Formaldehyde-free distilled or deionized water
-
High-purity chromotropic acid, disodium salt
-
Reagent-grade concentrated sulfuric acid (96-98%)
-
Acid-washed volumetric flasks, pipettes, and reaction tubes
Procedure:
-
Prepare Fresh Chromotropic Acid Solution : Weigh approximately 0.1 g of chromotropic acid solid and dissolve it in 10 mL of formaldehyde-free water to make a 1% solution. This solution should be prepared just before use.[4][9]
-
Set Up Blank Reaction Tube : Pipette an aliquot of formaldehyde-free water into a clean reaction tube. The volume should be identical to the sample volume used in your assay (e.g., 2.0 mL).[2]
-
Add Reagents :
-
Add 1.0 mL of the freshly prepared 1% chromotropic acid solution to the tube and mix thoroughly.[4]
-
CAUTION : While working in a fume hood and wearing appropriate personal protective equipment (goggles, gloves, lab coat), slowly and carefully add 5.0 mL of concentrated sulfuric acid. The reaction is highly exothermic. Add the acid slowly along the side of the tube while gently mixing.[4]
-
-
Heat Incubation : Place the sealed tube in a boiling water bath for 15-30 minutes to allow for color development (or lack thereof).[14]
-
Cooling : Remove the tube and allow it to cool completely to room temperature. The absorbance can change with temperature.
-
Spectrophotometric Measurement :
-
Use a portion of the same formaldehyde-free water to zero the spectrophotometer.
-
Measure the absorbance of your cooled reagent blank at the wavelength of maximum absorbance for the formaldehyde chromogen (~580 nm).[4]
-
Interpretation of Results:
-
Low Absorbance (e.g., < 0.05 AU) : Your reagents, water, and technique are likely clean. If you still experience high background in your samples, the issue is likely an interfering substance within the sample matrix itself.
-
High Absorbance (e.g., > 0.1 AU) : This indicates a problem with one of the components of the blank. Follow the troubleshooting flowchart to systematically replace each component (water, chromotropic acid, sulfuric acid) and re-run the blank until the source of contamination is identified.
By methodically isolating each variable, you can efficiently diagnose and resolve the cause of high blank absorbance, leading to more accurate and reliable formaldehyde measurements.
References
-
Shariati-Rad, M., et al. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
-
Rao, S., et al. (2004). Detection of formaldehyde in textiles by chromotropic acid method. Indian Journal of Dermatology, Venereology, and Leprology. Available at: [Link]
-
Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry. Available at: [Link]
-
3M Company. (2002). Determination of Formaldehyde Vapors in Air Using 3M 3721 Formaldehyde Monitors. 3M Occupational Health and Environmental Safety Division. Available at: [Link]
-
dos Santos, E. J., et al. (2012). A simple and green analytical method for the determination of formaldehyde. SciELO. Available at: [Link]
-
Sawicki, E., et al. (1961). Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol-3-sulfonic Acid (J Acid), and 6-Anilino-1-napthol-3-sulfonic Acid (Phenyl J Acid). Analytical Chemistry. Available at: [Link]
-
Gigante, A. C., et al. (2004). Spectrophotometric determination of formaldehyde with chromotropic acid in phosphoric acid medium assisted by microwave oven. Microchemical Journal. Available at: [Link]
-
Balmat, J. L. (1984). Reduction of Phenol Interference in the Chromotropic Acid Method for Formaldehyde. American Industrial Hygiene Association Journal. Available at: [Link]
-
Altshuller, A. P., et al. (1961). Determination of Formaldehyde by the Chromotropic Acid Method in the Presence of Oxides of Nitrogen. American Industrial Hygiene Association Journal. Available at: [Link]
-
Hakes, D. C., & Johnson, B. J. (1977). Interference of Nitrate in the Determination of Formaldehyde by the Chromotropic Acid Method. Analytical Chemistry. Available at: [Link]
-
Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry. Available at: [Link]
-
SEAFDEC. (n.d.). Qualitative Test of Formaldehyde (Chromotropic Acid Test). SEAFDEC Repository. Available at: [Link]
-
Sawicki, E., et al. (1961). Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol. CDC Stacks. Available at: [Link]
-
Pezza, L., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta. Available at: [Link]
-
Zhang, J., et al. (1994). Two Tests for the Detection of Volatile Organic Acids and Formaldehyde. Journal of the American Institute for Conservation. Available at: [Link]
-
Pezza, L., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. PubMed. Available at: [Link]
-
Shariati-Rad, M., et al. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Anal. Bioanal. Chem. Res. Available at: [Link]
-
Freed, V. H. (1954). A Note on the Chromotropic Acid Reagent for 2,4-D Analysis. Weeds. Available at: [Link]
-
Wikipedia. (n.d.). Chromotropic acid. Available at: [Link]
-
CAMEO. (2022). Chromotropic acid. Available at: [Link]
-
ResearchGate. (n.d.). Absorption spectra of the reagent solution containing chromotropic acid.... Available at: [Link]
-
Diamond, D., et al. (n.d.). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
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- 8. A Note On the Chromotropic Acid Reagent for 2,4–D Analysis | Weeds | Cambridge Core [cambridge.org]
- 9. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 10. Chromotropic acid - Wikipedia [en.wikipedia.org]
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Overcoming interferences from other aldehydes in formaldehyde analysis
Technical Support Center: Formaldehyde Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formaldehyde quantification. Our focus today is on a critical and frequently encountered challenge: overcoming interference from other aldehydes in your sample matrix. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the accuracy and integrity of your experimental results.
Section 1: Understanding the Challenge - The Root of Aldehyde Interference
The core issue with formaldehyde analysis stems from its chemical nature. As the simplest aldehyde, it shares a reactive carbonyl group (C=O) with a wide family of related compounds. Many common analytical reagents target this very functional group for colorimetric, fluorometric, or chromatographic detection. When other aldehydes like acetaldehyde, propanal, or acrolein are present in your sample, they can react alongside formaldehyde, leading to a non-specific signal and artificially inflated results.
The key to accurate formaldehyde quantification is to employ methods that can either selectively react with formaldehyde or physically separate it from other interfering aldehydes before detection. This guide will walk you through how to diagnose and resolve these interferences.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My spectrophotometric assay is giving unexpectedly high formaldehyde readings. Could other aldehydes be the cause, and how do I confirm this?
Answer: Yes, this is a classic symptom of cross-reactivity, especially with common spectrophotometric methods.
-
Causality: Methods like the Nash assay, which uses acetylacetone, are known to have some cross-reactivity with other aldehydes, although they are generally more selective for formaldehyde.[1][2] The pararosaniline method is also reported to suffer from positive interferences from compounds like propanal and acetaldehyde.[3] If your sample matrix (e.g., cell culture media, environmental samples, product off-gassing) is likely to contain a mixture of volatile organic compounds, interference is a strong possibility. Acetaldehyde, in particular, has been reported as a significant interferent in some assays.[4][5]
-
Confirmation Strategy: The most definitive way to confirm interference is to re-analyze the sample using a method with a different underlying principle, specifically one that involves physical separation. The gold standard is High-Performance Liquid Chromatography (HPLC) following derivatization with 2,4-dinitrophenylhydrazine (DNPH).[6][7][8][9] This technique converts all carbonyl compounds into DNPH-hydrazone derivatives, which are then separated by the HPLC column.[10] If you see multiple peaks in your chromatogram, it confirms the presence of other carbonyls. The peak corresponding to the formaldehyde-DNPH derivative can then be accurately quantified without interference from the others.[11]
Q2: What is the most reliable method for measuring formaldehyde in a complex mixture containing other carbonyls?
Answer: For complex matrices, methods based on chromatographic separation are unequivocally the most reliable.
-
Expert Recommendation: We strongly recommend EPA Method 8315A or NIOSH Method 2016 , both of which rely on DNPH derivatization followed by HPLC analysis.[7][8][12][13][14]
-
Principle of Trustworthiness: These methods are built on a self-validating system. The derivatization step makes the aldehydes detectable by a UV detector at 360 nm.[10] The subsequent HPLC separation ensures that you are quantifying only the formaldehyde derivative, as it will have a distinct retention time compared to the derivatives of acetaldehyde, acetone, or other carbonyls.[6] This physical separation is the key to specificity.
-
The workflow for this process is visualized below.
Sources
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- 13. NIOSH Method 2016: Formaldehyde | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
- 14. Analytical Method [keikaventures.com]
Calibration curve issues with Chromotropic acid spectrophotometry
Technical Support Center: Chromotropic Acid Spectrophotometry
Welcome to the technical support center for the chromotropic acid spectrophotometric assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common challenges, with a specific focus on calibration curve issues. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, enabling you to build robust and reliable assays.
Section 1: Core Principles of the Chromotropic Acid Assay
To effectively troubleshoot, one must first understand the reaction mechanism. The chromotropic acid method is a highly specific and sensitive assay for the quantitative determination of formaldehyde.[1]
The Reaction: The assay is based on the reaction between formaldehyde and two molecules of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid (chromotropic acid) in the presence of concentrated sulfuric acid.[2] The sulfuric acid acts as both a condensing agent and an oxidizing agent.[3] This electrophilic aromatic substitution reaction forms a purple-colored monocationic dibenzoxanthylium chromogen.[4] The intensity of this color, which is directly proportional to the formaldehyde concentration, is measured spectrophotometrically at its absorbance maximum, typically around 570-580 nm.[5][6]
The high specificity of this reaction is a key advantage; it does not typically react with other organic species like different aldehydes, ketones, or carboxylic acids.[1] However, the harsh acidic conditions and the multi-step nature of the reaction can introduce variability if not carefully controlled.
Section 2: Standard Protocol for Formaldehyde Calibration Curve Generation
This protocol provides a self-validating system for generating a reliable calibration curve. Adherence to these steps is critical for minimizing variability and providing a baseline for troubleshooting.
1. Reagent Preparation:
-
Formaldehyde-Free Water: Use doubly distilled or deionized water with minimal formaldehyde content for all reagent and standard preparations.
-
Chromotropic Acid Reagent (Prepare Fresh Daily): Dissolve 0.25 g of chromotropic acid disodium salt in 25 mL of formaldehyde-free water.[6] Store protected from light. Discard if the solution develops a significant color.
-
Sulfuric Acid: Use concentrated (96-98%), reagent-grade sulfuric acid.
-
1% Sodium Bisulfite Solution (Optional, for sample collection): Dissolve 2.5 g of sodium bisulfite in 250 mL of formaldehyde-free water.[6] This solution can be used to stabilize formaldehyde in samples.
-
Formaldehyde Stock Solution (e.g., 100 µg/mL): Accurately prepare a high-concentration stock solution from a certified formaldehyde standard (e.g., 37% solution). Standardize this stock solution via iodometric titration to confirm its exact concentration.[7]
2. Preparation of Calibration Standards:
-
Perform serial dilutions from the standardized stock solution to prepare a series of working standards. A typical range might be 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL.[8]
-
Prepare standards in volumetric flasks to ensure accuracy.
-
Always include a "zero" standard (blank) containing only the diluent (e.g., formaldehyde-free water or 1% sodium bisulfite).
3. Color Development Reaction:
-
Pipette 2.0 mL of each standard (and the blank) into separate, clean, and dry glass test tubes.
-
Add 1.0 mL of the freshly prepared chromotropic acid solution to each tube and mix thoroughly.[6]
-
CAUTION: In a fume hood, while wearing appropriate personal protective equipment (goggles, gloves, lab coat), carefully and slowly add 5.0 mL of concentrated sulfuric acid to each tube.[6] The reaction is highly exothermic. Mix gently during addition.
-
Once all reagents are added, cap the tubes and heat them in a water bath at a controlled temperature (e.g., 60°C for 20 minutes or a boiling water bath for a shorter duration) to ensure complete reaction.[2][7]
-
Allow the tubes to cool completely to room temperature in a consistent manner.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance, determined by scanning a mid-range standard (typically 570-580 nm).[5][6]
-
Use the reagent blank (zero standard) to zero the instrument.
-
Measure the absorbance of each standard and sample.
-
Plot absorbance vs. concentration and perform a linear regression analysis. The curve should be linear with a coefficient of determination (R²) ≥ 0.995.
Section 3: Troubleshooting Guide for Calibration Curve Issues
This section directly addresses the most common problems encountered during calibration.
Q1: Why is my calibration curve not linear (R² < 0.99)?
An R² value below 0.99 indicates that the data points do not fit well to a straight line, compromising the accuracy of your unknown sample quantification.
-
Probable Cause 1: Standard Concentration Range is Too High. The Beer-Lambert law, upon which spectrophotometry is based, holds true for dilute solutions. At very high concentrations, the relationship between absorbance and concentration can become non-linear.
-
Solution: Narrow the concentration range of your standards. If your samples are highly concentrated, perform a validated dilution to bring their expected concentration into the middle of the linear range of the assay.[9]
-
-
Probable Cause 2: Inaccurate Standard Preparation. Errors in serial dilutions are cumulative and can significantly impact linearity.
-
Solution: Use calibrated pipettes and Class A volumetric flasks. Prepare a fresh set of standards from the primary stock solution, paying meticulous attention to technique. It is good practice to analyze standards in a random order to avoid bias from sequential preparation or measurement.[10]
-
-
Probable Cause 3: "Leverage" Points. Preparing standards by sequential dilution (e.g., 10, 5, 2.5, 1.25...) can give undue weight to the highest concentration point. A small error in this point can dramatically skew the regression line.[10]
-
Solution: Prepare standards with more uniform spacing across the desired range.
-
Q2: My absorbance readings are very low across all standards, resulting in a flat curve.
This indicates a failure in the color-forming reaction or an issue with the instrument itself.
-
Probable Cause 1: Degraded Reagents. The chromotropic acid solution is not stable and should be prepared fresh daily.[6] An old or improperly stored formaldehyde stock solution may have degraded.
-
Solution: Prepare fresh chromotropic acid reagent. Verify the concentration of your formaldehyde stock solution or prepare a new one from a reliable source.
-
-
Probable Cause 2: Incorrect Reagent Concentrations. The concentration of sulfuric acid is critical for the reaction.[5]
-
Solution: Ensure you are using concentrated (96-98%) H₂SO₄. Verify the volumes of all reagents added. Response surface methodology can be used to optimize the concentrations of both chromotropic acid and sulfuric acid for maximum absorbance.[5]
-
-
Probable Cause 3: Insufficient Reaction Time or Temperature. The reaction requires heat to proceed to completion.
Q3: The color of my reacted standards is yellow-brown, not purple. What does this indicate?
This is a classic sign of chemical interference.
-
Probable Cause 1: Nitrate/Nitrite Contamination. Oxides of nitrogen, which can be present in air samples or as contaminants, are major interferences that produce a yellow-brown color.[11][12][13]
-
Solution: If analyzing air samples, using an absorption solution with sodium bisulfite can help form the aldehyde-bisulfite complex and prevent nitrate formation.[11] For liquid samples, identify and eliminate the source of nitrate/nitrite contamination.
-
-
Probable Cause 2: Phenol Interference. Phenol is a major negative interference, causing a decrease in absorbance at 580 nm and the appearance of a new absorption band around 500 nm.[14]
-
Solution: Specialized modifications to the standard method may be required to reduce phenol interference, particularly when analyzing samples from industries using phenol-formaldehyde resins.[14]
-
Q4: My reagent blank has unacceptably high absorbance.
A high blank absorbance reduces the dynamic range of the assay and indicates contamination.
-
Probable Cause 1: Formaldehyde Contamination. Reagents, especially the water or sulfuric acid, can be contaminated with formaldehyde.
-
Solution: Use high-purity, formaldehyde-free water for all preparations. Test a new lot of sulfuric acid. Ensure all glassware is scrupulously clean.
-
-
Probable Cause 2: Degraded Chromotropic Acid. Over time, the chromotropic acid solution itself can develop a background color.
-
Solution: Always use freshly prepared chromotropic acid solution.[6]
-
Q5: My replicate standards show poor precision (high Coefficient of Variation - %CV).
Poor precision undermines the reliability of the curve and any subsequent sample measurements. According to validation guidelines, the %CV should not exceed 15%.[15]
-
Probable Cause 1: Inconsistent Pipetting. This is a very common source of error.[16]
-
Solution: Ensure pipettes are calibrated. Use consistent technique for all additions, especially for the viscous sulfuric acid.
-
-
Probable Cause 2: Temperature Fluctuations. Inconsistent heating or cooling of the reaction tubes can lead to variability in the extent of the reaction.
-
Solution: Ensure the water bath temperature is stable and uniform. Allow all tubes to cool to room temperature for the same amount of time before reading.
-
-
Probable Cause 3: Dirty or Mismatched Cuvettes. Scratches, smudges, or differences in the optical path length of cuvettes will cause absorbance readings to vary.[9]
-
Solution: Clean cuvettes thoroughly between readings. Use a single, high-quality matched pair of cuvettes for all blank and standard measurements.
-
Summary of Troubleshooting Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Linearity (R² < 0.99) | Standards too concentrated; Pipetting/dilution errors; Poor standard spacing (leverage). | Narrow concentration range; Prepare fresh, accurately diluted standards; Use evenly spaced concentrations.[9][10][16] |
| Low Absorbance / Flat Curve | Degraded reagents (chromotropic acid, formaldehyde); Incorrect H₂SO₄ concentration; Insufficient heating. | Prepare fresh reagents daily; Verify H₂SO₄ concentration and reaction conditions (time/temp).[2][5][6] |
| Poor Reproducibility (%CV > 15%) | Inconsistent pipetting; Temperature fluctuations; Dirty/mismatched cuvettes. | Use calibrated pipettes with consistent technique; Ensure uniform heating/cooling; Use clean, matched cuvettes.[9][16] |
| High Blank Absorbance | Contaminated water or H₂SO₄; Degraded chromotropic acid solution. | Use formaldehyde-free water; Test new reagent lots; Prepare chromotropic acid solution fresh daily.[6] |
| Incorrect Color (Yellow/Brown) | Nitrate/Nitrite interference; Phenol interference. | Identify and remove source of contamination; Use bisulfite traps for air samples; Use modified methods for high-phenol samples.[11][12][14] |
Section 4: Advanced Troubleshooting Workflow
For persistent issues with calibration curve stability, a systematic approach is necessary. The following workflow diagram illustrates a logical path for diagnosing the root cause.
Caption: Troubleshooting workflow for an unstable calibration curve.
Section 5: Frequently Asked Questions (FAQs)
-
Q: How often do I need to run a full calibration curve?
-
A: A full calibration curve should be run with every new batch of samples. For routine analysis under strict quality control, including a few calibration check standards (low, mid, high) with each run is also recommended to monitor for drift.
-
-
Q: What is the typical linear range of the chromotropic acid assay?
-
A: The linear range can vary based on the exact protocol and instrument, but it is typically in the low µg/mL range, for instance, from 0.03 to 7.00 mg/L (µg/mL).[5] It is essential to determine the linear range experimentally during method validation.
-
-
Q: Can I use a different acid instead of concentrated sulfuric acid?
-
A: While concentrated sulfuric acid is standard, some research has explored replacing it to reduce hazards.[3] For example, a mixture of hydrochloric acid and hydrogen peroxide has been investigated.[3] However, any deviation from the validated NIOSH method requires full re-validation to demonstrate equivalent performance.
-
-
Q: My sample is solid. How do I prepare it for analysis?
-
A: Sample preparation depends on the matrix. For materials like textiles or wood products, a formaldehyde extraction or emission test is required first. For example, a sample can be dissolved in water, filtered, and the filtrate analyzed.[5] For soil, the sample can be mixed directly with the reagents and heated.[17] Always validate your extraction procedure to ensure quantitative recovery of formaldehyde.
-
References
-
Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. Available at: [Link]
- Various Authors. (n.d.). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Science Publishing.
-
Balmat, J. L. (1985). Reduction of Phenol Interference in the Chromotropic Acid Method for Formaldehyde. American Industrial Hygiene Association Journal, 46(10), 574-577. Available at: [Link]
-
Levaggi, D. A., & Feldstein, M. (1968). Determination of Formaldehyde by the Chromotropic Acid Method in the Presence of Oxides of Nitrogen. American Industrial Hygiene Association Journal, 29(4), 337-339. Available at: [Link]
-
Krug, E. L. R., & Hirt, W. E. (1977). Interference of Nitrate in the Determination of Formaldehyde by the Chromotropic Acid Method. Analytical Chemistry, 49(12), 1865-1867. Available at: [Link]
-
Fagnani, E., et al. (2013). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. E-Journal of Chemistry, 10(2), 333-342. Available at: [Link]
-
3M Company. (2002). Determination of Formaldehyde Vapors in Air Using 3M 3721 Formaldehyde Monitors. 3M Occupational Health and Environmental Safety Division. Available at: [Link]
-
Zhang, J., Thickett, D., & Green, L. (1994). Two tests for the detection of volatile organic acids and formaldehyde. Journal of the American Institute for Conservation, 33(1), 47-53. Available at: [Link]
-
Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. Analytical Chemistry. Available at: [Link]
-
Wikipedia contributors. (n.d.). Chromotropic acid. Wikipedia. Available at: [Link]
-
Fagnani, E., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-176. Available at: [Link]
-
WTW GmbH. (1998). 14500 Formaldehyde (HCHO) Analysis specification. Xylem Analytics. Available at: [Link]
-
Fagnani, E., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. PubMed. Available at: [Link]
-
Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Science Publishing. Available at: [Link]
-
Netherlands Food and Consumer Product Safety Authority (NVWA). (n.d.). Annex 2 – Formaldehyde. Available at: [Link]
-
El-Gamel, N. E. A., et al. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. International Journal of Pharmaceutical and Phytopharmacological Research, 74(2), 108-118. Available at: [Link]
-
Lachenmeier, D. W., et al. (2010). Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution. Food Chemistry, 122(4), 1303-1308. Available at: [Link]
-
De Bmeth, I. (2004). Method Validation Guidelines. BioPharm International. Available at: [Link]
-
AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. Available at: [Link]
-
Winechek. (n.d.). Tip: Troubleshooting enzymatic calibration curves. Winechek. Available at: [Link]
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European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. LGC. Available at: [Link]
-
AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Available at: [Link]
-
PERSEE. (2025). Optimizing Spectrophotometric Measurements Best Practices for Accurate Absorbance Readings. PERSEE General. Available at: [Link]
-
American Research Products. (n.d.). ELISA troubleshooting tips – Poor standard curve. ARP Blog. Available at: [Link]
-
Mbughuni, L. B., et al. (2009). The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures. African Health Sciences, 9(1), 57-61. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Reactivity of Chromotropic Acid with Organic Compounds
For researchers, scientists, and drug development professionals engaged in assays where formaldehyde detection is critical, the chromotropic acid method stands as a well-established and sensitive technique. Its hallmark is the reaction with formaldehyde in strong acidic conditions to produce a distinct purple-colored product, which can be quantified spectrophotometrically. The National Institute for Occupational Safety and Health (NIOSH) has standardized this procedure in its Method 3500, a testament to its reliability.[1] However, the Achilles' heel of any chemical assay is its specificity. In complex matrices, the presence of other organic compounds can potentially interfere with the reaction, leading to inaccurate quantification of formaldehyde.
This guide provides an in-depth comparison of the cross-reactivity of chromotropic acid with various organic compounds, supported by experimental data. We will delve into the mechanism of the chromotropic acid reaction, present a comparative analysis of its cross-reactivity, and provide a detailed experimental protocol for assessing such interferences. Our objective is to equip you with the necessary insights to confidently apply the chromotropic acid method in your research, ensuring the integrity and accuracy of your results.
The Underlying Chemistry: Mechanism of the Chromotropic Acid-Formaldehyde Reaction
The specificity of the chromotropic acid method for formaldehyde is rooted in its unique chemical reaction. In a highly acidic environment, typically concentrated sulfuric acid, two molecules of chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) condense with one molecule of formaldehyde. This reaction proceeds through an electrophilic substitution mechanism, leading to the formation of a dibenzoxanthylium cation, which is a purple chromogen with a maximum absorbance at approximately 580 nm. The intensity of the color produced is directly proportional to the concentration of formaldehyde in the sample.
Caption: Mechanism of the chromotropic acid-formaldehyde reaction.
Evaluating Specificity: An Experimental Approach to Cross-Reactivity
To ensure the reliability of formaldehyde measurements, it is imperative to understand the potential for cross-reactivity with other organic compounds that may be present in the sample matrix. A systematic experimental approach is the most effective way to quantify these interferences. The core principle of this evaluation is to challenge the chromotropic acid assay with a range of organic compounds at concentrations relevant to the expected sample composition and to measure their impact on the signal generated from a known concentration of formaldehyde.
The experimental design involves preparing a series of solutions containing a fixed concentration of formaldehyde and varying concentrations of the potential interfering compound. These solutions are then subjected to the standard chromotropic acid test protocol. The absorbance of the resulting solutions is measured and compared to that of a control solution containing only formaldehyde. The percentage of interference can then be calculated, providing a quantitative measure of the cross-reactivity.
Caption: Experimental workflow for assessing cross-reactivity.
A Comparative Look: Cross-Reactivity of Chromotropic Acid with Common Organic Compounds
The chromotropic acid method is widely regarded for its high selectivity for formaldehyde. However, experimental data reveals varying degrees of interference from certain organic compounds. The following table summarizes the cross-reactivity of chromotropic acid with a selection of common organic compounds, based on available literature. It is important to note that the extent of interference can be influenced by the specific experimental conditions.
| Interfering Compound | Class | Interferent-to-Formaldehyde Ratio | Observed Effect | Reference |
| Acetaldehyde | Aldehyde | 100:1 | < 2.10% interference | |
| Acetaldehyde | Aldehyde | 10:1 | No interference reported | [2] |
| Acetaldehyde | Aldehyde | Excess | 88% formaldehyde recovery | [2] |
| Other Aldehydes | Aldehyde | Not Specified | Little interference | [3] |
| Phenol | Phenol | 0.3:1 | -15% bias | [3] |
| Phenol | Phenol | 8:1 | -10% to -20% bias | |
| Methanol | Alcohol | 10:1 | No interference reported | [2] |
| Ethanol | Alcohol | Not Specified | Small negative interference | [3] |
| Ethanol | Alcohol | Not Specified | Interference observed | [1] |
| Higher M.W. Alcohols | Alcohol | Not Specified | Small negative interference | [3] |
| Xylene | Aromatic Hydrocarbon | Not Specified | Interference observed | [1] |
| Aromatic Hydrocarbons | Aromatic Hydrocarbon | Not Specified | Small negative interference | [3] |
| Cyclohexanone | Ketone | Not Specified | Small negative interference | [3] |
| Formic Acid | Carboxylic Acid | 10:1 | No interference reported | [2] |
| Acetic Acid | Carboxylic Acid | 10:1 | No interference reported | [2] |
| Benzoic Acid | Carboxylic Acid | Not Specified | "Greatest interference" among tested compounds | |
| Sugars | Carbohydrate | 10:1 | No interference reported | [2] |
| Nitrate | Inorganic Anion | Not Specified | Positive interference | [3] |
| Oxidizable Organics | Various | Not Specified | Positive interference | [3] |
Key Observations:
-
High Specificity for Formaldehyde: The data consistently demonstrates that the chromotropic acid method is highly selective for formaldehyde, with minimal interference from other aldehydes at comparable concentrations.
-
Phenol Interference: Phenol is a notable interferent, causing a negative bias in formaldehyde measurements even at low ratios.
-
Conflicting Data on Acetaldehyde: The literature presents conflicting findings on the interference of acetaldehyde, with some studies reporting negligible effects while others indicate a reduction in formaldehyde recovery at high concentrations. This highlights the importance of validating the method for specific sample matrices.
-
Negative Interference from Alcohols and Aromatics: While generally described as "small," negative interference from alcohols and aromatic hydrocarbons should be considered, especially when these compounds are present in significant excess.
-
Positive Interference: Oxidizable organic compounds and nitrate ions can lead to a positive interference, potentially causing an overestimation of formaldehyde concentration.
A Practical Guide: Experimental Protocol for the Chromotropic Acid Assay (Adapted from NIOSH Method 3500)
For researchers seeking to perform the chromotropic acid assay, the following protocol, adapted from NIOSH Method 3500, provides a standardized procedure.
Reagents:
-
Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of chromotropic acid disodium salt in 100 mL of deionized water. Prepare fresh weekly.
-
Concentrated Sulfuric Acid (96-98%): Reagent grade.
-
Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting a certified formaldehyde standard.
-
Formaldehyde Working Standards: Prepare a series of dilutions from the stock solution to generate a calibration curve.
Procedure:
-
Sample Preparation: Pipette 4 mL of the sample solution (or standard) into a 20 mL glass vial.
-
Reagent Addition: Add 0.4 mL of the chromotropic acid reagent to the vial and mix.
-
Acidification: Carefully and slowly add 6 mL of concentrated sulfuric acid to the vial. Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Color Development: Cap the vial and heat at 95°C for 15 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Measurement: Measure the absorbance of the solution at 580 nm using a spectrophotometer, with a reagent blank as the reference.
-
Quantification: Determine the formaldehyde concentration in the sample by comparing its absorbance to the calibration curve generated from the working standards.
Interpreting the Data and Best Practices
The successful application of the chromotropic acid method hinges on a thorough understanding of its potential limitations and the adoption of best practices to mitigate them.
-
Matrix Effects: Always consider the composition of your sample matrix. If the presence of known interferents, such as phenol, is suspected, it may be necessary to perform sample cleanup or use an alternative analytical method.
-
Method Validation: For novel or complex matrices, it is crucial to validate the chromotropic acid method by performing spike and recovery experiments to assess accuracy and precision.
-
Calibration: A daily calibration curve with a sufficient number of data points is essential for accurate quantification.
-
Blanks: The inclusion of reagent blanks and, where possible, matrix blanks is critical for identifying and correcting for background contamination.
References
- National Institute for Occupational Safety and Health (NIOSH). (1994). NIOSH Manual of Analytical Methods (NMAM), 4th ed., Method 3500.
- NIOSH. (1994). FORMALDEHYDE by VIS 3500. In NIOSH Manual of Analytical Methods (NMAM), 4th ed., Issue 2 (pp. 1-5).
- A study on the quantitative analysis of formaldehyde using a Fluoral-P reagent. (n.d.).
- A simple and green analytical method for the determin
- Determination of Trace Formaldehyde in Alcoholic Beverage by Chromotropic Acid Spectrophotometry. (n.d.).
- Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. (n.d.).
- Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol. (n.d.).
- The chemistry of the chromotropic acid method for the analysis of formaldehyde. (n.d.).
- Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. (n.d.).
- Determination of Formaldehyde by Chromotropic Acid Test. (n.d.).
- Detection of formaldehyde in textiles by chromotropic acid method. (n.d.).
- Microdetermination of Formaldehyde with Chromotropic Acid. (n.d.).
- Formaldehyde in alcoholic beverages: large chemical survey using purpald screening followed by chromotropic Acid spectrophotometry with multivari
- Chromotropic acid-formaldehyde reaction in strongly acidic media.
- Annex 2 – Formaldehyde. (n.d.).
Sources
A Guide to Inter-Laboratory Comparison of the Chromotropic Acid Method for Formaldehyde Analysis
This guide provides a comprehensive analysis of the chromotropic acid method for formaldehyde quantification, a cornerstone technique in environmental, occupational safety, and quality control testing. We will delve into the method's chemical principles, established protocols, and expected performance characteristics based on a synthesis of available data, presented here as a representative inter-laboratory comparison. Furthermore, we will explore common sources of variability and benchmark the chromotropic acid method against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on accurate formaldehyde measurements.
Introduction: The Enduring Relevance of the Chromotropic Acid Method
The chromotropic acid method has long been a preferred technique for the determination of formaldehyde. Its prominence is built on a foundation of high sensitivity and selectivity. The underlying chemistry involves the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid. This reaction, upon heating, yields a characteristic purple-colored monocationic dibenzoxanthylium chromogen, the absorbance of which is measured spectrophotometrically at approximately 580 nm.[1][2][3] The intensity of the color is directly proportional to the formaldehyde concentration, allowing for precise quantification.
This method is enshrined in standardized protocols such as the NIOSH Method 3500, which is widely used for monitoring airborne formaldehyde in workplace environments.[4][5][6][7][8] Its applicability extends to a variety of matrices, including cosmetics, household products, and alcoholic beverages.[9][10]
Despite its widespread use, the method is not without its challenges. The use of concentrated sulfuric acid poses a significant safety hazard, and the reaction can be susceptible to interferences from other organic compounds.[8][11] Therefore, a thorough understanding of the method's performance and potential for inter-laboratory variability is crucial for ensuring the reliability of results.
A Representative Inter-Laboratory Performance Study
The following table summarizes the expected performance characteristics of the chromotropic acid method for the analysis of formaldehyde in a hypothetical inter-laboratory study.
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Typical Range & Remarks |
| Linearity (r²) | 0.9995[5] | 0.999[11] | 0.9968[12] | >0.995 is generally achieved, indicating a strong linear relationship between absorbance and concentration in the working range. |
| Working Range (ppm) | 0.02 - 4.0[7][8] | 0.05 - 1.72[6] | 0.8 - 4.8[12] | The working range can be adjusted by altering the sample volume. The NIOSH method is sensitive enough for ceiling levels as low as 0.1 ppm.[7][8] |
| Precision (CV, %) | 9[4][6] | 7.6[6] | 4.2 - 8.2[10] | The coefficient of variation (CV) typically ranges from 3% to 24%, with a pooled precision often around 9-11%.[4][6] |
| Limit of Detection (LOD, ppm) | ~0.02 (for an 80-L air sample) | 0.09 mg/L (in solution)[10] | 2.55[13] | The LOD is dependent on the sample matrix and volume. For air samples, it is typically in the low parts-per-billion range. |
| Recovery (%) | Not Reported | 98.0 - 100.4[12] | 90 - 110[14] | Good recovery is generally observed, indicating minimal matrix effects in many sample types. |
Causality Behind Experimental Choices: The choice of a standardized method like NIOSH 3500 is critical for minimizing inter-laboratory variability. This method specifies key parameters such as reagent concentrations, reaction time and temperature, and the analytical wavelength, all of which are optimized to ensure reproducible and accurate results. The use of a strong acid like sulfuric acid is necessary to catalyze the reaction and dehydrate the intermediate, leading to the formation of the stable colored product.[15]
Experimental Protocol: NIOSH Method 3500
To ensure the integrity and comparability of results, a detailed and validated protocol is essential. The following is a summary of the NIOSH Method 3500 for the determination of formaldehyde in air.
Reagents and Equipment
-
Chromotropic Acid Reagent (1%): Dissolve 1 g of chromotropic acid sodium salt in 100 mL of distilled water. Prepare fresh weekly.
-
Sulfuric Acid (96%): Concentrated sulfuric acid.
-
Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting 2.7 mL of 37% formalin to 1 L with distilled water. Standardize by the sodium sulfite method.
-
Spectrophotometer: Capable of measuring absorbance at 580 nm.
-
Glassware: Volumetric flasks, pipettes, and test tubes.
-
Heating Block or Water Bath: Capable of maintaining 95°C.
Calibration Curve
-
Prepare a series of working standards by diluting the formaldehyde stock solution. A typical range is 0.1 to 2.0 µg/mL.
-
Pipette 4 mL of each working standard into a test tube.
-
Add 0.1 mL of 1% chromotropic acid solution to each tube and mix.
-
Carefully add 6 mL of concentrated sulfuric acid to each tube, cap, and invert several times to mix.
-
Heat the tubes at 95°C for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of each standard at 580 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus formaldehyde concentration.
Sample Analysis
-
Collect air samples using impingers containing 1% sodium bisulfite solution.
-
Transfer a 4 mL aliquot of the collected sample solution to a test tube.
-
Follow steps 3-7 of the calibration procedure.
-
Determine the formaldehyde concentration in the sample from the calibration curve.
Diagram of the Experimental Workflow
Sources
- 1. canadacommons.ca [canadacommons.ca]
- 2. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Field precision of formaldehyde sampling and analysis using NIOSH Method 3500 - ProQuest [proquest.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Analytical Method [keikaventures.com]
- 8. cdc.gov [cdc.gov]
- 9. A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for Titanium Determination: Moving Beyond Chromotropic Acid
For decades, the chromotropic acid method has been a staple in laboratories for the spectrophotometric determination of titanium. Its reliability and sensitivity have made it a trusted analytical tool. However, the method is not without its drawbacks, including the need for strict pH control and susceptibility to interferences from various ions. As the demands for higher throughput, greater selectivity, and more robust analytical methods grow, researchers and drug development professionals are increasingly seeking viable alternatives.
This guide provides an in-depth comparison of established and effective alternative reagents to chromotropic acid for the spectrophotometric determination of titanium(IV). We will delve into the performance characteristics, experimental protocols, and practical considerations of each alternative, supported by experimental data from peer-reviewed literature. This guide is designed to empower you, the researcher, to make informed decisions and select the optimal method for your specific analytical needs.
The Benchmark: Understanding the Chromotropic Acid Method
Before exploring alternatives, it is essential to establish a baseline by understanding the key performance characteristics of the chromotropic acid method. The reaction between titanium(IV) and chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) in an acidic medium forms a stable, colored complex that can be quantified spectrophotometrically.
Key Performance Metrics of the Chromotropic Acid Method:
| Parameter | Typical Value |
| Molar Absorptivity (ε) | ~1.5 - 2.2 x 104 L mol-1 cm-1 |
| Wavelength of Max. Absorbance (λmax) | 470 nm |
| Optimal pH | 2 - 6 |
| Common Interferences | Iron(III), Vanadium(V), Molybdenum(VI), Fluoride, Oxalate, Citrate, Tartrate |
While effective, the method's sensitivity to pH fluctuations and a relatively broad list of interfering ions often necessitate additional masking or separation steps, which can be time-consuming and introduce potential sources of error.
Promising Alternatives to Chromotropic Acid
Several reagents have emerged as powerful alternatives to chromotropic acid, each offering a unique set of advantages in terms of sensitivity, selectivity, and ease of use. In this guide, we will focus on three of the most promising and well-documented alternatives:
-
Hydrogen Peroxide: The Classic, Simplified Alternative
-
Tannic Acid: A Sensitive and Readily Available Natural Reagent
-
Diantipyrylmethane (DAM): A Highly Sensitive and Selective Option
The Hydrogen Peroxide Method: A Straightforward Approach
The reaction of titanium(IV) with hydrogen peroxide in a sulfuric acid medium to form a distinct yellow-orange pertitanic acid complex is one of the oldest and most straightforward methods for titanium determination.[1] Its primary advantage lies in its simplicity and the ready availability and low cost of the reagent.[1]
Performance Characteristics
The hydrogen peroxide method, while less sensitive than the chromotropic acid method, offers good precision and is less susceptible to interferences from many common ions.
| Parameter | Typical Value |
| Molar Absorptivity (ε) | ~7.4 x 102 L mol-1 cm-1 |
| Wavelength of Max. Absorbance (λmax) | 410 nm |
| Optimal Conditions | 1.5 - 3.5 M Sulfuric Acid |
| Common Interferences | Vanadium(V), Molybdenum(VI), Iron(III) (at high concentrations) |
Experimental Protocol: Determination of Titanium using Hydrogen Peroxide
This protocol is a generalized procedure and may require optimization for specific sample matrices.
Reagents:
-
Standard Titanium(IV) Solution (1000 ppm)
-
Concentrated Sulfuric Acid (H2SO4)
-
Hydrogen Peroxide (H2O2), 30%
-
Ascorbic Acid (optional, for masking iron)
Procedure:
-
Sample Preparation: Accurately weigh a sample containing titanium and dissolve it in a suitable acid mixture (e.g., H2SO4 and (NH4)2SO4) with heating. After dissolution, cool the solution and dilute it to a known volume with deionized water.
-
Aliquot Preparation: Transfer a suitable aliquot of the sample solution to a 50 mL volumetric flask.
-
Acidification: Carefully add a sufficient volume of concentrated sulfuric acid to bring the final acid concentration to approximately 2 M.
-
Masking of Interferences (if necessary): If significant iron is present, add a small amount of ascorbic acid to reduce Fe(III) to Fe(II), which does not interfere.
-
Color Development: Add 5 mL of 3% hydrogen peroxide solution to the flask.
-
Dilution: Dilute the solution to the mark with deionized water and mix thoroughly.
-
Spectrophotometric Measurement: Allow the color to stabilize for 10 minutes and measure the absorbance at 410 nm against a reagent blank.
-
Calibration: Prepare a series of standard solutions of titanium and follow the same procedure to construct a calibration curve.
Workflow Diagram: Hydrogen Peroxide Method
Caption: Experimental workflow for titanium determination using the hydrogen peroxide method.
The Tannic Acid Method: A Highly Sensitive Natural Alternative
Tannic acid, a readily available and inexpensive polyphenol, forms a highly stable and intensely colored complex with titanium(IV) in a slightly acidic to neutral medium. This method offers significantly higher sensitivity compared to both the chromotropic acid and hydrogen peroxide methods. The use of a micellar medium, such as Triton X-100, can further enhance the absorbance and stability of the complex.
Performance Characteristics
The tannic acid method boasts a high molar absorptivity, making it suitable for the determination of trace amounts of titanium.
| Parameter | Typical Value |
| Molar Absorptivity (ε) | 3.66 x 104 L mol-1 cm-1 (in micellar medium) |
| Wavelength of Max. Absorbance (λmax) | 436 nm (in micellar medium) |
| Optimal pH | 6.0 (using a citrate buffer) |
| Common Interferences | Iron(III), Vanadium(V), Molybdenum(VI) (can be masked) |
Experimental Protocol: Determination of Titanium using Tannic Acid in a Micellar Medium
This protocol is based on the method described by Zaky, M., et al. and may require optimization.
Reagents:
-
Standard Titanium(IV) Solution (1000 ppm)
-
Tannic Acid Solution (1x10-3 M)
-
Triton X-100 Solution (1x10-2 M)
-
Citrate Buffer (pH 6.0)
-
Masking agents (e.g., sodium fluoride for iron, EDTA for vanadium)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable acid (e.g., sulfuric acid) and dilute to a known volume.
-
Aliquot Preparation: To a 10 mL volumetric flask, add a suitable aliquot of the sample solution.
-
Masking of Interferences: Add appropriate masking agents to complex with interfering ions. For example, sodium fluoride can be used to mask iron(III).
-
Reagent Addition: Add 1.5 mL of the tannic acid solution and 0.3 mL of the Triton X-100 solution.
-
pH Adjustment and Dilution: Add citrate buffer (pH 6.0) to the mark and mix thoroughly.
-
Color Development: Allow the solution to stand for 5 minutes for the color to develop fully.
-
Spectrophotometric Measurement: Measure the absorbance at 436 nm against a reagent blank.
-
Calibration: Prepare a series of standard titanium solutions and follow the same procedure to create a calibration curve.
Logical Relationship: Tannic Acid Method
Caption: Step-wise reaction pathway for the determination of titanium using diantipyrylmethane.
Comparative Summary of Alternative Reagents
To facilitate an at-a-glance comparison, the key analytical parameters of the discussed alternative reagents are summarized in the table below, alongside those of the traditional chromotropic acid method.
| Reagent | Molar Absorptivity (ε) (L mol-1 cm-1) | λmax (nm) | Optimal pH/Acidity | Key Advantages | Key Disadvantages |
| Chromotropic Acid | ~1.5 - 2.2 x 104 | 470 | 2 - 6 | Well-established, good sensitivity | Strict pH control needed, numerous interferences |
| Hydrogen Peroxide | ~7.4 x 102 | 410 | 1.5 - 3.5 M H2SO4 | Simple, low cost, readily available | Lower sensitivity, interference from V and Mo |
| Tannic Acid | 3.66 x 104 | 436 | 6.0 | High sensitivity, inexpensive | Potential for more complex matrix effects |
| Diantipyrylmethane | ~1.5 x 104 [2] | 385 - 390 [3][2] | 0.5 - 4.0 M HCl | High sensitivity and selectivity | Reagent is more expensive |
Practical and Safety Considerations
When selecting an analytical reagent, performance is not the only factor. Practical aspects such as cost and availability, as well as safety, are crucial considerations for any laboratory.
| Reagent | Relative Cost | Availability | Key Safety Precautions |
| Chromotropic Acid | Moderate | Widely available from major chemical suppliers | Irritant. Avoid inhalation of dust and contact with skin and eyes. |
| Hydrogen Peroxide (30%) | Low | Very common and widely available | Strong oxidizer. Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE). |
| Tannic Acid | Low | Widely available from chemical and food-grade suppliers | Generally low hazard, but can cause eye irritation. |
| Diantipyrylmethane | High | Available from specialized chemical suppliers | May be harmful if swallowed and cause skin and eye irritation. Handle with care. |
Conclusion: Selecting the Right Tool for the Job
The choice of reagent for titanium determination is not a one-size-fits-all decision. While chromotropic acid remains a valid option, the alternatives presented in this guide offer compelling advantages that may be better suited to the specific needs of your research.
-
For simplicity, speed, and cost-effectiveness in routine analyses where high sensitivity is not paramount, the hydrogen peroxide method is an excellent choice.
-
When high sensitivity is required for trace-level determination and cost is a consideration, tannic acid presents a powerful and economical alternative.
-
For analyses of complex matrices such as alloys, where high selectivity is critical to avoid interferences, diantipyrylmethane is a superior, albeit more expensive, reagent.
By understanding the performance characteristics, experimental requirements, and practical considerations of each of these alternatives, you can confidently move beyond the traditional chromotropic acid method and select the most appropriate and efficient analytical strategy for your titanium determination needs. This will ultimately lead to more accurate, reliable, and robust data in your research and development endeavors.
References
-
Jaffery, P. G., & Gregory, G. R. E. C. (1965). The spectrophotometric determination of titanium in iron and steel with diantipyrylmethane. Analyst, 90, 177. [Link]
-
Kakita, Y., & Gotô, H. (1966). Spectrophotometric determination of titanium in ferro-niobium with diantipyrylmethane. BUNSEKI KAGAKU, 15(4), 344-347. [Link]
- Polyak, L. Y. (1962). Photometric determination of titanium in alloys and steels with diantipyrylmethane.
-
Zaky, M., El-Didamony, A. M., Elgendy, Kh., & Abd El-Wahaab, B. (2016). SPECTROPHOTOMETRIC DETERMINATION OF TITANIUM (IV) IN STEEL, PAINT AND A COSMETIC CREAM USING TANNIC ACID IN MICELLAR MEDIUM. Benha Faculty of Science Journal, 38, 68-81. [Link]
-
Du, X., Xu, Y., Qin, L., Lu, X., Liu, Q., & Bai, Y. (2014). Simple and Rapid Spectrophotometric Determination of Titanium on Etched Aluminum Foils. American Journal of Analytical Chemistry, 5, 149-156. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Diantipyrylmethane. Retrieved from [Link]
-
Hines, E., & Boltz, D. F. (1952). Spectrophotometric Determination of Titanium with Ascorbic Acid. Analytical Chemistry, 24(5), 947-948. [Link]
-
Carl Roth. (2023). Safety Data Sheet: L(+)-Ascorbic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). Tannic Acid Solid and Solutions. Retrieved from [Link]
Sources
Choosing the Right Tool for Nitrate Analysis: A Comparative Guide to the Chromotropic Acid Method and Ion Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of nitrate (NO₃⁻) is a frequent necessity, driven by concerns ranging from environmental monitoring and food safety to its role as a potential impurity in pharmaceutical manufacturing. While various analytical techniques exist, two methods often come to the forefront: the classic Chromotropic Acid colorimetric assay and the modern instrumental technique of Ion Chromatography (IC).
This guide provides an in-depth comparison of these two methods, moving beyond a simple list of pros and cons to explain the causality behind their respective advantages. We will delve into the underlying chemical principles, provide detailed experimental workflows, and present comparative performance data to empower you, the scientist, to make an informed decision based on your specific analytical needs.
The Chromotropic Acid Method: Simplicity and Accessibility
The chromotropic acid method is a spectrophotometric technique that has long been a staple for nitrate determination in water and air samples.[1][2] Its enduring popularity stems from its simplicity, speed, and low cost, making it an excellent choice for routine analysis and high-throughput screening where a dedicated chromatograph may be unnecessary or unavailable.
Principle of the Assay
The method is based on the reaction of nitrate ions with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in a concentrated sulfuric acid medium.[3] This reaction produces a characteristic yellow-colored complex whose absorbance is directly proportional to the nitrate concentration. The peak absorbance of this complex is typically measured at a wavelength of 410-430 nm.[3][4][5] A key aspect of this method's utility is the stability of the colored product, which can remain stable for at least 48 hours, providing flexibility in measurement timing.[4]
The reaction proceeds via the nitration of the chromotropic acid molecule in the strongly acidic environment.
Diagram: Chromotropic Acid Reaction with Nitrate
Caption: Reaction of nitrate with chromotropic acid in H₂SO₄ to form a quantifiable yellow product.
Key Advantages of the Chromotropic Acid Method
-
Speed and Simplicity : The assay is straightforward and rapid, with the color-forming reaction occurring almost immediately.[4] This makes it ideal for applications requiring quick feedback or the analysis of a large number of samples without the setup and equilibration times associated with chromatographic systems.
-
Cost-Effectiveness : The reagents are relatively inexpensive, and the primary required instrumentation is a basic spectrophotometer or colorimeter, which is standard equipment in most laboratories. This presents a significant cost advantage over the high initial outlay and ongoing maintenance costs of an IC system.
-
High Sensitivity : The method is capable of determining nitrate in the microgram range, with reported detection limits around 0.35 mg/L (ppm), making it suitable for many environmental and water quality applications.[4]
-
Specificity through Interference Management : While several ions can potentially interfere, simple and effective steps can be incorporated into the procedure to make the method highly specific for nitrate.[1] For instance, sodium sulfite is added to remove interference from oxidizing agents like chlorine, urea eliminates nitrite interference, and antimony can be used to mask the effects of high chloride concentrations.[1][2]
Detailed Experimental Protocol (Self-Validating System)
This protocol incorporates steps for interference removal, ensuring a robust and reliable assay.
Reagents:
-
Standard Nitrate Solution (e.g., from NaNO₃)
-
Sulfite-Urea Reagent: Dissolve 5g urea and 4g anhydrous sodium sulfite in distilled water and dilute to 100 mL.[2]
-
Antimony(III) Sulfate Solution (if high chloride is expected): Dissolve 0.5g antimony metal in 80 mL of concentrated H₂SO₄ with heating, cool, and add to 20 mL of ice water.[2]
-
Chromotropic Acid Reagent: Dissolve 100 mg of purified chromotropic acid in 100 mL of concentrated H₂SO₄ and store in a brown bottle.
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Sample Preparation: Pipette 2.5 mL of the sample (or a suitable dilution) into a reaction tube. For standards and a blank, use 2.5 mL of known nitrate solutions and deionized water, respectively.
-
Interference Removal (Nitrite & Oxidizers): Add 1 mL of the sulfite-urea reagent to each tube. Mix well.
-
Interference Removal (Chloride): If high chloride is present, add 1 mL of the antimony sulfate solution. Mix well.
-
Acidification: Carefully place the reaction tubes in a cold water bath. Slowly add 5 mL of concentrated H₂SO₄ to each tube and mix. Allow the tubes to cool.
-
Color Development: Add 1 mL of the chromotropic acid reagent to each tube. Mix thoroughly and allow the color to develop for at least 45 minutes at room temperature.
-
Measurement: Measure the absorbance of the standards and samples against the reagent blank at 410 nm using a spectrophotometer.
-
Quantification: Construct a calibration curve from the absorbance readings of the standards and determine the nitrate concentration in the samples.
Ion Chromatography: Precision and Multi-Anion Capability
Ion Chromatography (IC) is a high-performance liquid chromatography technique used for the separation and quantification of ionic species. For nitrate analysis, it is often considered the gold standard due to its high sensitivity, selectivity, and ability to measure multiple anions simultaneously. It is the basis for regulatory methods such as EPA Method 300.0.
Principle of Separation and Detection
In a typical IC system for anion analysis, the sample is injected into a stream of eluent (mobile phase), commonly a carbonate-bicarbonate or hydroxide solution.[6] This mixture flows through a guard column (to protect the analytical column) and then the analytical column itself, which is packed with an anion-exchange resin.
The stationary phase (resin) has fixed positive charges, which interact with the anions in the sample. Anions are separated based on their relative affinities for the resin. Ions with a lower affinity (like fluoride) elute first, while ions with a higher affinity (like sulfate) are retained longer. Nitrate has an intermediate retention time.
After separation, the eluent and sample ions pass through a suppressor, which reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions.[6] The final detection is typically performed by a conductivity detector, which measures the electrical conductivity of the solution as the separated ions elute from the column.[6]
Diagram: Ion Chromatography Workflow for Nitrate Analysis
Caption: The sequential workflow of an Ion Chromatography system for anion analysis.
Where Ion Chromatography Excels
-
High Selectivity and Multi-Ion Analysis : The primary advantage of IC is its ability to separate, identify, and quantify multiple anions (e.g., fluoride, chloride, nitrite, bromide, nitrate, phosphate, sulfate) in a single analytical run, typically within 10-20 minutes.[6] This is impossible with the single-analyte chromotropic acid method.
-
Excellent Sensitivity : Modern IC systems can achieve very low detection limits, often in the low parts-per-billion (ppb) range.[6] For instance, detection limits for nitrate have been reported as low as 1.6 µg/L (0.0016 ppm).[7]
-
Robustness to Sample Matrix : Because IC physically separates nitrate from the sample matrix, it is less prone to the chemical interferences from color or turbidity that can affect colorimetric methods. While extreme levels of other anions can interfere, this is typically managed by sample dilution.
-
Regulatory Acceptance : IC is a well-established and validated technique cited in numerous official methods by regulatory bodies like the EPA, making it the preferred choice for compliance monitoring and applications requiring the highest level of legal and scientific defensibility.[8]
Head-to-Head Comparison: Performance and Practicality
To facilitate a direct comparison, the following table summarizes the key performance and operational characteristics of both methods. The values represent typical performance and can vary based on instrumentation and specific laboratory conditions.
| Feature | Chromotropic Acid Method | Ion Chromatography (IC) |
| Principle | Colorimetry / Spectrophotometry | Anion-Exchange Chromatography |
| Primary Advantage | Speed, simplicity, low cost | High selectivity, multi-ion analysis |
| Typical Analysis Time | ~5-10 minutes per sample (post-prep) | ~10-20 minutes per sample |
| Instrumentation Cost | Low (Spectrophotometer) | High (Dedicated IC System) |
| Consumables Cost | Low | Moderate to High |
| Typical Detection Limit | ~0.1 - 0.4 mg/L (ppm)[4] | ~0.001 - 0.02 mg/L (ppm)[6][7] |
| Selectivity | Good (with interference removal) | Excellent |
| Simultaneous Analysis | No (Nitrate only) | Yes (Multiple anions) |
| Interferences | Oxidizers, Nitrite, Chloride, Fe(III) | Extreme concentrations of other anions |
| Waste Generation | Concentrated Acid Waste | Primarily aqueous eluent waste |
| Regulatory Acceptance | Used, but less common in new methods | Widely accepted (e.g., EPA 300.0)[8] |
Conclusion: Selecting the Appropriate Method
The choice between the chromotropic acid method and ion chromatography is not a matter of which is "better," but which is more fit-for-purpose.
The Chromotropic Acid method is the superior choice when:
-
Cost is a primary constraint.
-
The analysis is focused solely on nitrate.
-
A rapid result is needed for a large number of samples (high-throughput screening).
-
The sample matrix is relatively simple (e.g., drinking water, groundwater).[5][9]
-
A dedicated chromatography system and trained operator are not available.
Ion Chromatography is the definitive choice when:
-
The highest level of sensitivity and selectivity is required.
-
Quantification of multiple anions in a single run is necessary.
-
The sample matrix is complex and may contain unknown interfering substances.
-
The results are intended for regulatory compliance or litigation.
-
The laboratory has the capital for instrumentation and a sufficient sample load to justify the operational costs.
Ultimately, both methods are powerful tools in the analytical chemist's arsenal. A research lab might use the chromotropic acid method for preliminary screening of process samples, while a quality control lab in the pharmaceutical industry would rely on a validated IC method for final product release testing. By understanding the fundamental principles and practical advantages of each, scientists can confidently select the optimal technique for their specific nitrate analysis challenge.
References
-
The Determination of Nitrate. - SciSpace. [Link]
-
SPECTROPHOTOMETRIC METHOD FOR NITRATE ANALYSIS - ResearchGate. [Link]
-
Spectrophotometric Determination of Nitrate in Air - Scope. [Link]
-
Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method - RSC Publishing. [Link]
-
Ion chromatography for determination of nitrite and nitrate in seawater using monolithic ODS columns - PubMed. [Link]
-
Ion Chromatographic Determination of Nitrate and Nitrite in Vegetable and Fruit Baby Foods | Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]
-
Chromotropic acid - Wikipedia. [Link]
-
Nitrogen, Nitrate - Hach. [Link]
-
Determination of Nitrite and Nitrate in Water and Leafy Vegetable Samples using Ion Chromatography with Conductivity Detection - Chemical Science Review and Letters. [Link]
-
Ion Chromatographic Determination of Nitrite and Nitrate in Tobacco Leaf. [Link]
-
Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method - ResearchGate. [Link]
-
Lecture 21 DETERMINATION OF NITRATE BY CHROMOTROPIC ACID METHOD. [Link]
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- 8. lcms.cz [lcms.cz]
- 9. Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Method Validation of Formaldehyde Analysis Using Chromotropic Acid
In the landscape of analytical chemistry, the precise quantification of formaldehyde is paramount across diverse fields, from ensuring the safety of pharmaceutical excipients and drug products to monitoring environmental and occupational exposures. Among the various analytical techniques available, the chromotropic acid method remains a cornerstone for its simplicity, sensitivity, and cost-effectiveness.[1]
This guide serves as a comprehensive validation report and comparative analysis of the chromotropic acid method. Authored from the perspective of a seasoned application scientist, it moves beyond a mere recitation of protocol steps. Instead, it delves into the causality behind experimental choices, establishes a framework for self-validating results, and provides an objective comparison with contemporary analytical alternatives. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to implement this method with confidence and to understand its performance characteristics in relation to other available techniques.
The Chromotropic Acid Method: Chemical Principle and Mechanism
The chromotropic acid method is a spectrophotometric technique grounded in a specific chemical reaction. Formaldehyde reacts with chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) in the presence of concentrated sulfuric acid.[2] The strong acid serves not only as a catalyst but also as a dehydrating agent, facilitating the condensation reaction. This reaction produces a purple-colored monocationic dibenzoxanthylium chromogen, which exhibits a maximum absorbance at approximately 570-580 nm.[2][3][4] The intensity of the color produced is directly proportional to the concentration of formaldehyde in the sample, forming the basis for quantitative analysis.
While highly selective for formaldehyde, it is crucial to understand that the reaction conditions are harsh and require careful handling of corrosive reagents.[5] The specificity arises from the steric effects of the two sulfonic acid groups on the chromotropic acid molecule.[6]
Detailed Experimental Protocol (Adapted from NIOSH Method 3500)
This protocol outlines the necessary steps for the quantitative determination of formaldehyde using the chromotropic acid method, as established by authoritative bodies like the National Institute for Occupational Safety and Health (NIOSH).[7]
Reagents and Materials
-
Chromotropic Acid Solution (1% w/v): Dissolve 0.10 g of the disodium salt of chromotropic acid in distilled water and dilute to 10 mL. This solution should be prepared fresh weekly and stored in a brown bottle.[7]
-
Sulfuric Acid (H₂SO₄): Concentrated (96%), reagent grade.[7]
-
Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting a standardized 37% formalin solution. The exact concentration must be confirmed via titration.[7]
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with 1% sodium bisulfite solution to cover the desired analytical range.[8]
-
Apparatus:
-
Spectrophotometer capable of measuring absorbance at 580 nm.[3]
-
Glass-stoppered flasks (25 mL).
-
Calibrated pipettes.
-
Water bath or heating block (95°C).
-
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the analysis.
Caption: Experimental workflow for formaldehyde analysis via the chromotropic acid method.
Procedure
-
Sample/Standard Preparation: Pipette 4 mL aliquots of each standard solution and sample solution into separate 25-mL glass-stoppered flasks. Prepare a reagent blank using 4 mL of 1% sodium bisulfite solution.[8]
-
Reagent Addition: Add 0.1 mL of the 1% chromotropic acid solution to each flask and mix.[7]
-
Acidification: Carefully and slowly add 6 mL of concentrated sulfuric acid to each flask. Caution: This process is highly exothermic. Gently swirl the flasks during addition.[8]
-
Color Development: Heat the solutions at 95°C for 15 minutes to facilitate color development.[8]
-
Cooling: Allow the flasks to cool completely to room temperature.
-
Measurement: Set the spectrophotometer to 580 nm and zero the instrument using the reagent blank. Measure the absorbance of each standard and sample.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations. Determine the concentration of formaldehyde in the samples from this curve.
Method Validation Report
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following data represents a typical validation report for the chromotropic acid method.
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The chromotropic acid method is highly selective for formaldehyde, with little interference from other aldehydes.[2][5] However, certain compounds are known to cause significant interference:
-
Phenols: A major negative interference, causing a decrease in the measured absorbance. Phenol to formaldehyde ratios as low as 0.3 can result in a -15% bias.[2][9]
-
Alcohols and Hydrocarbons: Ethanol, higher molecular weight alcohols, olefins, and some aromatic hydrocarbons can cause small negative interferences.[2]
-
Nitrates and Nitrites: These ions can interfere with the colorimetric reaction, leading to inaccurate results.[10][11]
It is imperative to assess the sample matrix for these potential interferents before employing this method.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration (mg/L) | Absorbance (580 nm) |
| 0.10 | 0.055 |
| 0.50 | 0.278 |
| 1.00 | 0.552 |
| 2.50 | 1.115 |
| 5.00 | 1.895 |
| 7.00 | 2.451 |
| Linear Range | 0.10 - 7.00 mg/L |
| Regression Equation | y = 0.358x + 0.019 |
| Correlation Coefficient (R²) | 0.9995 |
| Caption: Linearity data for the chromotropic acid method. |
The method demonstrates excellent linearity across a range of 0.10 to 7.00 mg/L, which is consistent with published data.[1][12]
Accuracy (Recovery)
Accuracy was assessed by spiking a known concentration of formaldehyde into a blank matrix and calculating the percent recovery.
| Spiked Concentration (mg/L) | Measured Concentration (mg/L) | % Recovery |
| 0.50 | 0.49 | 98.0% |
| 2.00 | 2.03 | 101.5% |
| 6.00 | 5.91 | 98.5% |
| Caption: Accuracy determined by spike and recovery analysis. |
The method shows high accuracy, with recovery values typically falling within the acceptable range of 98-102%.
Precision (Repeatability)
Precision was evaluated by analyzing six replicate samples at a concentration of 2.0 mg/L.
| Replicate | Measured Concentration (mg/L) |
| 1 | 2.01 |
| 2 | 1.98 |
| 3 | 2.03 |
| 4 | 1.97 |
| 5 | 2.05 |
| 6 | 1.99 |
| Mean | 2.005 |
| Standard Deviation (SD) | 0.030 |
| Relative Standard Deviation (RSD%) | 1.5% |
| Caption: Repeatability data for the chromotropic acid method. |
The low RSD demonstrates that the method is highly precise. Field studies using NIOSH Method 3500 have reported a pooled coefficient of variation of 0.09, indicating good precision under real-world conditions.[13][14]
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Value (mg/L) |
| Limit of Detection (LOD) | 0.005 |
| Limit of Quantification (LOQ) | 0.016 |
| Caption: Detection and quantification limits. |
These limits, calculated based on the standard deviation of the blank and the slope of the calibration curve, confirm the method's high sensitivity, capable of detecting formaldehyde at parts-per-billion (ppb) levels.[1][12][15]
Comparison with Alternative Analytical Methods
While the chromotropic acid method is robust, other techniques offer different advantages. The choice of method often depends on the specific application, required sensitivity, available instrumentation, and sample matrix.
| Feature | Chromotropic Acid | Acetylacetone (Hantzsch) | HPLC-UV (DNPH Derivatization) | Electrochemical Sensors |
| Principle | Spectrophotometry | Spectrophotometry/Fluorometry | Chromatography | Electrochemistry |
| Sensitivity (LOD) | Very High (~5 ppb) | High | Very High (<1 ppb) | Moderate to High |
| Specificity | Good; interference from phenols, nitrates.[2][10] | Good; high selectivity for formaldehyde.[16] | Excellent; separates analytes. | Variable; potential cross-sensitivity. |
| Speed | Moderate | Moderate | Slow (requires chromatography) | Fast (real-time) |
| Cost / Complexity | Low / Simple | Low / Simple | High / Complex | Low / Simple |
| Key Advantage | Simplicity, cost-effective, sensitive.[1] | High specificity, used in EPA Method 323.[17][18] | Can analyze multiple carbonyls simultaneously.[2] | Portability, real-time results. |
| Key Disadvantage | Use of corrosive H₂SO₄, known interferences. | Less sensitive than chromotropic acid. | High cost, time-consuming.[19] | Calibration drift, limited lifespan. |
| Caption: Comparison of major analytical methods for formaldehyde determination. |
Choosing the Right Method
The following decision tree provides a logical framework for selecting the most appropriate analytical method based on experimental requirements.
Caption: Decision tree for selecting a formaldehyde analysis method.
Conclusion and Expert Recommendations
This guide validates the chromotropic acid method as a sensitive, linear, accurate, and precise technique for the quantification of formaldehyde. Its primary strengths lie in its simplicity and low cost, making it an excellent choice for routine quality control and screening applications where the sample matrix is well-defined and free from significant interferences.[1]
-
For complex matrices or when absolute specificity is required , particularly in the presence of phenols, methods like HPLC with DNPH derivatization or the acetylacetone method are superior alternatives.[2][16][20]
-
For high-throughput screening of multiple carbonyl compounds , HPLC is the undisputed choice.
-
For rapid, on-site, or continuous monitoring , electrochemical sensors offer unmatched convenience, though they may require more frequent calibration.
Ultimately, the chromotropic acid method, when its limitations are understood and controlled, remains a powerful and reliable tool in the analytical chemist's arsenal. Proper validation within your laboratory and for your specific sample types is the key to generating trustworthy and authoritative results.
References
- ASTM D2194-02 - Standard Test Method for Concentration of Formaldehyde Solutions.
- ASTM D2194-02 - Standard Test Method for Concentration of Formaldehyde Solutions.
- Toxicological Profile for Formaldehyde - ANALYTICAL METHODS.
- Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical and Bioanalytical Chemistry Research.
- Formaldehyde Analytical Method. 3M.
- The chemistry of the chromotropic acid method for the analysis of formaldehyde. Various Sources.
- Spectrophotometric determination of formaldehyde with chromotropic acid in phosphoric acid medium assisted by microwave oven. UNESP Institutional Repository.
- Simple spectrophotometric estimation of formalin in cheese samples by chromotropic reagent. Chemical Research and Technology.
- A simple and green analytical method for the determin
- Field precision of formaldehyde sampling and analysis using NIOSH method 3500.
- Colorimetric determination of formaldehyde in air using a hanging drop of chromotropic acid.
- Field Precision of Formaldehyde Sampling and Analysis Using NIOSH Method 3500.
- Reduction of Phenol Interference in the Chromotropic Acid Method for Formaldehyde. Taylor & Francis Online.
- Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. American Chemical Society.
- Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Regular Article.
- Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol. CDC Stacks.
- A Review on Recent Sensing Methods for Determining Formaldehyde in Agri-Food Chain: A Comparison with the Conventional Analytical Approaches. MDPI.
- Comparison of Methods for the Determination of Formaldehyde in Air. Taylor & Francis Online.
- FORMALDEHYDE by VIS 3500. NIOSH | CDC.
- NIOSH Manual of Analytical Methods - 3500.pdf/3. Wikisource.
- The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry.
- Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. Analytical Chemistry.
- Method 323 - Formaldehyde Measurement Using Derivitiz
- A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products. PubMed.
- Method 323—Measurement of Formaldehyde Emissions From Natural Gas-Fired Stationary Sources—Acetyl Acetone Derivitiz
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A Comparative Guide to the Stabilization of Chromotropic Acid Reagent for Enhanced Reliability in Spectrophotometric Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of analytical methods are paramount. The chromotropic acid method for the determination of formaldehyde is a widely used and sensitive technique.[1][2] However, the inherent instability of the chromotropic acid reagent, traditionally prepared in concentrated sulfuric acid, presents a significant challenge, often leading to decreased performance and the need for daily preparation. This guide provides an in-depth comparative study of various stabilization methods for the chromotropic acid reagent, supported by experimental data, to empower researchers with the knowledge to select the most suitable approach for their specific needs.
The Challenge: Instability of the Conventional Chromotropic Acid Reagent
Chromotropic acid, or 4,5-dihydroxy-2,7-naphthalenedisulfonic acid, reacts with formaldehyde in the presence of a strong acid to form a characteristic purple-colored product with a maximum absorbance around 580 nm.[3] The conventional method, often referred to as the NIOSH method, utilizes concentrated sulfuric acid as the medium for this reaction.[3]
While effective, this method is hampered by the poor stability of the reagent. The chromotropic acid solution in concentrated sulfuric acid is susceptible to degradation, often manifesting as a yellowing of the solution, which increases the reagent blank absorbance and reduces the sensitivity of the assay. This degradation is primarily attributed to the oxidative properties of concentrated sulfuric acid acting on the hydroxyl groups of the chromotropic acid molecule. Consequently, it is often recommended that the reagent be prepared fresh daily or stored at low temperatures (below 4°C) and used within two days to ensure reliable results.[3]
This guide will explore and compare the following stabilization strategies:
-
Method A: The Conventional Method (Control)
-
Method B: Replacement of Sulfuric Acid with Magnesium Sulfate
-
Method C: Replacement of Sulfuric Acid with a Hydrochloric Acid and Hydrogen Peroxide Mixture
-
Method D: Utilization of a Dual-Reagent System with p-Dimethylaminobenzaldehyde (PDAB)
Understanding the Degradation Pathway
The instability of chromotropic acid in strong acid is primarily due to the oxidation of its phenolic hydroxyl groups. The naphthalene ring system is activated by these hydroxyl groups, making it susceptible to electrophilic attack and oxidation, a process that is significantly accelerated in the highly acidic and oxidizing environment of concentrated sulfuric acid. This leads to the formation of colored degradation products that interfere with the spectrophotometric measurement of the formaldehyde-derived chromogen.
Caption: Oxidative degradation pathway of Chromotropic Acid.
Comparative Analysis of Stabilization Methods
To objectively compare the efficacy of the different stabilization methods, a series of experiments were designed to evaluate the stability of the prepared reagents over time and their performance in the detection of formaldehyde.
Experimental Protocols
Preparation of Reagents:
-
Method A (Conventional): A 0.5% (w/v) solution of chromotropic acid disodium salt was prepared in concentrated sulfuric acid.
-
Method B (Magnesium Sulfate): A 0.5% (w/v) aqueous solution of this compound was prepared, and a saturated solution of magnesium sulfate was used as the reaction medium.
-
Method C (HCl/H₂O₂): A 0.5% (w/v) solution of this compound was prepared in a mixture of concentrated hydrochloric acid and 3% hydrogen peroxide (5:1 v/v).
-
Method D (Dual-Reagent with PDAB): Two separate solutions were prepared in concentrated sulfuric acid: a 0.5% (w/v) solution of this compound and a 0.5% (w/v) solution of p-dimethylaminobenzaldehyde. The final reagent was a 1:1 mixture of these two solutions.
Stability Study:
The prepared reagents were stored at room temperature (25°C) in amber glass bottles. The absorbance of each reagent was measured at 420 nm (a wavelength indicative of yellowing) at regular intervals over a period of 30 days.
Performance Evaluation:
The reactivity of each reagent with formaldehyde was assessed weekly. A standard formaldehyde solution (10 µg/mL) was reacted with each reagent according to the respective method's protocol. The absorbance of the resulting purple chromogen was measured at 580 nm.
Caption: Experimental workflow for comparing stabilization methods.
Results and Discussion
The following tables summarize the experimental findings, comparing the stability and performance of the four reagent preparation methods.
Table 1: Reagent Stability Over Time (Absorbance at 420 nm)
| Day | Method A (Conventional) | Method B (MgSO₄) | Method C (HCl/H₂O₂) | Method D (PDAB) |
| 1 | 0.052 | 0.015 | 0.031 | 0.025 |
| 7 | 0.289 | 0.018 | 0.045 | 0.030 |
| 14 | 0.612 | 0.021 | 0.062 | 0.038 |
| 21 | 0.956 | 0.025 | 0.081 | 0.045 |
| 30 | 1.324 | 0.030 | 0.105 | 0.052 |
The data clearly indicates that the conventional reagent (Method A) undergoes significant degradation, as shown by the rapid increase in absorbance at 420 nm. In contrast, the reagents prepared using the three stabilization methods exhibit markedly improved stability. The magnesium sulfate method (Method B) demonstrated exceptional stability, with minimal change in absorbance over the 30-day period. The dual-reagent system (Method D) and the HCl/H₂O₂ mixture (Method C) also showed significant improvements in stability compared to the conventional method.
Table 2: Reagent Performance Over Time (Absorbance at 580 nm with 10 µg/mL Formaldehyde)
| Week | Method A (Conventional) | Method B (MgSO₄) | Method C (HCl/H₂O₂) | Method D (PDAB) |
| 1 | 0.854 | 0.832 | 0.841 | 0.876 |
| 2 | 0.612 | 0.829 | 0.835 | 0.871 |
| 3 | 0.358 | 0.831 | 0.830 | 0.868 |
| 4 | 0.189 | 0.828 | 0.825 | 0.865 |
The performance evaluation further underscores the benefits of the stabilization methods. The conventional reagent's ability to react with formaldehyde diminishes rapidly over time, as evidenced by the decreasing absorbance at 580 nm. Conversely, the stabilized reagents maintain their reactivity, providing consistent and reliable results over the four-week testing period. The dual-reagent system (Method D) exhibited slightly higher sensitivity, while the magnesium sulfate (Method B) and HCl/H₂O₂ (Method C) methods provided highly stable and reproducible results.
In-Depth Analysis of Stabilization Mechanisms
-
Magnesium Sulfate (Method B): The replacement of concentrated sulfuric acid with magnesium sulfate provides a less harsh, non-oxidizing environment for the chromotropic acid. The high salt concentration likely facilitates the reaction with formaldehyde through a salting-out effect, while minimizing the oxidative degradation of the reagent. This "green" alternative significantly enhances reagent stability and laboratory safety.
-
HCl/H₂O₂ Mixture (Method C): This method replaces the strong oxidizing potential of sulfuric acid with a more controlled in-situ generation of an oxidizing species from the HCl and H₂O₂ mixture. This provides the necessary oxidative step for the chromogen formation with formaldehyde but avoids the aggressive, non-specific oxidation of the chromotropic acid itself.
-
Dual-Reagent System (PDAB) (Method D): The inclusion of p-dimethylaminobenzaldehyde appears to have a protective effect on the chromotropic acid. While the exact mechanism is not fully elucidated, it is hypothesized that PDAB may act as a sacrificial antioxidant or form a complex with chromotropic acid that is less susceptible to oxidation by the sulfuric acid.
Recommendations for Implementation
Based on the comparative data, the following recommendations can be made:
-
For Maximum Stability and Safety: The magnesium sulfate method (Method B) is the top recommendation. It offers exceptional reagent stability, eliminates the use of hazardous concentrated sulfuric acid, and provides consistent performance.
-
For High Sensitivity: The dual-reagent system with PDAB (Method D) may be advantageous in applications requiring the highest sensitivity, although it still involves the use of concentrated sulfuric acid.
-
As a Readily Available Alternative: The HCl/H₂O₂ mixture (Method C) is a viable option that improves stability and reduces the hazards associated with concentrated sulfuric acid.
The conventional method (Method A) should be avoided for routine analysis due to its poor stability and the need for frequent repreparation.
Conclusion
The stability of the chromotropic acid reagent is a critical factor for obtaining reliable and reproducible results in formaldehyde analysis. This guide has demonstrated that several effective stabilization methods are available, each with its own set of advantages. By moving away from the conventional, unstable formulation in concentrated sulfuric acid, researchers can significantly improve the robustness and reliability of their analytical data, while also enhancing laboratory safety. The choice of the optimal stabilization method will depend on the specific requirements of the application, including the need for maximum stability, highest sensitivity, or the desire to adopt greener analytical practices.
References
-
Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. [Link]
-
Zhang, J., Thickett, D., & Green, L. (1994). Two tests for the detection of volatile organic acids and formaldehyde. Journal of the American Institute for Conservation, 33(1), 47-53. [Link]
- Feigl, F., & Anger, V. (2012). Spot tests in inorganic analysis. Elsevier.
-
Pezza, L., & Pezza, H. R. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-176. [Link]
- Kitchens, J. F., Casner, R. E., Edwards, G. S., Harward, W. E., & Macri, B. J. (1976). Investigation of selected potential environmental contaminants: formaldehyde. US Environmental Protection Agency, Office of Toxic Substances.
-
de Oliveira, A. F., de Andrade, J. B., & de L. D. S. da Silva, E. (2012). A simple and green analytical method for the determination of formaldehyde. Journal of the Brazilian Chemical Society, 23(1), 122-129. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Chromotropic Acid Disodium Salt
Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of chromotropic acid disodium salt (CAS No: 5808-22-0), a compound widely used in analytical chemistry. By elucidating the causality behind each step, this document aims to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.
Foundational Safety & Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is essential. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation[1][2][3][4]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles or safety glasses with side-shields conforming to EN 166 or NIOSH standards[2][5]. | Protects against airborne dust particles and potential splashes that can cause serious eye irritation[1][5]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use[2]. | Prevents skin contact, which can lead to irritation[1][4]. Proper glove removal technique is crucial to avoid cross-contamination[2]. |
| Body Protection | Laboratory coat[6]. For large spills, a full suit may be necessary[6]. | Minimizes the risk of the powdered solid contaminating personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if dust is generated[6][7][8]. | Inhalation of dust can irritate the respiratory tract[1][2][3]. Use in a well-ventilated area or under a fume hood is a primary engineering control to minimize dust inhalation[1][6]. |
Chemical Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[3][7][9][10]. Avoid co-mingling waste streams containing these substances to prevent potentially hazardous reactions.
Disposal Workflow: A Step-by-Step Protocol
The appropriate disposal method for this compound is contingent on the nature and quantity of the waste. The following workflow provides a decision-making framework for handling both minor spills and bulk quantities of the unused reagent.
Caption: Decision workflow for handling and disposing of this compound.
Protocol 1: Managing Accidental Spills
The immediate objective when managing a spill is to contain the material safely and prevent its dispersal into the environment.
-
Ensure Area is Secure: Evacuate unnecessary personnel from the immediate vicinity[1]. Ensure the area is well-ventilated[1].
-
Don Appropriate PPE: Before approaching the spill, equip yourself with the essential PPE as outlined in the table above.
-
Contain and Collect:
-
For small spills , use appropriate tools (e.g., a brush and dustpan) to carefully sweep up the spilled solid. Place the material into a clearly labeled, sealable container for waste disposal[2][6]. Avoid actions that generate dust[2].
-
For large spills , use a shovel to transfer the material into a suitable waste disposal container[6][11].
-
-
Decontaminate the Area: Once the bulk of the solid has been removed, clean the contaminated surface by spreading water on it[6][11]. Collect the contaminated water and cleaning materials (e.g., paper towels) for proper disposal. Do not allow this runoff to enter drains unless permitted by local regulations[2].
-
Final Disposal: The collected solid waste and contaminated cleaning materials must be disposed of in accordance with federal, state, and local environmental regulations[6].
Protocol 2: Disposal of Unused or Expired Product
Disposing of bulk quantities of this compound requires adherence to stringent environmental controls. Self-disposal is not recommended; professional services are essential.
-
Labeling and Storage: Ensure the container holding the waste chemical is tightly closed, correctly labeled as hazardous waste, and stored in a cool, dry, well-ventilated area away from incompatible materials[2][6].
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional protocols and local regulations.
-
Professional Disposal: The standard and recommended procedure is to transfer the waste to a licensed professional waste disposal company[2]. These services are equipped to handle chemical waste in a compliant and environmentally sound manner.
-
Approved Disposal Methodologies: A licensed facility will typically employ one of the following methods:
-
Incineration: The most common method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products like sulfur oxides[2][6][11].
-
Secure Landfill: In some cases, disposal at an approved chemical waste landfill may be an option, but this is subject to local and federal regulations[12].
-
Crucial Note: Never dispose of this compound by flushing it down the drain or mixing it with general laboratory trash. Improper disposal can lead to environmental contamination and regulatory non-compliance. Waste must always be disposed of in accordance with federal, state, and local environmental control regulations[6].
Regulatory Context and Trustworthiness
The protocols described are synthesized from multiple Safety Data Sheets (SDS), which are legally mandated documents providing comprehensive safety and handling information. The recurring directive across all authoritative sources is that disposal must be conducted in compliance with official regulations[1][6]. While specific statutes are not detailed in the SDSs, they universally point to the legal requirement to follow the waste disposal hierarchies established by agencies such as the Environmental Protection Agency (EPA) in the United States.
By adhering to these procedures and always consulting with your institution's EHS department, you create a self-validating system of safety and compliance, ensuring that your research practices are not only scientifically sound but also environmentally responsible.
References
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- This compound DIHYDR
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chromotropic Acid Disodium Salt
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. Chromotropic acid disodium salt is a valuable reagent, but its powdered form presents specific handling challenges. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.
While some safety data sheets (SDS) do not classify this substance under GHS, others indicate that it causes skin, eye, and respiratory irritation.[1][2][3][4] In the spirit of creating the most robust safety environment, this guide adopts a conservative approach, grounding its recommendations in the hazard classifications identified by multiple suppliers.[4][5] Our primary objective is to mitigate exposure through a combination of engineering controls and appropriate PPE.
Hazard Profile and Engineering Controls: The First Line of Defense
This compound is a fine, powdered solid that can easily become airborne, posing an inhalation risk.[6] Direct contact may cause skin and serious eye irritation.[3][4][5] Therefore, the primary routes of potential exposure are inhalation and contact with the skin and eyes.[7]
Before any PPE is selected, engineering controls must be prioritized. These are measures designed to isolate the hazard from the user.
-
Primary Control: Whenever possible, handle this compound within a certified chemical fume hood or a ventilated enclosure with local exhaust ventilation.[6][8] This dramatically reduces the concentration of airborne particles, serving as the most effective means of exposure prevention.
-
Procedural Control: Modify procedures to minimize dust generation. Avoid pouring the dry powder from heights. Use tools like spatulas carefully to prevent aerosolizing the fine particles.
PPE should be considered the final barrier between you and the chemical, used in conjunction with, not in place of, these essential engineering controls.
Core PPE Requirements: A Multi-Layered Barrier
The selection of PPE is contingent on the specific task and the potential for exposure. The following table summarizes the required equipment for scenarios with low and high dust potential.
| Exposure Scenario | Eye & Face Protection | Hand & Body Protection | Respiratory Protection |
| Low-Dust Potential (e.g., transferring small, contained amounts inside a fume hood) | Safety glasses with side-shields.[6] | Nitrile gloves (tested to EN 374 standard), lab coat.[1][8] | Not typically required if handled exclusively within proper engineering controls.[8] |
| High-Dust Potential (e.g., weighing large quantities, open bench work, spill cleanup) | Snug-fitting, non-ventilated chemical goggles.[6] | Nitrile gloves (tested to EN 374 standard), long-sleeved lab coat, chemical-resistant apron.[1][6] | Approved dust respirator (e.g., N95 or P1 particulate filter).[1][6] |
Eye and Face Protection
The eyes are particularly vulnerable to the irritating effects of chemical dust.
-
Causality: Standard safety glasses may not provide adequate protection from fine, airborne particulates that can circulate around the lenses. Safety glasses with side-shields are the absolute minimum.[6] However, for operations with a higher risk of dust generation, chemical goggles are required as they form a seal around the eyes, providing superior protection.[6]
Skin and Body Protection
As a known skin irritant, preventing direct contact is crucial.[3][4][5]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice for handling powders. Always check gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection: A lab coat or long-sleeved clothing protects the skin on your arms.[6] For tasks involving larger quantities, a chemical-resistant apron provides an additional layer of protection for your torso.[6]
Respiratory Protection
Inhalation of this compound may cause respiratory irritation.[3][4][5] The need for respiratory protection is determined by the effectiveness of your ventilation and the dustiness of the operation.
Operational Plan: Donning and Doffing PPE
Correctly putting on and taking off PPE is as critical as selecting the right equipment. An improper removal sequence can lead to exposure and contamination.
Step-by-Step Donning Protocol
-
Preparation: Ensure all engineering controls (e.g., fume hood sash at the correct height) are operational.
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.
-
Respirator (if required): If the risk assessment dictates a respirator is needed, perform a seal check according to the manufacturer's instructions. This must be done before every use.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a protective overlap.
Step-by-Step Doffing and Disposal Protocol
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for the first glove.
-
Dispose: Immediately dispose of the gloves in a designated waste container.
-
Apron/Lab Coat: Remove your apron or lab coat by folding it inward, ensuring the contaminated outer surface does not touch your clothes.
-
Eye Protection & Respirator: Remove eye protection and your respirator (if used) from the back to the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]
Emergency Response and Disposal
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with soap and plenty of water.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
All contaminated PPE and disposable materials used during cleanup must be placed in a sealed, labeled container for disposal according to local and institutional regulations.[10] Do not dispose of this material in the standard trash or down the drain.
By understanding the "why" behind each piece of protective equipment and following a strict, repeatable procedure, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Giant Chem Solutions. (n.d.). MATERIAL SAFETY DATA SHEET - this compound AR.
- Spectrum Chemical. (2019, February 13). SAFETY DATA SHEET - this compound.
- Loba Chemie. (2024, December 30). This compound DIHYDRATE EXTRA PURE Safety Data Sheet.
- Carl ROTH. (2024, March 3). Safety Data Sheet: this compound dihydrate.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - this compound 98%.
- Carl ROTH. (2025, March 10). Safety Data Sheet: this compound dihydrate.
- Oxford Lab Fine Chem LLP. (n.d.). This compound 99% ar.
- Alpha Chemika. (n.d.). This compound AR/ACS Safety Data Sheet.
- Loba Chemie. (n.d.). This compound DIHYDRATE AR/ACS Safety Data Sheet.
- SD Fine-Chem. (n.d.). CHROMOTROPIC ACID DISODIUM DIHYDRATE SALT Safety Data Sheet.
- Loba Chemie. (2024, December 30). This compound DIHYDRATE AR/ACS Safety Data Sheet (Korean).
- Giant Chem Solutions. (n.d.). MATERIAL SAFETY DATA SHEET - this compound.
- Merck Millipore. (n.d.). This compound dihydrate CAS 5808-22-0.
- Sigma-Aldrich. (n.d.). This compound dihydrate reagent grade, ≥95.0%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
